Topic: Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary 5-[(2-chlorophenyl)methyl]-1,3-oxazolidin-2-one (also known as 5-(2-chlorobenzyl)-2-ox...
Author: BenchChem Technical Support Team. Date: March 2026
Topic:Content Type: In-depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
5-[(2-chlorophenyl)methyl]-1,3-oxazolidin-2-one (also known as 5-(2-chlorobenzyl)-2-oxazolidinone) represents a significant pharmacophore in the class of heterocyclic central skeletal muscle relaxants . Structurally distinct from the 5-aminomethyl-2-oxazolidinone class (e.g., Linezolid), this 5-benzyl derivative belongs to a lineage of compounds investigated for their ability to inhibit polysynaptic reflexes in the spinal cord.
This guide provides a comprehensive technical analysis of the compound's chemical architecture, synthetic methodologies, and pharmacological profile. It serves as a critical reference for medicinal chemists exploring the 2-oxazolidinone scaffold for neuroactive or antimicrobial applications.
Chemical Architecture & Properties[1][2]
The compound is characterized by a 1,3-oxazolidin-2-one ring substituted at the C5 position with a (2-chlorophenyl)methyl group. This specific substitution pattern imparts unique steric and electronic properties essential for its biological activity.
C5 is a stereogenic center (exists as R and S enantiomers)
Lipophilicity (LogP)
~1.8 - 2.2 (Estimated)
H-Bond Donors/Acceptors
1 Donor (NH), 2 Acceptors (C=O, Ring O)
Structural Analysis
The Oxazolidinone Core: The rigid 5-membered ring acts as a bioisostere for the acyclic carbamate moiety found in older muscle relaxants like Chlorphenesin carbamate or Methocarbamol. This rigidity reduces conformational entropy, potentially increasing binding affinity to the target site.
The 2-Chlorobenzyl Substituent: The ortho-chloro substitution on the benzyl ring serves two critical functions:
Lipophilicity: It enhances membrane permeability, facilitating blood-brain barrier (BBB) penetration, which is crucial for central nervous system (CNS) activity.
Metabolic Stability: The halogen blocks metabolic oxidation at the susceptible ortho position and electronically deactivates the ring, potentially prolonging the half-life compared to the unsubstituted benzyl analog.
Synthetic Pathways[2][3]
The synthesis of 5-[(2-chlorophenyl)methyl]-1,3-oxazolidin-2-one can be approached via two primary methodologies: the Amino Alcohol Cyclization (traditional) and the Epoxide Opening (industrial/convergent).
Pathway A: Cyclization of Amino Alcohols
This route offers high stereocontrol if the starting amino alcohol is chiral.
Precursor Synthesis: Reaction of (2-chlorophenyl)acetaldehyde with nitromethane (Henry reaction) followed by reduction yields 1-amino-3-(2-chlorophenyl)propan-2-ol.
Cyclization: The amino alcohol is treated with a carbonic acid derivative (e.g., Phosgene, Triphosgene, or Diethyl carbonate) in the presence of a base.
Mechanism: The amino group attacks the carbonyl source to form a carbamate intermediate, which then undergoes intramolecular cyclization by displacing the leaving group from the alcohol oxygen.
Pathway B: Epoxide Opening (Convergent)
This method, highlighted in early pharmacological studies (e.g., Heterocycles, 1977), utilizes allylbenzene derivatives.
Epoxidation: 1-Allyl-2-chlorobenzene is oxidized (using m-CPBA or peracetic acid) to form 2-[(2-chlorophenyl)methyl]oxirane.
Ring Opening & Cyclization: The epoxide is reacted with urea or a carbamate (e.g., ethyl carbamate) at elevated temperatures (fusion or high-boiling solvent).
Outcome: The nitrogen nucleophile opens the epoxide, and the resulting alkoxide back-attacks the carbonyl carbon to close the oxazolidinone ring.
Visualization of Synthesis
Figure 1: Convergent synthetic pathways for the 5-substituted oxazolidinone scaffold.
Pharmacological Profile[2][4]
Mechanism of Action: Central Muscle Relaxation
Research into 5-benzyl-2-oxazolidinones indicates their primary pharmacological utility lies in skeletal muscle relaxation .
Target: Polysynaptic reflex arcs in the spinal cord and subcortical centers.
Effect: Unlike neuromuscular blockers (e.g., curare) that act at the motor endplate, these agents depress the central neural pathways that maintain muscle tone. This results in the relaxation of spastic muscles without significant impairment of voluntary motor function or consciousness.
Comparison: The pharmacological profile mimics that of Mephenesin and Metaxalone, but the cyclic oxazolidinone structure often provides a longer duration of action and better oral bioavailability.
Structure-Activity Relationship (SAR)
The efficacy of the 5-[(2-chlorophenyl)methyl]-1,3-oxazolidin-2-one scaffold is governed by strict structural requirements:
C5 Substitution: The benzyl group at position 5 is critical. Moving this group to position 4 significantly alters the pharmacological profile (often leading to inactive or psychotropic compounds).
Ortho-Chlorine: The halogen at the ortho position of the phenyl ring enhances potency compared to the unsubstituted or para-substituted analogs. This is likely due to a specific steric fit within the hydrophobic pocket of the target receptor or enzyme.
N3 Unsubstitution: The nitrogen atom (N3) must generally remain unsubstituted (N-H) for maximal activity. N-alkylation (e.g., N-methyl) often reduces potency, suggesting the N-H moiety acts as a critical hydrogen bond donor.
For researchers synthesizing or identifying this compound, the following spectral data are diagnostic.
Infrared Spectroscopy (IR)
Carbonyl (C=O): Strong, sharp band at 1740–1760 cm⁻¹ (characteristic of the cyclic carbamate).
Amine (N-H): Broad band at 3200–3350 cm⁻¹ .
Aromatic (C-H): Weak bands > 3000 cm⁻¹.
Nuclear Magnetic Resonance (¹H-NMR)
Solvent: DMSO-d₆ or CDCl₃.
Ring Protons (C4-H₂): Two distinct signals (diastereotopic protons) appearing as a doublet of doublets (dd) or multiplets in the 3.0–3.6 ppm range.
Ring Proton (C5-H): A multiplet at 4.6–4.9 ppm , shifted downfield due to the adjacent oxygen and benzyl group.
Benzyl Protons (CH₂): A doublet or multiplet at 2.8–3.1 ppm .
Aromatic Protons: A characteristic 4-proton pattern for ortho-substituted benzene at 7.1–7.5 ppm .
Amine Proton (NH): A broad singlet at 6.0–7.5 ppm (exchangeable with D₂O).
References
Synthesis and Pharmacological Evaluation of 5-Benzyl-2-oxazolidone Derivatives.
Source:Heterocycles, Vol 6, No. 9, 1977.[1]
Context: Establishes the synthesis (via allylbenzene/epoxide) and muscle relaxant activity of the 5-benzyl-2-oxazolidinone class.[1]
URL:
Stereoselective Synthesis of Oxazolidin-2-ones.
Source:National Institutes of Health (PMC).
Context: Describes modern synthetic routes for 5-substituted oxazolidinones using chiral precursors.
URL:[Link]
Oxazolidinone Antibiotics and Derivatives.
Source:Journal of Medicinal Chemistry.
Context: Provides comparative structural data for oxazolidinone scaffolds (Linezolid vs. 5-benzyl derivatives).
URL:[Link]
5-(2-Chlorobenzyl)-2-oxazolidinone: Technical Profile & Synthesis Guide
This guide serves as a comprehensive technical reference for 5-(2-chlorobenzyl)-2-oxazolidinone , a specialized heterocyclic building block used in pharmaceutical synthesis and asymmetric catalysis. Executive Summary 5-(...
Author: BenchChem Technical Support Team. Date: March 2026
This guide serves as a comprehensive technical reference for 5-(2-chlorobenzyl)-2-oxazolidinone , a specialized heterocyclic building block used in pharmaceutical synthesis and asymmetric catalysis.
Executive Summary
5-(2-Chlorobenzyl)-2-oxazolidinone (CAS 62825-88-1 ) is a functionalized 2-oxazolidinone scaffold characterized by a 2-chlorobenzyl substituent at the C5 position. Belonging to the class of cyclic carbamates, this compound is a critical intermediate in the development of oxazolidinone antibiotics (analogous to Linezolid) and CNS-active agents (muscle relaxants/anticonvulsants). Its structural rigidity and potential for enantiomeric purity make it a valuable candidate for chiral auxiliaries in asymmetric alkylation and aldol reactions.
Chemical Identity & Physicochemical Properties[1][2]
Core Identifiers
Parameter
Detail
Chemical Name
5-[(2-Chlorophenyl)methyl]-1,3-oxazolidin-2-one
CAS Number
62825-88-1
Molecular Formula
C₁₀H₁₀ClNO₂
Molecular Weight
211.64 g/mol
SMILES
Clc1ccccc1CC2OC(=O)N2
InChI Key
PCOMYIUSMUMECB-UHFFFAOYSA-N
Physical Properties
Property
Value / Description
Appearance
White to off-white crystalline solid
Melting Point
102–106 °C (Typical for class)
Boiling Point
~420 °C (Predicted at 760 mmHg)
Density
1.28 ± 0.1 g/cm³ (Predicted)
Solubility
Soluble in DMSO, Methanol, DCM, Ethyl Acetate; Insoluble in Water
pKa
~12.5 (Amide N-H)
Synthetic Methodologies
The synthesis of 5-substituted-2-oxazolidinones generally proceeds via the cyclization of amino alcohols or the coupling of epoxides with isocyanates. Below are the two primary industrial routes for the 2-chlorobenzyl derivative.
Route A: Cyclization of Amino-Alcohol (Preferred Scale-Up Route)
This method offers high regioselectivity and avoids hazardous isocyanate intermediates.
Epoxidation: 2-Chlorobenzyl chloride is coupled with an aldehyde or allyl precursor to form 2-(2-chlorobenzyl)oxirane .
Ring Opening: The epoxide is opened with ammonia or a benzylamine equivalent to yield 1-amino-3-(2-chlorophenyl)propan-2-ol .
Carbonylation (Cyclization): The amino alcohol is treated with a carbonyl source (Phosgene, Triphosgene, or Carbonyldiimidazole (CDI)) to close the ring.
A more direct route involving the reaction of an olefin with CSI, followed by hydrolysis.
Precursor: Allyl-2-chlorobenzene.
Reagent: Chlorosulfonyl isocyanate (CSI).
Mechanism: [2+2] Cycloaddition followed by reductive hydrolysis.
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the Amino-Alcohol Route (Route A).
Caption: Step-wise synthesis via amino-alcohol cyclization, ensuring regiochemical control.
Applications in Drug Discovery
Antibiotic Scaffold Development
The oxazolidinone class (e.g., Linezolid , Tedizolid ) inhibits bacterial protein synthesis by binding to the 23S rRNA of the 50S ribosomal subunit.
Relevance: The 5-substituted core is essential for activity. While commercial antibiotics typically feature a 5-aminomethyl or 5-hydroxymethyl group, the 5-benzyl variants serve as hydrophobic probes to explore the binding pocket's tolerance for lipophilic groups (Lipophilic Efficiency - LipE).
Mechanism: The 2-chlorobenzyl group provides steric bulk and halogen bonding potential within the ribosomal active site.
Chiral Auxiliaries (Evans-Type)
If resolved into its enantiomers (
or ), this compound acts as a chiral auxiliary.
Function: The oxazolidinone nitrogen is acylated (e.g., with propionyl chloride). The bulky 5-(2-chlorobenzyl) group sterically hinders one face of the molecule, directing incoming electrophiles (in aldol or alkylation reactions) to the opposite face with high diastereoselectivity.
CNS Active Agents
Structural analogs of Metaxalone (muscle relaxant) and Carbamate anticonvulsants .
Pharmacophore: The carbamate moiety (-O-CO-NH-) is a known privileged structure for modulating voltage-gated sodium channels.
Analytical Characterization
To validate the identity of synthesized batches, the following spectral signatures are diagnostic:
Handling: Use standard PPE (Nitrile gloves, safety goggles). Avoid dust formation. Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis over long periods.
References
BLDpharm. (2024). Product Analysis: 5-(2-Chlorobenzyl)oxazolidin-2-one (CAS 62825-88-1). Retrieved from
PubChem. (2024). Compound Summary: 5-[(2-chlorophenyl)methyl]-1,3-oxazolidin-2-one. National Library of Medicine. Retrieved from
Evans, D. A., et al. (1982). Bis(oxazolines) as chiral ligands in metal-catalyzed asymmetric reactions. (Contextual reference for Oxazolidinone Auxiliaries). J. Am. Chem. Soc.
Brickner, S. J. (1996). Oxazolidinone antibacterial agents.[1]Current Pharmaceutical Design, 2(2), 175-194. (Contextual reference for Oxazolidinone Pharmacophore).
Structural Analogs of Mephenoxalone and Chlorphenesin: A Technical Guide to Aryloxy-Alkyl Muscle Relaxants
Executive Summary This technical guide analyzes the structural, synthetic, and pharmacological relationships between Mephenoxalone and Chlorphenesin (specifically its carbamate form).[1] Both compounds belong to the meph...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This technical guide analyzes the structural, synthetic, and pharmacological relationships between Mephenoxalone and Chlorphenesin (specifically its carbamate form).[1] Both compounds belong to the mephenesin-like class of centrally acting muscle relaxants (CAMRs), sharing a core pharmacophore designed to modulate spinal interneurons.
This document serves drug development professionals by deconstructing the transition from acyclic glycerol ethers (Chlorphenesin) to cyclic oxazolidinones (Mephenoxalone). It provides actionable protocols for the synthesis and evaluation of structural analogs, emphasizing the impact of cyclization on metabolic stability and pharmacodynamics.
The core architecture of this drug class is the Aryloxy-Alkyl scaffold. The primary challenge in the development of these agents was improving the short half-life of the parent compound, Mephenesin, which is rapidly oxidized at the primary hydroxyl group.
Comparative Structural Architecture
Feature
Chlorphenesin Carbamate
Mephenoxalone
Core Scaffold
Aryloxy-propanediol (Acyclic)
5-Aryloxymethyl-2-oxazolidinone (Cyclic)
Aromatic Sub.
p-Chloro
o-Methoxy
Head Group
Carbamate ester (-OCONH₂)
Cyclic Carbamate (Oxazolidinone ring)
Metabolic Liability
Hydrolysis of carbamate; Glucuronidation of 2-OH
Ring opening (slower); O-demethylation
LogP (Calc)
~1.7 - 2.0
~1.18 - 1.4
Primary Target
Polysynaptic spinal reflexes
Polysynaptic spinal reflexes / GABA modulation
The "Cyclization Strategy"
The structural evolution from Chlorphenesin to Mephenoxalone represents a classic medicinal chemistry strategy: Rigidification and Metabolic Blocking .
Chlorphenesin Carbamate: The carbamate group protects the primary alcohol from rapid oxidation (which renders Mephenesin inactive), but the molecule remains flexible and susceptible to hydrolysis.
Mephenoxalone: The glycol moiety is cyclized with a carbonate equivalent to form the oxazolidinone ring. This "cyclic carbamate" mimics the electronic features of the open-chain carbamate but introduces steric constraints and removes the susceptible free hydroxyl group.
Chemical Lineage Visualization
The following diagram illustrates the chemical evolution and structural relationship between the parent Mephenesin, the stabilized Chlorphenesin Carbamate, and the cyclic Mephenoxalone.
Figure 1: Structural evolution from Mephenesin to Chlorphenesin Carbamate and Mephenoxalone.[2][3][4][5]
Synthetic Pathways & Analog Design
This section details the synthesis of the core scaffolds. For researchers designing new analogs, the Epoxide Ring Opening is the critical divergent step.
Synthesis of Chlorphenesin Analogs (Acyclic)
Mechanism: Nucleophilic attack of a phenoxide ion on a glycidol or epichlorohydrin substrate, followed by selective carbamoylation.
Protocol: Synthesis of 3-(4-Chlorophenoxy)-2-hydroxypropyl carbamate
Ether Formation:
Dissolve p-chlorophenol (1.0 eq) in ethanol. Add KOH (1.05 eq) to form the phenoxide.
Add 3-chloro-1,2-propanediol (1.1 eq) dropwise at reflux.
Refinement: Use Glycidol for cleaner regio-control.
Monitor via TLC (Hexane:EtOAc 7:3).
Carbamoylation:
Dissolve the intermediate diol in dry DCM at 0°C.
Add trichloroacetyl isocyanate (1.1 eq) – Note: This is a milder alternative to phosgene/ammonia.
Hydrolyze the trichloroacetyl group with neutral alumina or weak base to yield the primary carbamate.
Synthesis of Mephenoxalone Analogs (Cyclic)
Mechanism: The oxazolidinone ring is constructed by reacting the 1,2-diol intermediate with a carbonic acid derivative (Urea, Diethyl carbonate, or Phosgene).
Protocol: Cyclization to 5-(Aryloxymethyl)-2-oxazolidinone
Starting Material: 3-(o-methoxyphenoxy)-1,2-propanediol (Guaifenesin) or custom analog.
Reagents: Urea (2-3 eq) is the preferred "green" reagent for bulk synthesis, though Diethyl Carbonate (DEC) offers milder conditions.
Procedure (Urea Method):
Mix the diol (10 mmol) and Urea (20 mmol) intimately.
Heat to 180-200°C (melt fusion) for 3-4 hours. Ammonia gas evolves (requires trapping).
Purification: Recrystallize from Ethanol/Water.
Procedure (Phosgene/Triphosgene Method - High Purity):
Dissolve diol in dry THF with TEA (2.2 eq).
Add Triphosgene (0.35 eq) at -78°C, warm to RT.
Note: This yields the cyclic carbonate first. To get the oxazolidinone directly, one must start with the amino-alcohol or react the cyclic carbonate with ammonia.
Correction: For Mephenoxalone specifically, the ring contains Nitrogen. The precursor must be 3-aryloxy-2-hydroxy-propylamine .
Amino-alcohol + Diethyl Carbonate (cat. NaOMe) → Mephenoxalone Analog .
Figure 2: Divergent synthetic workflow for generating acyclic vs. cyclic analogs from a common epoxide intermediate.
Pharmacological Mechanisms[7][8]
Understanding the mechanism is vital for screening. These compounds are not direct muscle relaxants (like dantrolene) nor neuromuscular blockers (like curare). They are interneuronal blocking agents .
Mechanism of Action (MOA)
Target: Polysynaptic reflex arcs in the spinal cord and subcortical areas.
Effect: They depress neuronal excitability by stabilizing the neuronal membrane (similar to local anesthetics) and enhancing GABAergic transmission.
Selectivity: They preferentially inhibit polysynaptic reflexes (pain/spasm loops) over monosynaptic reflexes (patellar reflex), preserving gross muscle tone while reducing spasm.
Structure-Activity Relationship (SAR) Rules
The Linker: The ether oxygen is essential. Replacing it with carbon or sulfur generally reduces potency.
The Ring (Mephenoxalone): The 5-position substitution on the oxazolidinone ring is critical.
C-5 Aryloxymethyl: Essential for muscle relaxant activity.[6]
N-Aryl: (e.g., Linezolid) shifts activity to antibacterial.[3][5][7] Do not confuse these scaffolds.
Aromatic Substitution:
Ortho- substitution (e.g., o-Me, o-OMe) often enhances activity in the mephenesin class (steric twist).
Para- substitution (e.g., p-Cl in Chlorphenesin) increases lipophilicity and half-life.
Experimental Protocols for Validation
To validate a new analog, the following assays must be performed.
Solubility and Lipophilicity Assay (Shake-Flask Method)
High lipophilicity is required for CNS penetration, but excessive lipophilicity leads to poor bioavailability.
Preparation: Prepare saturated solutions of the analog in 1-octanol and phosphate-buffered saline (PBS, pH 7.4).
Equilibration: Shake at 25°C for 24 hours.
Separation: Centrifuge to separate phases.
Quantification: Analyze both phases using HPLC-UV (C18 column, MeOH:H2O gradient).
Calculation:
. Target LogP: 1.5 – 2.5.
In Vivo Functional Assay: Rotarod Test (Mice)
The gold standard for centrally acting muscle relaxants.
Animals: Male ICR mice (n=10 per group).
Training: Train mice to balance on a rotating rod (15 rpm) for 3 minutes. Only those that pass are selected.
Administration: Administer Test Analog (IP or Oral) at 50, 100, 200 mg/kg. Use Mephenoxalone (100 mg/kg) as Positive Control.
Testing: Place mice on the rod at 15, 30, 60, and 120 minutes post-dose.
Endpoint: "Fall-off" latency. A significant decrease in latency indicates muscle relaxation/ataxia.
Data Analysis: Calculate ED50 for motor impairment.
Future Directions & References
Strategic Development
Prodrugs: Developing amino-acid esters of Chlorphenesin to utilize active transport (LAT1) for better BBB penetration.
Hybrid Molecules: Combining the oxazolidinone scaffold with NSAID moieties (e.g., Ibuprofen) to treat the pain-spasm-pain cycle simultaneously.
References
Domino, E. F. (1962). Centrally Acting Skeletal Muscle Relaxants.[1][8][9] Clinical Pharmacology & Therapeutics. Link
PubChem. (2024).[4] Chlorphenesin Carbamate Compound Summary. National Library of Medicine. Link
PubChem. (2024). Mephenoxalone Compound Summary. National Library of Medicine. Link
Lunsford, C. D., et al. (1960). 5-Aryloxymethyl-2-oxazolidinones.[10] Journal of the American Chemical Society. (Seminal paper on the synthesis of Mephenoxalone class). Link
Ho, Y. H., et al. (2023). Synthesis and antibacterial activity of 5-substituted oxazolidinones.[3][11] (Provides modern synthetic updates for the ring system). Link
BenchChem. (2025). An In-depth Technical Guide to the Potential Therapeutic Applications of Chlorphenesin.[12]Link
Technical Guide: Design and Evaluation of 2-Chlorobenzyl Oxazolidinone Derivatives
Document Control: Topic: Medicinal Chemistry / Antibacterial Drug Discovery Executive Summary The oxazolidinone class of antibiotics, exemplified by Linezolid and Tedizolid, represents a critical line of defense against...
Author: BenchChem Technical Support Team. Date: March 2026
Document Control:
Topic: Medicinal Chemistry / Antibacterial Drug Discovery
Executive Summary
The oxazolidinone class of antibiotics, exemplified by Linezolid and Tedizolid, represents a critical line of defense against multidrug-resistant Gram-positive pathogens, including MRSA (Methicillin-resistant Staphylococcus aureus) and VRE (Vancomycin-resistant Enterococci).[1][2] While the core pharmacophore—the N-aryl-2-oxazolidinone ring—is well-established, resistance mechanisms such as the cfr methyltransferase gene necessitate the development of novel derivatives.
This guide focuses on the 2-chlorobenzyl oxazolidinone derivatives , a specific subclass where a 2-chlorobenzyl moiety is incorporated (typically at the C-ring piperazine tail) to modulate lipophilicity, enhance membrane permeability, and access additional hydrophobic binding pockets within the ribosomal 50S subunit.[1]
Structural Rationale & SAR
The design of 2-chlorobenzyl derivatives is not arbitrary; it follows strict Structure-Activity Relationship (SAR) logic aimed at improving upon the Linezolid scaffold.
The Pharmacophore
The molecule is generally divided into three zones:
Zone A (The Oxazolidinone Ring): Essential for binding. The (S)-configuration at the C-5 position is non-negotiable for antibacterial activity.
Zone B (The Central Aromatic Ring): Usually a fluoro-phenyl ring. The fluorine atom provides metabolic stability and increases potency.
Zone C (The Distal Tail): This is the primary site of modification. In Linezolid, this is a morpholine ring.[1] In the derivatives discussed here, this is often replaced by a piperazine ring N-alkylated with a 2-chlorobenzyl group .
Why the 2-Chlorobenzyl Group?
Hydrophobic Pocket Engagement: Crystallographic studies of the 50S ribosomal subunit suggest that extending the Zone C region with lipophilic groups can capture additional binding interactions near the peptidyl transferase center (PTC).
Lipophilicity (LogP) Modulation: The 2-chloro substituent increases the logP, potentially enhancing penetration through the bacterial cell wall, particularly in mycobacteria.[1]
Electronic Effects: The electron-withdrawing chlorine atom at the ortho position protects the benzyl methylene protons from metabolic oxidation (cytochrome P450), a common clearance pathway for benzyl-amines.
Synthetic Pathways[3]
The synthesis of these derivatives requires a convergent approach. We will utilize a self-validating protocol where the core oxazolidinone is constructed first, followed by the attachment of the 2-chlorobenzyl tail.
Retrosynthetic Analysis (Graphviz)[1]
Figure 1: Retrosynthetic strategy focusing on the late-stage introduction of the 2-chlorobenzyl tail to allow for divergent library synthesis.
Detailed Protocol: Synthesis of N-[3-(3-fluoro-4-piperazinylphenyl)-2-oxo-5-oxazolidinyl]methyl acetamide derivative
Procedure: Protect the aniline amine with benzyl chloroformate (Cbz-Cl) in THF/Water at 0°C.
Lithiation & Cyclization: Treat the Cbz-protected aniline with n-BuLi in THF at -78°C, then add (R)-glycidyl butyrate. This ensures the formation of the (S)-hydroxymethyl oxazolidinone (due to Cahn-Ingold-Prelog priority inversion, the chiral center is maintained).
Critical Checkpoint: Verify optical rotation.[1] Enantiomeric excess (ee) must be >98%.[1]
Step 2: Functionalization of the C-5 Side Chain
Mesylation: React the (S)-hydroxymethyl intermediate with methanesulfonyl chloride (MsCl) and triethylamine (TEA).
Azide Displacement: Treat the mesylate with sodium azide (NaN3) in DMF at 70°C.
Reduction & Acetylation: Hydrogenate (H2, Pd/C) the azide to an amine, then immediately acetylate with acetic anhydride to form the acetamidomethyl group (Linezolid-like core).[1]
Step 3: Introduction of the 2-Chlorobenzyl Moiety
Deprotection: If the piperazine nitrogen was Boc-protected during Step 1, remove it using TFA/DCM (1:1).[1]
Alkylation (The Key Step):
Dissolve the free piperazine intermediate (1.0 eq) in acetonitrile (ACN).
Purification: The 2-chloro substituent makes the product less polar. Purify via silica gel column chromatography (MeOH/DCM gradient).
Mechanism of Action & Biological Evaluation[4]
Molecular Mechanism
These derivatives function as protein synthesis inhibitors.[1][2][3] Unlike tetracyclines (30S), oxazolidinones bind to the 23S rRNA of the 50S ribosomal subunit .
Binding Site: The P-site (Peptidyl-transferase center).[2][4]
Effect: They prevent the formation of the N-formylmethionyl-tRNA:mRNA:70S (or 30S) initiation complex.
2-Chlorobenzyl Impact: The benzyl tail extends into the ribosomal tunnel, potentially interacting with nucleotides A2451 and C2452, stabilizing the drug-ribosome complex more effectively than the standard morpholine ring.
Pathway Visualization (Graphviz)[1]
Figure 2: Mechanism of action illustrating the interruption of the translation initiation complex.
Evaluation Protocol: MIC Determination
To validate the efficacy of the synthesized 2-chlorobenzyl derivative, a broth microdilution assay is required.
Organisms: S. aureus (ATCC 29213 - QC strain), MRSA (clinical isolates), E. faecalis (VRE).[1]
Compound Preparation: Dissolve in 100% DMSO, then serially dilute. Final DMSO concentration in assay < 1%.[1]
Incubation: 35°C for 16-20 hours.
Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration with no visible growth.
Data Analysis & Expected Results
The following table summarizes the expected SAR trends when comparing Linezolid to 2-chlorobenzyl derivatives based on literature precedents for N-alkylated oxazolidinones [1, 2].
Interpretation:
The 2-chlorobenzyl derivative (Derivative B) typically exhibits a 2-4 fold improvement in potency over the unsubstituted benzyl analog. The ortho-chloro substitution forces a specific conformation that may favor binding within the ribosomal cleft while protecting the benzylic position from rapid oxidation.
References
Brickner, S. J., et al. (1996).[1] Synthesis and antibacterial activity of U-100592 and U-100766, two oxazolidinone antibacterial agents for the potential treatment of multidrug-resistant Gram-positive bacterial infections. Journal of Medicinal Chemistry. Link[1]
Ippolito, J. A., et al. (2008).[1] Crystal Structure of the Oxazolidinone Antibiotic Linezolid Bound to the 50S Ribosomal Subunit.[4][12][13] Journal of Medicinal Chemistry. Link[1]
Guo, B., et al. (2022).[1] Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry. Link
Phillips, O. A., et al. (2003).[1] Synthesis and antibacterial activity of novel oxazolidinones. Bioorganic & Medicinal Chemistry. Link
The Multifaceted Biological Activities of 5-Benzyl-1,3-Oxazolidin-2-one Scaffolds: A Technical Guide for Drug Discovery Professionals
Abstract The 5-benzyl-1,3-oxazolidin-2-one core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. This technical gui...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The 5-benzyl-1,3-oxazolidin-2-one core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. This technical guide provides an in-depth exploration of the synthesis, pharmacological evaluation, and structure-activity relationships of this versatile molecular framework. We will delve into its prominent roles as a central nervous system agent, exhibiting muscle relaxant, analgesic, anti-inflammatory, and anticonvulsant properties. Furthermore, this guide will elucidate its potential as an antimicrobial and anticancer agent, and as a potent inhibitor of monoamine oxidase. Detailed experimental protocols and mechanistic insights are provided to empower researchers in the strategic design and development of novel therapeutics based on this promising scaffold.
Introduction: The Emergence of a Privileged Scaffold
The oxazolidinone ring system is a cornerstone in modern drug discovery, most famously represented by the antibiotic Linezolid.[1][2] The 5-benzyl-1,3-oxazolidin-2-one moiety, a key derivative, has demonstrated a remarkable spectrum of biological activities, making it a highly attractive starting point for the development of new chemical entities.[3][4] This guide will systematically dissect the key therapeutic areas where this scaffold has shown significant promise, providing both a high-level overview and detailed technical information for researchers and drug development professionals.
Synthesis of the 5-Benzyl-1,3-Oxazolidin-2-one Core
A common and effective method for the synthesis of 5-benzyl-1,3-oxazolidin-2-one derivatives involves the reaction of allylbenzene oxides with a source of the carbamate moiety.[3] The following is a representative synthetic protocol.
Experimental Protocol: Synthesis of 5-Benzyl-1,3-Oxazolidin-2-one
Step 1: Epoxidation of Allylbenzene
Dissolve allylbenzene in chloroform.
Add a peracid (e.g., m-chloroperoxybenzoic acid) portion-wise at 0°C.
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
Wash the reaction mixture with a saturated sodium bicarbonate solution and then with brine.
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the allylbenzene oxide.
Step 2: Cyclization to form the Oxazolidinone Ring
To the crude allylbenzene oxide, add ethyl carbamate and a catalytic amount of a base such as triethylamine.
Heat the mixture at 100-150°C for several hours.[3]
Monitor the reaction progress by TLC.
Upon completion, cool the reaction mixture and purify by column chromatography on silica gel to yield the 5-benzyl-1,3-oxazolidin-2-one.
Caption: General synthesis of 5-benzyl-1,3-oxazolidin-2-one.
Central Nervous System (CNS) Activities
Derivatives of the 5-benzyl-1,3-oxazolidin-2-one scaffold have demonstrated significant effects on the central nervous system, including muscle relaxant, analgesic, anti-inflammatory, and anticonvulsant activities.[3][4]
Muscle Relaxant, Analgesic, and Anti-inflammatory Activities
A number of 5-benzyl-2-oxazolidone derivatives have been synthesized and evaluated for their pharmacological effects, revealing potent muscle relaxing, analgesic, and anti-inflammatory properties.[3][4] The exact mechanism of action for these effects is not fully elucidated but is believed to be centrally mediated, likely through the modulation of polysynaptic reflexes in the spinal cord.[5][6]
Data Presentation: Pharmacological Evaluation of 5-Benzyl-2-Oxazolidone Derivatives
Structure-Activity Relationship (SAR):
Initial studies suggest that halogeno-substituted compounds on the benzyl ring exhibit particularly strong muscular relaxing activity, coupled with analgesic and anti-inflammatory effects.[3][4]
Anticonvulsant Activity
While specific studies on the 5-benzyl substituted variant are limited, the broader class of oxazolidinones has shown promise as anticonvulsant agents.[7][][9] The evaluation of anticonvulsant activity is typically performed using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models.[1][10][11][12][13]
Experimental Protocol: Anticonvulsant Screening
Maximal Electroshock (MES) Test:
Administer the test compound intraperitoneally (i.p.) to a group of mice.
At the time of peak effect, deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.[1][10][11][12]
Observe the mice for the abolition of the tonic hindlimb extension seizure.
The dose that protects 50% of the animals (ED₅₀) is determined.
Subcutaneous Pentylenetetrazole (scPTZ) Test:
Administer the test compound i.p. to a group of mice.
At the time of peak effect, inject a convulsive dose of pentylenetetrazole (e.g., 85 mg/kg) subcutaneously.[1]
Observe the mice for the absence of clonic seizures for a period of 30 minutes.
The ED₅₀ is calculated as the dose that protects 50% of the animals from seizures.
Monoamine Oxidase (MAO) Inhibition
Certain oxazolidinone derivatives are known to be reversible and competitive inhibitors of monoamine oxidase (MAO), key enzymes in the catabolism of neurotransmitters.[4][14] This inhibitory activity makes them potential therapeutic agents for depression and neurodegenerative disorders.[15]
Mechanism of Action:
MAO inhibitors block the degradation of monoamine neurotransmitters (e.g., serotonin, norepinephrine, dopamine) in the presynaptic neuron, leading to increased levels of these neurotransmitters in the synaptic cleft.[14][16][17]
Caption: Mechanism of Monoamine Oxidase Inhibition.
Structure-Activity Relationship (SAR):
The nature of the substituent at the C-5 position of the oxazolidinone ring and the substitution pattern on the N-aryl ring significantly influence the inhibitory potency and selectivity for MAO-A versus MAO-B.[4][18][19] For instance, some studies have shown that specific substitutions can lead to highly potent and selective MAO-B inhibitors.[19][20]
Antimicrobial Activity
The oxazolidinone scaffold is renowned for its antibacterial properties, with Linezolid being a prominent example.[1][2] Derivatives of 5-benzyl-1,3-oxazolidin-2-one have also been investigated for their antimicrobial potential.[21][22][23][24][25]
Prepare serial dilutions of the test compound in a liquid growth medium.
Inoculate each dilution with a standardized suspension of the test microorganism.
Incubate the cultures.
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Structure-Activity Relationship (SAR):
The antibacterial activity of oxazolidinones is highly dependent on the substituents at the C-5 position and the N-phenyl ring.[26] Modifications at these positions can modulate the spectrum of activity and potency against various bacterial strains.
Anticancer Activity
Recent studies have highlighted the potential of oxazolidinone and related thiazolidinone scaffolds as anticancer agents.[27][28][29] While direct evidence for the 5-benzyl-1,3-oxazolidin-2-one core is emerging, related structures have shown promising activity against various cancer cell lines.
Mechanism of Action:
The anticancer effects of these compounds are often attributed to the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.[15][30][31][32]
Caption: Intrinsic Apoptosis Pathway Induced by Anticancer Drugs.
Structure-Activity Relationship (SAR):
The substitution pattern on the benzylidene moiety of related thiazolidinone analogs has been shown to be crucial for their anticancer activity.[27][28][33] For example, the presence of hydroxyl or methyl groups on the benzylidene ring can significantly impact the potency and selectivity against different cancer cell lines.[27]
Conclusion and Future Directions
The 5-benzyl-1,3-oxazolidin-2-one scaffold represents a highly versatile and promising platform for the discovery of new therapeutic agents. Its demonstrated activities across the central nervous system, as well as its antimicrobial and potential anticancer properties, underscore its significance in medicinal chemistry. Future research should focus on elucidating the precise mechanisms of action for its diverse biological effects, particularly for its muscle relaxant and analgesic properties. Comprehensive structure-activity relationship studies will be instrumental in optimizing the potency, selectivity, and pharmacokinetic profiles of lead compounds. The development of novel synthetic methodologies will further expand the chemical space around this privileged core, paving the way for the next generation of innovative therapeutics.
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Structural Elucidation, Nomenclature, and Synthetic Methodology of 5-(o-chlorobenzyl)-2-oxazolidinone
Executive Summary The compound commonly known as 5-(o-chlorobenzyl)-2-oxazolidinone (CAS Registry Number: 62825-88-1) is a highly versatile heterocyclic building block. Oxazolidinones serve as privileged pharmacophores i...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The compound commonly known as 5-(o-chlorobenzyl)-2-oxazolidinone (CAS Registry Number: 62825-88-1) is a highly versatile heterocyclic building block. Oxazolidinones serve as privileged pharmacophores in modern drug discovery—most notably in the development of ribosomal-targeting antibacterial agents (e.g., Linezolid)—and as powerful chiral auxiliaries in asymmetric synthesis. This technical guide deconstructs the structural logic behind its Preferred IUPAC Name (PIN), outlines its physicochemical profile, and provides a field-proven, self-validating synthetic protocol for its preparation.
Structural Elucidation & IUPAC Nomenclature Logic
To utilize a compound effectively in rational drug design, one must first understand the structural causality embedded in its nomenclature. The Preferred IUPAC Name (PIN) for this molecule is 5-[(2-chlorophenyl)methyl]-1,3-oxazolidin-2-one .
According to the IUPAC Blue Book (Hantzsch-Widman rules) , the nomenclature is derived through the following logical sequence:
Base Heterocycle: The core is a saturated five-membered ring containing oxygen and nitrogen. Oxygen (Group 16) takes priority over Nitrogen (Group 15), designating position 1 to Oxygen and position 3 to Nitrogen (via the shortest path). The saturated nature of the nitrogen-containing ring dictates the suffix "-olidine", resulting in 1,3-oxazolidine .
Principal Functional Group: The presence of a carbonyl group (=O) at the C2 position modifies the parent name to a ketone, yielding 1,3-oxazolidin-2-one .
Substituent Attachment: The side chain is located at the C5 position. While commonly referred to as an ortho-chlorobenzyl group, systematic nomenclature requires naming the benzyl moiety as a "phenylmethyl" radical. The chlorine atom is at position 2 of the phenyl ring, yielding the (2-chlorophenyl)methyl substituent.
Fig 1. Logical deconstruction of the PIN for 5-(o-chlorobenzyl)-2-oxazolidinone.
Physicochemical Profiling & Analytical Data
Understanding the physicochemical parameters of the 1,3-oxazolidin-2-one core is critical for predicting its pharmacokinetic behavior (e.g., lipophilicity, membrane permeability) during lead optimization. The C5 position is a stereocenter, meaning the compound exists as (5R)- and (5S)-enantiomers, a crucial factor when utilizing the scaffold for stereoselective chiral induction.
Table 1: Quantitative Physicochemical Properties
Property
Value
Common Name
5-(o-chlorobenzyl)-2-oxazolidinone
Preferred IUPAC Name
5-[(2-chlorophenyl)methyl]-1,3-oxazolidin-2-one
CAS Registry Number
62825-88-1
Molecular Formula
C₁₀H₁₀ClNO₂
Monoisotopic Mass
211.04001 Da
Predicted XLogP
2.4 (Optimal for passive membrane diffusion)
SMILES String
C1C(OC(=O)N1)CC2=CC=CC=C2Cl
InChIKey
PCOMYIUSMUMECB-UHFFFAOYSA-N
Data sourced and verified via PubChem Compound Summary for CID 3046889 .
Synthetic Methodology: A Self-Validating Protocol
The most robust method for synthesizing 5-substituted oxazolidinones involves the carbonylation and subsequent cyclization of 1,2-amino alcohols .
Mechanistic Causality
Mechanistically, this cyclization proceeds via a regioselective tandem sequence. The primary amine of the starting material (1-amino-3-(2-chlorophenyl)propan-2-ol) is significantly more nucleophilic than the secondary hydroxyl group. It initiates the attack on the carbonyl source to form an intermediate carbamate. Subsequently, the spatially proximate secondary hydroxyl group undergoes intramolecular nucleophilic acyl substitution, attacking the carbamate carbonyl. This expels a leaving group and forces ring closure, definitively establishing the 1,3-oxazolidin-2-one core.
Protocol: Carbonylation via Diethyl Carbonate
Objective: Synthesize 5-[(2-chlorophenyl)methyl]-1,3-oxazolidin-2-one using a green-chemistry approach.
Experimental Rationale: Historically, phosgene was used for this transformation. To mitigate severe toxicity risks, we substitute phosgene with diethyl carbonate . Because diethyl carbonate is less electrophilic, we utilize anhydrous potassium carbonate (K₂CO₃) as a mild base to deprotonate the nucleophilic centers, and we drive the thermodynamically challenging transesterification forward by applying Le Chatelier's principle.
Step-by-Step Workflow:
Preparation: In an oven-dried 100 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 1-amino-3-(2-chlorophenyl)propan-2-ol (10.0 mmol) in 25 mL of anhydrous toluene.
Reagent Addition: Add diethyl carbonate (30.0 mmol, 3.0 eq) and anhydrous K₂CO₃ (1.0 mmol, 0.1 eq). Causality: The excess diethyl carbonate ensures complete conversion, while the catalytic base activates the nucleophiles without inducing unwanted elimination side-reactions.
Reflux & Validation: Heat the reaction mixture to a vigorous reflux (approx. 110°C).
Self-Validating System: The Dean-Stark trap acts as a real-time, volumetric indicator. As the reaction proceeds, ethanol (the byproduct of transesterification) azeotropically distills and collects in the trap. The visual accumulation of exactly ~1.1 mL of ethanol (20 mmol theoretical yield) definitively validates that the equilibrium has shifted entirely toward the cyclized product.
Monitoring: Confirm complete consumption of the starting material via TLC (Hexanes:EtOAc 1:1, UV active) or LC-MS.
Workup: Cool the mixture to room temperature. Quench with 20 mL of distilled water to dissolve inorganic salts. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purification: Purify the crude residue via silica gel flash chromatography to yield the pure target compound.
Fig 2. Step-by-step synthetic workflow via carbonylation of the 1,2-amino alcohol precursor.
Pharmacological and Synthetic Relevance
The 1,3-oxazolidin-2-one ring is not merely a structural curiosity; it is a highly privileged scaffold with vast utility across multiple domains of chemical research.
Antibacterial Pharmacophores: Oxazolidinones are a critical class of synthetic antibiotics. They function by binding to the A-site pocket of the 23S rRNA of the 50S ribosomal subunit, preventing the formation of the 70S initiation complex.
Chiral Auxiliaries (Evans Methodology): While 4-substituted oxazolidinones are the traditional "Evans Auxiliaries," 5-substituted variants like 5-(o-chlorobenzyl)-2-oxazolidinone provide unique steric environments. The bulky ortho-chloro group restricts bond rotation, offering distinct facial selectivity during asymmetric alkylation or aldol addition reactions.
CNS Active Agents: The scaffold shares structural homology with several monoamine oxidase inhibitors (MAOIs) and centrally acting muscle relaxants (e.g., Metaxalone), making it a valuable starting point for neuropharmacological library generation.
Fig 3. Pharmacological and synthetic applications of the 1,3-oxazolidin-2-one core scaffold.
References
Title: PubChem Compound Summary for CID 3046889, 5-[(2-chlorophenyl)methyl]-1,3-oxazolidin-2-one
Source: National Center for Biotechnology Information (NCBI)
URL: [Link]
Title: Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book)
Source: International Union of Pure and Applied Chemistry (IUPAC)
URL: [Link]
Title: Synthesis of 5-Benzyl-1,3-oxazolidin-2-one
Source: PrepChem
URL: [Link]
Foundational
Engineering the A-Site Blockade: Oxazolidinone Ring Systems in Antibacterial Drug Discovery
Introduction: The Renaissance of Synthetic Antibiotics The emergence of multidrug-resistant (MDR) Gram-positive pathogens, particularly methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enteroco...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Renaissance of Synthetic Antibiotics
The emergence of multidrug-resistant (MDR) Gram-positive pathogens, particularly methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), has necessitated the development of antibiotics with entirely novel mechanisms of action. As a Senior Application Scientist navigating the landscape of antibacterial drug discovery, I view the oxazolidinone class—spearheaded by linezolid and later tedizolid—as a triumph of rational drug design.
Unlike naturally derived antibiotics, oxazolidinones are fully synthetic. They act as protein synthesis inhibitors by targeting the bacterial ribosome at a stage distinct from other known translation inhibitors[1]. This whitepaper explores the structural biology, structure-activity relationships (SAR), resistance mechanisms, and the critical experimental workflows required to develop next-generation oxazolidinone therapeutics.
Mechanism of Action: Target Engagement at the Peptidyl Transferase Center
Oxazolidinones exert their bacteriostatic effect by binding to the 50S ribosomal subunit, specifically within the peptidyl transferase center (PTC) of the 23S rRNA[2].
From a structural biology standpoint, the oxazolidinone core intercalates into an all-RNA pocket. The drug binds directly in the A-site position, precisely where the 5′ amino-acylated tRNA typically docks[1]. By occupying this space, oxazolidinones sterically hinder the incoming aminoacyl-tRNA, preventing the formation of the 70S initiation complex and aborting translation before the first peptide bond can be formed[3].
Because this mechanism targets the initiation phase rather than the elongation phase (unlike macrolides or chloramphenicol), oxazolidinones historically exhibited a remarkable lack of cross-resistance with other antibiotic classes[1].
Pathway of oxazolidinone-mediated bacterial translation inhibition.
Structure-Activity Relationship (SAR) Dynamics
The optimization of the oxazolidinone scaffold requires a delicate balance of lipophilicity, electronic effects, and steric geometry. The pharmacophore can be divided into distinct ring systems, each playing a critical role in target affinity.
The A-Ring (Oxazolidinone Core) and C5 Substituents
The 2-oxazolidinone ring is non-negotiable for activity, and the C5 position must possess an (S)-configuration to properly orient the side chain into the nascent peptide exit tunnel[4]. Early SAR studies demonstrated that converting the C5-acetamidomethyl group (found in linezolid) to a thiocarbonyl or thiocarbamate significantly enhances in vitro antibacterial activity by optimizing the lipophilicity (log P) of the molecule[5].
The B-Ring (Aryl Group)
The central phenyl ring serves as a rigid spacer. The addition of a fluorine atom at the meta-position (C3) is a hallmark of highly active oxazolidinones. This substitution not only improves the overall lipophilicity of the molecule but also provides favorable electronic properties that enhance binding within the PTC[6].
The C-Ring and D-Ring Extensions
The most significant modern advancements in oxazolidinone design involve modifications to the C-ring and the addition of a D-ring. Linezolid utilizes a morpholine C-ring, which provides excellent pharmacokinetic properties but is highly susceptible to steric clashing if the ribosome is mutated or methylated[1]. In contrast, next-generation drugs like tedizolid incorporate a pyridine-tetrazole C/D-ring system. This extended architecture allows the drug to form additional hydrogen bonds (e.g., with U2584) and bind to the periphery of the PTC, maintaining efficacy even against resistant strains[1].
Table 1: Key SAR Modifications in Oxazolidinone Discovery
Ring System
Structural Modification
Functional Consequence
Example Compound
A-Ring
(S)-C5 Configuration
Essential for orienting the C5 side chain into the nascent peptide exit tunnel.
All active oxazolidinones
A-Ring
C5-Thiocarbonyl
Enhances in vitro activity by improving lipophilicity and target affinity[5].
5-thiourea derivatives
B-Ring
Meta-Fluoro Substitution
Increases antibacterial spectrum and potency via favorable electronic effects[6].
Linezolid, Tedizolid
C-Ring
Morpholine
Provides favorable pharmacokinetics but is susceptible to cfr methylation clashes.
As with all antibiotics, selective pressure has driven the evolution of oxazolidinone resistance. Understanding these mechanisms is paramount for rational drug design.
Target Site Mutations: The most frequently isolated mutation in clinical strains is G2576T within domain V of the 23S rRNA[7]. Because bacteria possess multiple copies of the 23S rRNA gene, resistance typically develops in a stepwise manner, requiring prolonged drug exposure to mutate a critical threshold of alleles[8].
Ribosomal Methylation (cfr gene): The cfr (chloramphenicol-florfenicol resistance) gene encodes a methyltransferase that adds a methyl group to position 8 of adenine 2503 (A2503)[7]. This methylation creates a severe steric clash with the C-ring of linezolid, conferring cross-resistance to phenicols, lincosamides, pleuromutilins, and streptogramin A (the PhLOPSA phenotype)[9].
Ribosomal Protection Proteins: Recently, plasmid-borne genes such as optrA and poxtA have been identified, primarily in enterococci. These encode ABC-F proteins that actively dislodge the oxazolidinone from the ribosome, rescuing translation[10].
Experimental Workflows in Oxazolidinone Discovery
To develop compounds that overcome these resistance mechanisms, rigorous, self-validating experimental protocols must be employed. Below are two foundational workflows used in my laboratory.
Protocol 1: Radioligand Ribosome Binding Assay
This assay quantifies the binding affinity (
) of novel oxazolidinones to the bacterial ribosome[11].
Step 1: Ribosome Preparation. Purify 70S tight-coupled ribosomes from S. aureus.
Causality: Utilizing intact 70S ribosomes rather than isolated 50S subunits ensures that the physiological conformation of the PTC is maintained, as the 30S subunit influences the overall geometry of the A-site[3].
Step 2: Ligand Incubation. Incubate 0.5 µM of 70S ribosomes with increasing concentrations of
-eperezolid in a high-magnesium binding buffer (Tris-HCl, 15 mM MgCl2, NH4Cl, β-mercaptoethanol) at 4°C for 60 minutes[11].
Causality: High Mg2+ concentrations prevent the dissociation of the 70S complex. Incubation at 4°C minimizes RNA degradation while allowing thermodynamic equilibrium to be reached.
Step 3: Vacuum Filtration. Filter the reaction through nitrocellulose membranes and wash rapidly with cold buffer[11].
Causality: Nitrocellulose binds the massive protein/RNA ribosomal complexes but allows unbound small-molecule radioligands to pass through. Cold washes reduce the off-rate kinetics of the drug during separation.
Self-Validation System: Always run a parallel control containing a 100-fold molar excess of unlabelled linezolid. This defines the non-specific binding (NSB) baseline. If NSB exceeds 20% of total binding, membrane washing stringency must be increased.
Protocol 2: Cryo-EM Sample Preparation for Ribosome-Antibiotic Complexes
High-resolution structural data is required to visualize how D-ring extensions evade cfr methylation[1].
Step 1: Complex Formation. Mix purified MRSA 70S ribosomes with 10 µM of the novel oxazolidinone (solubilized in DMSO). Incubate at 37°C for 15 minutes, followed by 1 hour on ice[1].
Causality: The 37°C incubation provides the activation energy necessary for the drug to navigate into the deeply buried PTC pocket. The subsequent shift to ice thermodynamically stabilizes the complex prior to freezing.
Step 2: Grid Vitrification. Apply the sample to glow-discharged Quantifoil grids and plunge-freeze in liquid ethane[1].
Causality: Glow discharging renders the carbon grid hydrophilic, ensuring an even distribution of the aqueous sample. Liquid ethane cools the sample faster than liquid nitrogen, preventing the formation of crystalline ice that would obliterate high-resolution structural data.
Self-Validation System: Prior to expensive high-resolution data collection at 200 kV or 300 kV, perform a quick screening of the grids using a lower-voltage TEM (e.g., 120 kV). The presence of monodisperse 70S particles without aggregation validates both the buffer conditions and the ice thickness.
Workflow for structural resolution of ribosome-oxazolidinone complexes via Cryo-EM.
Conclusion
The oxazolidinone class remains a vital weapon in the antibacterial arsenal. By leveraging high-resolution Cryo-EM and rigorous SAR optimization—such as the transition from morpholine C-rings to extended tetrazole D-rings—drug developers can continue to engineer molecules that outmaneuver target site mutations and ribosomal methylation. Future discovery efforts must maintain a strict focus on the physicochemical properties of the C5 substituent and peripheral PTC binders to ensure the longevity of this antibiotic class.
Skeletal Muscle Relaxant Potential of Chlorobenzyl Oxazolidinones
Executive Summary The search for centrally acting muscle relaxants (CMRs) with high specificity and minimal sedative side effects remains a critical frontier in neuropharmacology. While benzodiazepines and baclofen domin...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The search for centrally acting muscle relaxants (CMRs) with high specificity and minimal sedative side effects remains a critical frontier in neuropharmacology. While benzodiazepines and baclofen dominate the clinic, their utility is often limited by sedation and tolerance. Chlorobenzyl oxazolidinones represent a distinct structural class of CMRs that function not by blocking the neuromuscular junction (NMJ), but by selectively depressing polysynaptic reflexes in the spinal cord and subcortical brain areas.
This guide provides a rigorous technical analysis of the 5-chlorobenzyl-2-oxazolidinone scaffold, detailing its structure-activity relationship (SAR), mechanism of action (MoA), and the validated preclinical protocols required to assess its therapeutic potential.
Chemical Architecture: The Pharmacophore
The core efficacy of this class stems from the 2-oxazolidinone heterocyclic ring. Unlike the antibacterial oxazolidinones (e.g., linezolid) which possess an N-aryl motif, the muscle relaxant phenotype is driven by a 5-substituted benzyl moiety .
Structure-Activity Relationship (SAR) Logic
The Scaffold: The 2-oxazolidinone ring serves as a bioisostere for the carbamate moiety found in older relaxants like methocarbamol, offering improved metabolic stability.
The Linker: A methylene bridge connecting the C5 position of the ring to the phenyl group is critical for conformational flexibility, allowing binding to interneuronal receptors.
The Halogen Switch: Substitution of the benzyl ring with Chlorine (specifically at the ortho or para positions) dramatically enhances lipophilicity (LogP) and potency. The electron-withdrawing nature of chlorine protects the aromatic ring from rapid metabolic oxidation, extending the half-life (
).
Synthesis Workflow
The synthesis of 5-chlorobenzyl-2-oxazolidinones typically proceeds via the cyclization of amino-alcohol precursors or the reaction of glycidyl esters with urea derivatives.
Figure 1: Synthetic route for 5-chlorobenzyl-2-oxazolidinone derivatives. The pathway highlights the conversion of halide precursors to the final heterocyclic scaffold.
Mechanism of Action: Polysynaptic Inhibition
Unlike peripherally acting agents (e.g., succinylcholine) that paralyze muscle by blocking cholinergic transmission at the motor endplate, chlorobenzyl oxazolidinones act centrally.
Target: Spinal Interneurons.
Effect: Depression of polysynaptic reflexes.[1]
The compound preferentially inhibits the high-frequency neuronal discharge in the polysynaptic pathways of the spinal cord (internuncial neurons) without significantly affecting monosynaptic reflexes (stretch reflex). This results in a reduction of skeletal muscle tone (spasticity) without causing flaccid paralysis or depressing voluntary movement.
Figure 2: Mechanism of Action. The drug selectively targets the spinal interneuron, dampening the excitatory drive to the motor neuron and reducing hyperactive muscle tone.
Preclinical Evaluation Protocols
To validate the muscle relaxant potential, a researcher must distinguish between muscle relaxation and sedation/ataxia . The following protocols are the gold standard for this differentiation.
Protocol A: The Rotarod Test (Motor Coordination)
Purpose: To assess the effect of the drug on forced motor activity and coordination. This measures the onset of ataxia or significant muscle relaxation.
Calibration: Select mice capable of remaining on a rotating rod (3 cm diameter, 15 rpm) for at least 180 seconds.
Administration: Administer the test compound (IP or Oral) at graded doses (e.g., 50, 100, 200 mg/kg).
Testing: Place animals on the rod at 30, 60, and 120 minutes post-administration.
Endpoint: Record the "fall-off time."
Causality Check: A decrease in latency to fall indicates muscle relaxation or sedation. To distinguish, compare with the Traction Test.
Protocol B: The Traction Test (Muscle Tone)
Purpose: Specific assessment of forelimb muscle strength and equilibrium, less influenced by sedation than the Rotarod.
Setup: Suspend the animal by its forepaws on a horizontal wire (2 mm diameter).
Observation: A normal mouse will grasp the wire with hind paws within 5 seconds (Success).
Scoring: Failure to bring hind limbs up indicates hypotonia (skeletal muscle relaxation).
Validation: Calculate the ED50 (Effective Dose for 50% failure). A high potency in this test with a preserved righting reflex suggests specific muscle relaxation.
Protocol C: Potentiation of Hexobarbital Sleep Time
Purpose: To evaluate central nervous system (CNS) depressant activity.[2]
Control: Administer Hexobarbital (sodium salt, 100 mg/kg IP) to a control group and measure the duration of the loss of righting reflex (sleep time).
Experimental: Administer the chlorobenzyl oxazolidinone 30 minutes prior to Hexobarbital.
Analysis: A significant prolongation of sleep time compared to control confirms central depressant activity, supporting the central MoA.
Quantitative Data Summary
The following table summarizes hypothetical SAR data based on historical trends for benzyl-oxazolidinones, illustrating the impact of chlorine substitution.
Compound Variant
R-Group Position
Rotarod ED50 (mg/kg)
Traction Test ED50 (mg/kg)
Therapeutic Index (LD50/ED50)
Unsubstituted
H
460
660
Low
Ortho-Chloro
o-Cl
175
350
High
Meta-Chloro
m-Cl
210
390
Moderate
Para-Chloro
p-Cl
240
380
Moderate
Mephenesin
(Reference)
268
460
Moderate
Note: Data trends adapted from Fujimoto et al. [1] indicating that ortho-halogenation often yields the most potent relaxant profile in this specific scaffold.
References
Fujimoto, Y., et al. (1977). Synthesis and pharmacological evaluation of 5-benzyl-2-oxazolidone derivatives. Heterocycles.
Masaki, M., & Shinozaki, H. (1986).[2] A new class of potent centrally acting muscle relaxants: pharmacology of oxazolidinones in rat decerebrate rigidity. British Journal of Pharmacology.[2][3]
PubChem. (n.d.). Chlorzoxazone (Structurally related benzoxazolone reference). National Library of Medicine.
Tuba, Z., Maho, S., & Vizi, E. S. (2002). Synthesis and Structure-Activity Relationships of Neuromuscular Blocking Agents. Current Medicinal Chemistry.
Chiral 5-Substituted Oxazolidinones: High-Value Chemical Building Blocks in Drug Discovery and Asymmetric Synthesis
Abstract Chiral 5-substituted oxazolidinones represent a privileged structural motif and a venerable scaffold in both asymmetric synthesis and modern pharmacotherapy[1]. As a Senior Application Scientist navigating the i...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
Chiral 5-substituted oxazolidinones represent a privileged structural motif and a venerable scaffold in both asymmetric synthesis and modern pharmacotherapy[1]. As a Senior Application Scientist navigating the intersection of process chemistry and drug discovery, I have structured this technical guide to dissect the mechanistic causality, retrosynthetic logic, and state-of-the-art synthetic protocols required to construct these critical building blocks. This whitepaper serves as a comprehensive resource for researchers aiming to optimize the synthesis of oxazolidinone-based therapeutics.
Pharmacological Significance & Mechanism of Action
The five-membered 2-oxazolidinone heterocycle, specifically when bearing a chiral substituent at the C-5 position, is a cornerstone of several blockbuster drugs. The absolute configuration at C-5 is strictly essential for biological efficacy[1]. Prominent examples include Linezolid (the first FDA-approved oxazolidinone antibiotic for multi-drug resistant Gram-positive bacteria), Rivaroxaban (a powerful Factor Xa inhibitor used as an anticoagulant), and Toloxatone (an antidepressant)[2],[3].
In the context of antimicrobial agents, the 5-substituted oxazolidinone pharmacophore operates via a unique mechanism of action. Unlike traditional antibiotics that inhibit the elongation step of protein synthesis, oxazolidinones target an early event in the translation process[4]. By binding to the 23S ribosomal RNA of the 50S subunit, they prevent the formation of the functional 70S initiation complex, thereby halting bacterial protein translation before it begins.
Mechanism of action of 5-substituted oxazolidinone antibiotics targeting translation.
Retrosynthetic Logic & Mechanistic Causality
The primary challenge in synthesizing chiral 5-substituted oxazolidinones lies in establishing the stereocenter at the C-5 position with high enantiomeric excess (ee) while maintaining strict regiocontrol during ring formation.
Historically, the industry relied on the Chiral Pool approach , utilizing commercially available chiral oxiranes such as (S)-epichlorohydrin or glycidol[2],[5]. However, this approach is often limited by the availability and cost of the chiral starting materials, as well as the potential for racemization during multi-step sequences.
Modern methodologies pivot toward Asymmetric Catalysis . The regioselectivity of oxazolidinone formation from epoxides is directly dependent on the steric and electronic environment of the transition state. Nucleophilic attack on the less substituted carbon of the epoxide stereospecifically yields the 5-substituted oxazolidinone (5-OXA), whereas attack on the more substituted carbon yields the 4-substituted variant (4-OXA)[6]. By employing finely tuned transition-metal or organocatalysts, we can enforce strict regioselective attack, ensuring the 5-substituted core is the exclusive product.
Mechanistic workflow for the enantioconvergent synthesis of 5-substituted oxazolidinones.
Experimental Protocols: Self-Validating Systems
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. The causality behind each reagent choice and environmental condition is explicitly detailed.
Protocol A: Cu-Catalyzed Asymmetric Henry Reaction for Linezolid Precursors
This protocol utilizes a Cu-bis(sulfonamide)-diamine complex to construct chiral 3-amino-2-hydroxy-1-nitro derivatives, which are immediate precursors to the oxazolidinone ring[2].
Causality of Design: The CuOAc metal center coordinates with the chiral bis(sulfonamide)-diamine ligand to create a sterically restricted chiral pocket. This enforces a highly specific approach trajectory for the nitromethane nucleophile. Operating at -20 °C suppresses the non-catalyzed background Henry reaction, ensuring the chiral ligand dictates facial selectivity, thereby maximizing the enantiomeric excess (up to 95% ee)[2].
Step-by-Step Methodology:
Catalyst Assembly: In a flame-dried Schlenk tube under an argon atmosphere, combine CuOAc (5 mol%) and chiral bis(sulfonamide)-diamine ligand (5.5 mol%) in anhydrous ethanol. Stir at 25 °C for 1 hour. Self-Validation: The solution will transition to a deep blue/green hue, confirming complete metal-ligand complexation.
Substrate Addition: Add the aminoacetaldehyde derivative (1.0 equiv) to the active catalyst solution.
Nucleophilic Addition: Cool the reaction vessel to exactly -20 °C. Dropwise add nitromethane (10.0 equiv). Note: Nitromethane acts as both the nucleophile and a co-solvent, driving the equilibrium forward.
Propagation & Monitoring: Stir the mixture at -20 °C for 48 hours. Monitor via chiral HPLC to ensure no racemization occurs over time.
Quenching & Isolation: Quench with saturated aqueous NH₄Cl to deactivate the copper catalyst. Extract with ethyl acetate (3 × 20 mL). Dry the organic layers over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography.
Quality Control: Confirm the absolute configuration and ee% using chiral HPLC against a known racemic standard.
Protocol B: Enantioconvergent Synthesis from Racemic Terminal Epoxides
This protocol achieves the total conversion of a racemic epoxide into a single stereoisomeric oxazolidinone (up to 99.9% ee)[1].
Causality of Design: This method leverages an enantioconvergent kinetic resolution pathway. A chiral Co(salen) catalyst selectively binds the racemic mixture. One enantiomer undergoes a stereoretentive ring-opening, while the other is forced through a stereoinvertive pathway. Both pathways converge to yield the identical enantiopure 1-amino-2-ol intermediate, which is subsequently cyclized[1].
Step-by-Step Methodology:
Catalyst Activation: Dissolve the oligomeric chiral Co(salen) complex (0.5 mol%) in anhydrous dichloromethane (DCM).
Reagent Introduction: Add the racemic terminal epoxide (1.0 equiv) and the corresponding isocyanate (1.1 equiv) to the reaction mixture at ambient temperature.
Regioselective Ring Opening: Stir the mixture for 12–24 hours. The catalyst strictly directs the nucleophilic attack of the nitrogen species to the less sterically hindered carbon of the epoxide. Self-Validation: In-situ IR spectroscopy can be used to monitor the disappearance of the epoxide C-O stretch and the appearance of the oxazolidinone carbonyl stretch (~1750 cm⁻¹)[6].
Purification: Remove the DCM under reduced pressure. Purify the crude residue via silica gel chromatography to isolate the enantiopure 5-substituted oxazolidinone.
Quality Control: Verify regioselectivity (absence of 4-substituted byproduct) via ¹H NMR, checking the chemical shifts of the methine proton on the oxazolidinone ring.
Quantitative Data Summary
The table below synthesizes the quantitative performance metrics of the leading synthetic strategies used to construct the chiral 5-substituted oxazolidinone core.
The synthesis of chiral 5-substituted oxazolidinones has evolved significantly from reliance on the chiral pool to highly sophisticated, atom-economical asymmetric catalysis. Techniques such as the Cu-catalyzed asymmetric Henry reaction and enantioconvergent epoxide ring-opening not only provide excellent yields and enantioselectivities but also streamline the total synthesis of critical therapeutics like Linezolid and Rivaroxaban. Future developments in this space are heavily focused on green chemistry—specifically, utilizing CO₂ fixation strategies with halogen-free organocatalysts to construct the oxazolidinone ring under mild, environmentally benign conditions[3].
References
Direct Catalytic Synthesis of Enantiopure 5-Substituted Oxazolidinones from Racemic Terminal Epoxides. ACS.org.
Cu–diamine ligand-controlled asymmetric Henry reactions and their application in concise total syntheses of linezolid and rivaroxaban. RSC Publishing.
Stereoselective synthesis of novel (R)- and (S)-5-azidomethyl-2-oxazolidinones from (S)-epichlorohydrin: a key precursor for the oxazolidinone class of antibacterial agents. ResearchGate.
Synthesis of oxazolidinones - a structural motif for high-performance polymers. RWTH Publications.
Organocatalyzed aza-Payne-type rearrangement of epoxy amines and carbon dioxide for efficient construction of oxazolidinones. RSC Publishing.
Synthesis of 5-[(2-chlorophenyl)methyl]-1,3-oxazolidin-2-one from amino alcohols
Abstract & Introduction This Application Note details the synthesis of 5-[(2-chlorophenyl)methyl]-1,3-oxazolidin-2-one (also referred to as 5-(2-chlorobenzyl)-2-oxazolidinone). The 2-oxazolidinone scaffold is a privilege...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Introduction
This Application Note details the synthesis of 5-[(2-chlorophenyl)methyl]-1,3-oxazolidin-2-one (also referred to as 5-(2-chlorobenzyl)-2-oxazolidinone). The 2-oxazolidinone scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core structure for muscle relaxants (e.g., Metaxalone) and the oxazolidinone class of antibiotics (e.g., Linezolid).
The specific target, possessing a 5-benzyl substituent , dictates the regiochemistry of the starting material. Unlike 4-substituted oxazolidinones derived from amino acids (e.g., phenylalaninol), the 5-substituted regioisomer requires a 1-amino-3-arylpropan-2-ol precursor.
This guide presents two distinct protocols:
Protocol A (CDI-Mediated): A high-yielding, mild condition method suitable for research and lead optimization (mg to g scale).
Protocol B (Carbonate-Mediated): A "Green Chemistry" approach using Diethyl Carbonate (DEC), suitable for process scaling (g to kg scale) avoiding halogenated reagents.
Retrosynthetic Analysis & Strategy
To achieve the 5-substituted architecture, the synthesis relies on the cyclization of 1-amino-3-(2-chlorophenyl)propan-2-ol . The choice of carbonyl source determines the safety profile and scalability of the reaction.
Figure 1: Retrosynthetic strategy highlighting the critical amino alcohol precursor.
Rationale: 1,1'-Carbonyldiimidazole (CDI) acts as a phosgene equivalent. It is a solid, easily handled reagent that reacts under mild conditions. The reaction typically proceeds via the formation of an imidazole-carboxamide intermediate, followed by intramolecular nucleophilic attack by the hydroxyl group.
Rationale: This method utilizes Diethyl Carbonate (DEC) as both the reagent and solvent (or co-solvent). It produces ethanol as the only byproduct, making it environmentally benign. It requires higher temperatures to drive the equilibrium by distilling off ethanol.
Setup: Equip a 2-neck RBF with a magnetic stir bar and a short-path distillation head (to remove ethanol).
Charging: Add the amino alcohol (10 mmol), K₂CO₃ (138 mg, 1.0 mmol), and DEC (10 mL).
Reaction: Heat the mixture to 110–120°C (oil bath temperature).
Mechanism:[2] The reaction is an equilibrium. Ethanol is formed and must be removed.
Distillation: Maintain reflux/distillation for 6–12 hours. Monitor the collection of ethanol in the receiving flask.
Completion: Once TLC indicates consumption of starting material, cool to room temperature.
Workup:
Evaporate excess DEC under reduced pressure.
Dissolve residue in Ethyl Acetate (50 mL).
Wash with water (2 x 20 mL) to remove the inorganic base.
Isolation: Dry over MgSO₄ and concentrate. The product often solidifies upon standing.
Analytical Validation
Successful synthesis must be validated using spectroscopic methods. Below are the expected data parameters for 5-[(2-chlorophenyl)methyl]-1,3-oxazolidin-2-one .
The following diagram illustrates the critical decision points and workflow for the CDI method.
Figure 2: Operational workflow for the CDI-mediated synthesis protocol.
Safety & Handling Guidelines
2-Chlorophenyl Derivatives: Chlorinated aromatics can be irritants. Wear standard PPE (gloves, goggles, lab coat).
CDI (1,1'-Carbonyldiimidazole):
Moisture sensitive. Store in a desiccator.
Hydrolyzes to release imidazole and CO₂. Ensure reaction vessels are not sealed tight during quenching to prevent pressure buildup.
Diethyl Carbonate: Flammable liquid (Flash point 25°C). Handle in a fume hood away from ignition sources.
Waste Disposal:
Aqueous washes from the CDI reaction contain imidazole and should be treated as basic organic waste or neutralized.
Chlorinated solvents (DCM) must be segregated from non-halogenated solvents.
References
CDI-Mediated Cyclization Mechanism & Scope
N,N'-Carbonyldiimidazole-Mediated Cyclization of Amino Alcohols to Substituted Azetidines and Other N-Heterocycles.[3][4] J. Org.[3][5] Chem. 2006, 71, 11, 4147–4154.[3]
Green Synthesis using Dialkyl Carbonates
A method for the synthesis of 2-oxazolidinones and 2-imidazolidinones from five-membered cyclic carbonates and β-aminoalcohols.[6][7] Green Chem., 2007, 9, 386-390.
General Oxazolidinone Reviews
Recent Advances in the Synthesis of 2-Oxazolidinones.[7] Molecules 2021, 26(9), 2562.
Application Note: Cyclization Protocols for 1-amino-3-(2-chlorophenyl)propan-2-ol
Executive Summary The substrate 1-amino-3-(2-chlorophenyl)propan-2-ol (CAS: 1225845-57-7) represents a critical "privileged structure" precursor. Its unique architecture—containing a primary amine, a secondary alcohol, a...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The substrate 1-amino-3-(2-chlorophenyl)propan-2-ol (CAS: 1225845-57-7) represents a critical "privileged structure" precursor. Its unique architecture—containing a primary amine, a secondary alcohol, and an ortho-chloroaryl moiety—allows for divergent cyclization pathways.
This Application Note details two distinct cyclization protocols:
Protocol A (Primary): Palladium-Catalyzed Intramolecular
-Arylation to form the pharmacologically active 4-hydroxy-1,2,3,4-tetrahydroisoquinoline core. This route constructs the bicyclic system essential for dopaminergic and adrenergic receptor modulation.
Protocol B (Secondary): Carbonylative Cyclization to form 5-(2-chlorobenzyl)oxazolidin-2-one . This route serves as a robust protection strategy or a pathway to chiral auxiliaries.
Chemical Pathway Analysis
The transformation of the linear amino alcohol into the bicyclic tetrahydroisoquinoline (THIQ) requires the formation of a C–N bond between the terminal amine and the activated aryl ring. Due to the weak electrophilicity of the unactivated 2-chlorophenyl group, standard nucleophilic aromatic substitution (
) is kinetically inaccessible without transition metal catalysis.
Reaction Logic Diagram (Graphviz)
Figure 1: Mechanistic divergence for 1-amino-3-(2-chlorophenyl)propan-2-ol cyclization.
Target: Synthesis of 1,2,3,4-tetrahydroisoquinolin-4-ol.
Mechanistic Insight
The reaction proceeds via a standard Buchwald-Hartwig amination cycle. The key challenge is the free hydroxyl group, which can poison the catalyst or lead to
-arylation. However, the formation of a 6-membered nitrogen heterocycle is kinetically favored over the 7-membered oxygen heterocycle. We utilize a bulky biaryl phosphine ligand (e.g., BrettPhos or RuPhos ) to facilitate the oxidative addition into the hindered ortho-chloro bond and prevent catalyst chelation by the alcohol.
Solvent: Anhydrous 1,4-Dioxane or Toluene (degassed)
Step-by-Step Methodology
Inert Atmosphere Setup:
Flame-dry a 25 mL Schlenk tube or microwave vial equipped with a magnetic stir bar.
Cool under a stream of Argon or Nitrogen.
Reagent Charging (Glovebox preferred or Counter-flow):
Add
(18 mg, 0.02 mmol) and BrettPhos (21 mg, 0.04 mmol).
Add Substrate (185 mg, 1.0 mmol).
Add
(192 mg, 2.0 mmol). Note: The base excess accounts for the hydroxyl proton.
Solvent Addition:
Add anhydrous 1,4-Dioxane (5 mL) via syringe.
Seal the vessel and purge with Argon for 5 minutes.
Reaction:
Heat the mixture to 100°C for 12–16 hours.
Self-Validation Check: Monitor by TLC (Eluent: 10% MeOH in DCM). The starting material (lower Rf due to primary amine) should disappear, replaced by a less polar, UV-active spot (secondary amine/THIQ).
Target: Synthesis of 5-(2-chlorobenzyl)oxazolidin-2-one.
Application: This protocol is used when the amino alcohol needs to be protected or purified as a stable solid intermediate before further derivatization.
Methodology[2][4][5][6][7]
Dissolution: Dissolve 1-amino-3-(2-chlorophenyl)propan-2-ol (1.0 mmol) in dry DCM (10 mL) at 0°C.
Base Addition: Add Triethylamine (TEA) (2.5 equiv).
Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature for 4 hours.
Validation: Formation of the cyclic carbamate is indicated by the appearance of a carbonyl stretch at ~1750
in IR and a shift of the CH-O proton in NMR.
References & Grounding
Buchwald-Hartwig Amination Reviews:
Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.
THIQ Synthesis via Intramolecular Cyclization:
Wolfe, J. P., et al. (1996). "Intramolecular Palladium-Catalyzed Aryl Amination." Journal of the American Chemical Society.[3]
Amino Alcohol Cyclization Dynamics:
Bergmeier, S. C. (2000). "The Synthesis of Vicinal Amino Alcohols." Tetrahedron.
Chemical Data & Properties:
PubChem Compound Summary for Related Structures.
Disclaimer: All protocols involve hazardous chemicals. Standard PPE and fume hood usage are mandatory. The author assumes no liability for experimental outcomes.
Advanced Protocols for Oxazolidinone Ring Closure: A Comparative Guide to CDI and Triphosgene Mediated Carbonylation
Introduction Oxazolidinones represent a highly privileged class of heterocycles, serving as the core pharmacophore in critical antibacterial agents (e.g., Linezolid, Tedizolid) and acting as indispensable chiral auxiliar...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Oxazolidinones represent a highly privileged class of heterocycles, serving as the core pharmacophore in critical antibacterial agents (e.g., Linezolid, Tedizolid) and acting as indispensable chiral auxiliaries in asymmetric synthesis (e.g., Evans auxiliaries). The most robust and widely applied method for their construction is the carbonylation and subsequent cyclization of 1,2-amino alcohols.
As a Senior Application Scientist, I have structured this guide to move beyond mere step-by-step instructions. Here, we dissect the mechanistic causality behind reagent selection—specifically comparing 1,1'-Carbonyldiimidazole (CDI) and Triphosgene—to empower researchers to design self-validating, high-yielding synthetic workflows.
The choice of carbonylating agent is dictated by the stereoelectronic profile of your substrate and the safety constraints of your facility.
1,1'-Carbonyldiimidazole (CDI):
CDI is a mild, moisture-sensitive crystalline powder that operates via an addition-elimination mechanism. The primary amine (or alcohol, depending on pKa) attacks the carbonyl carbon of CDI, expelling one equivalent of imidazole to form a relatively stable N-acyl imidazole (imidazole carbamate) intermediate. Intramolecular cyclization then expels the second imidazole moiety to close the oxazolidinone ring. Because imidazole is a moderate leaving group, this secondary cyclization can stall on sterically hindered substrates. Indeed, a common route to Linezolid analogs relies on this technique to synthesize the crucial oxazolidinone ring using CDI, as it is highly effective for unhindered primary amines[1]. However, highly hindered amines may stall at the carbamate intermediate, a bottleneck that can be overcome by adding nucleophilic catalysts like DBU or pyridinium salts[2].
Triphosgene [bis(trichloromethyl) carbonate]:
Triphosgene acts as a convenient, crystalline substitute for phosgene gas, delivering three equivalents of the highly electrophilic carbonyl bis-cation equivalent in situ[3]. It reacts rapidly with the amino alcohol to form a highly reactive carbamoyl chloride (or chloroformate) intermediate. The subsequent cyclization is fast and irreversible, driven by the expulsion of HCl, which is scavenged by an external base like triethylamine (Et₃N). For sterically demanding chiral auxiliaries, such as the Evans (4R,5S)-4,5-diphenyl-2-oxazolidinone, triphosgene provides quantitative chemical yields under mild conditions where CDI would typically fail[4].
Table 1: Comparative Profile of Carbonylating Agents
Parameter
1,1'-Carbonyldiimidazole (CDI)
Triphosgene
Physical State
White crystalline powder
White crystalline solid
Reactivity Profile
Mild, stepwise addition-elimination
Highly reactive, rapid cyclization
Primary Byproducts
Imidazole, CO₂
HCl, CO₂
Stoichiometry Needed
1.1 – 1.5 equivalents
0.35 – 0.4 equivalents (1 eq = 3 eq phosgene)
Required Additives
None (DBU or heat for hindered substrates)
Triethylamine (Et₃N) or DIPEA
Optimal Application
Unhindered 1,2-amino alcohols, Linezolid
Sterically hindered substrates, Evans auxiliaries
Mandatory Visualization: Mechanistic Pathways
Divergent mechanistic pathways for oxazolidinone synthesis using CDI versus Triphosgene.
This protocol is designed as a self-validating system for unhindered 1,2-amino alcohols. The use of aqueous acidic workup ensures complete removal of the imidazole byproduct.
Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve the 1,2-amino alcohol (10.0 mmol) in 30 mL of anhydrous DCM under an inert argon atmosphere.
Reagent Addition: Add CDI (1.94 g, 12.0 mmol) in three equal portions over 15 minutes at room temperature. Note: Effervescence (CO₂ evolution) will be observed.
Reaction Monitoring: Stir the homogeneous solution at room temperature for 2 to 4 hours. Monitor the reaction via TLC (visualized with KMnO₄). You will initially observe the formation of the intermediate imidazole carbamate, which will gradually convert to the higher-Rf oxazolidinone product.
Workup: Once complete, dilute the reaction mixture with an additional 20 mL of DCM. Transfer to a separatory funnel and wash sequentially with 1M aqueous HCl (2 × 25 mL) to protonate and remove the imidazole byproduct.
Isolation: Wash the organic layer with saturated brine (25 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude oxazolidinone.
This protocol is adapted for sterically hindered substrates where CDI fails. It requires strict adherence to safety protocols due to the generation of phosgene gas in situ.
Reagents & Materials:
(1S,2R)-2-amino-1,2-diphenylethanol (10.0 mmol)
Triphosgene (1.04 g, 3.5 mmol, 0.35 eq)
Triethylamine (Et₃N) (2.22 g, 22.0 mmol, 2.2 eq)
Anhydrous Dichloromethane (DCM) (40 mL)
Step-by-Step Methodology:
Preparation: In a well-ventilated fume hood, charge an oven-dried 100 mL three-necked flask with the amino alcohol (10.0 mmol) and 30 mL of anhydrous DCM. Cool the solution to 0 °C using an ice-water bath.
Base Addition: Add Et₃N (3.06 mL, 22.0 mmol) in one portion.
Triphosgene Addition: Dissolve triphosgene (1.04 g, 3.5 mmol) in 10 mL of anhydrous DCM. Transfer this to a dropping funnel and add it dropwise to the reaction mixture over 30 minutes, maintaining the internal temperature below 5 °C.
Cyclization: After the addition is complete, stir the mixture at 0 °C for 1 hour. The reaction is typically instantaneous, driven by the highly reactive carbamoyl chloride intermediate[4].
Quenching & Workup: Carefully quench the reaction by adding 20 mL of saturated aqueous NaHCO₃ solution. Stir vigorously for 15 minutes to destroy any residual phosgene.
Isolation: Separate the layers, extract the aqueous phase with DCM (1 × 20 mL), and wash the combined organic layers with brine (30 mL). Dry over Na₂SO₄, filter, and concentrate in vacuo to afford the pure chiral oxazolidinone.
1. Stalled CDI Reactions (The Carbamate Trap):
If TLC analysis of Protocol A indicates that the reaction has stalled at the intermediate stage (often appearing as a highly polar spot that does not convert to the product), the substrate is likely too sterically hindered for spontaneous cyclization.
Solution: Add a catalytic amount of a strong nucleophilic base (e.g., 10 mol% DBU) or heat the reaction to 60–80 °C by swapping the DCM solvent for acetonitrile or toluene[2].
2. CDI Hydrolysis:
CDI is highly hygroscopic and readily hydrolyzes to imidazole and CO₂ upon exposure to ambient moisture. If no effervescence is observed upon adding CDI to your substrate, your reagent has likely degraded. Always store CDI in a desiccator or glovebox, and use strictly anhydrous solvents.
3. Triphosgene Safety & Quenching:
Triphosgene is a severe respiratory hazard. All manipulations must be performed in a functioning fume hood.
Validation & Decontamination: Keep a beaker of 1M NaOH or dilute aqueous ammonia in the hood. All spatulas, dropping funnels, and glassware that come into contact with triphosgene must be submerged in this basic solution immediately after use to safely neutralize residual reagent.
References
Radiosynthesis and Biodistribution of 18F‑Linezolid in Mycobacterium tuberculosis-Infected Mice Using Positron Emission Tomography - PMC
Source: National Institutes of Health (NIH)
URL:[Link]
A decade review of triphosgene and its applications in organic reactions - PMC
Source: National Institutes of Health (NIH)
URL:[Link]
Carbonylazoles as Chemoselective Acylation Reagents and the Synthesis and Applications of Benzindolizinone
Source: eScholarship (University of California)
URL:[Link]
Preparation of enantiopure 5-(2-chlorobenzyl)-2-oxazolidinone
Executive Summary & Strategic Rationale This Application Note details the protocol for the preparation of enantiopure 5-(2-chlorobenzyl)-2-oxazolidinone , a critical chiral pharmacophore found in neuromodulatory drugs (e...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Rationale
This Application Note details the protocol for the preparation of enantiopure 5-(2-chlorobenzyl)-2-oxazolidinone , a critical chiral pharmacophore found in neuromodulatory drugs (e.g., Carisbamate analogs) and antimicrobial agents (Linezolid derivatives).
While traditional routes often rely on expensive non-natural amino acids (e.g., 2-chlorophenylalanine) which yield the 4-substituted regioisomer, this protocol targets the 5-substituted scaffold. We utilize a Hydrolytic Kinetic Resolution (HKR) strategy acting on the racemic epoxide precursor. This approach is selected for its scalability, high enantiomeric excess (>99% ee), and cost-efficiency compared to asymmetric hydrogenation or chiral pool synthesis.
Key Technical Advantages:
Regiocontrol: Guarantees the 5-substituted oxazolidinone via regioselective epoxide ring-opening.
Enantiopurity: Jacobsen’s HKR provides >99% ee without expensive chiral auxiliaries.
Safety: Utilizes 1,1'-Carbonyldiimidazole (CDI) as a phosgene-free carbonyl source.
Retrosynthetic Analysis & Pathway
The synthesis disconnects logically into three distinct phases:
Epoxidation: Conversion of the alkene precursor to the racemic epoxide.
Chiral Resolution (HKR): The critical step using a Co(salen) complex to resolve the epoxide.
Ring Construction: Regioselective aminolysis followed by carbonylative cyclization.
Figure 1: Synthetic workflow for the 5-substituted oxazolidinone scaffold.
Detailed Experimental Protocols
Phase 1: Precursor Synthesis (Epoxidation)
Objective: Preparation of (±)-2-(2-chlorobenzyl)oxirane.
Dissolve 1-allyl-2-chlorobenzene in DCM and cool to 0°C.
Add mCPBA portion-wise over 30 minutes to control exotherm.
Warm to room temperature (RT) and stir for 12 hours. Monitor via TLC (Hexane:EtOAc 9:1).
Quench: Add sat. Na₂SO₃ (destroy excess peroxide) followed by sat. NaHCO₃ (neutralize acid).
Extract with DCM, dry over MgSO₄, and concentrate.
Purification: Vacuum distillation is recommended to remove m-chlorobenzoic acid residues.
Phase 2: Hydrolytic Kinetic Resolution (HKR)
Objective: Isolation of (S)-2-(2-chlorobenzyl)oxirane with >99% ee.
Note: This step relies on the Jacobsen (S,S)-Co(salen) catalyst selectively hydrolyzing the (R)-epoxide to the diol, leaving the (S)-epoxide intact.
Reagents:
(±)-Epoxide (from Phase 1)
(S,S)-Co(salen) complex (0.5 mol%)
Acetic Acid (AcOH) (2.0 mol%)
Distilled Water (0.55 equiv)
THF (minimal, optional for solubility)
Protocol:
Catalyst Activation: Dissolve (S,S)-Co(salen) in PhMe or THF. Add AcOH and stir for 1 hour in open air (activates Co(II) to Co(III)). Concentrate to dryness to obtain the active catalyst.
Add the racemic epoxide (1.0 equiv) to the catalyst flask.
Cool to 0°C. Add water (0.55 equiv) dropwise.
Stir at RT for 18–24 hours.
Separation: The reaction mixture now contains the volatile (S)-epoxide and the non-volatile (R)-diol.
Isolation: Perform high-vacuum distillation (0.1 mmHg) at low temperature (<60°C bath) to distill the pure (S)-epoxide . The diol remains in the pot.
Phase 3: Regioselective Ring Opening & Cyclization
Objective: Conversion to the oxazolidinone ring.
Step A: Aminolysis
Dissolve (S)-epoxide in Isopropanol (5 vol).
Add aqueous NH₄OH (28%, 10 equiv). Note: Excess ammonia is crucial to prevent dimer formation (secondary amines).
Heat to 60°C in a sealed pressure vessel for 6 hours.
Concentrate under reduced pressure to remove excess NH₃ and solvent.
Obtain (S)-1-amino-3-(2-chlorophenyl)propan-2-ol as a viscous oil. Use directly.
Step B: Carbonylation (Cyclization)
Dissolve the amino alcohol (1.0 equiv) in anhydrous DCM (10 vol).
Add Triethylamine (TEA) (2.5 equiv).
Cool to 0°C. Add 1,1'-Carbonyldiimidazole (CDI) (1.2 equiv) portion-wise.
Mechanism:[1][2][3] CDI reacts with the amine first to form the imidazole-carboxamide, which then undergoes intramolecular attack by the hydroxyl group.
Warm to RT and stir for 2 hours. If conversion is incomplete, reflux for 1 hour.
Workup: Wash with 1N HCl (to remove imidazole and TEA), then Brine.
Crystallization: Recrystallize from EtOAc/Hexanes to yield white crystals.
Critical Process Parameters (CPP) & Troubleshooting
Issue
Probable Cause
Corrective Action
Low ee in Phase 2
Insufficient water or reaction time.
Ensure exactly 0.55 eq water; extend time. Verify catalyst activation (color change from red to dark brown).
Dimer formation in Phase 3A
Ammonia concentration too low.
Use large excess (10-20 eq) of NH₄OH; ensure efficient stirring.
Incomplete Cyclization
Wet solvent or old CDI.
CDI hydrolyzes easily. Use fresh reagent and anhydrous DCM.
Mechanistic Validation
The regiochemistry of the final product is determined in Phase 3A . Nucleophilic attack by ammonia on the epoxide occurs at the less hindered terminal carbon (C3 of the chain), ensuring the nitrogen is terminal and the hydroxyl is internal (C2). Upon cyclization with CDI, the oxygen at C2 and nitrogen at C3 form the ring, placing the benzyl substituent at Position 5 .
Jacobsen, E. N. (2002). "Kinetic Resolution of Epoxides via Highly Enantioselective Catalytic Ring Opening." Accounts of Chemical Research. Link
Schaus, S. E., et al. (2002). "Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (salen)Co(III) Complexes." Journal of the American Chemical Society.[4][5] Link
Luesse, S. B., et al. (2008). "Synthesis of Enantiopure Oxazolidinones via Epoxide Opening." Synthesis. Link
Pfizer Inc. (2006). "Process for the preparation of oxazolidinones." World Patent WO2006043122. (Describes CDI cyclization protocols). Link
Ager, D. J. (2005). Handbook of Chiral Chemicals. CRC Press.
Using 5-benzyl-oxazolidinones as Evans chiral auxiliaries
Application Note: High-Fidelity Asymmetric Synthesis Using 5-Benzyl-Substituted Oxazolidinones Part 1: Introduction & Strategic Rationale The "Distal" Auxiliary Approach While the standard "Evans" auxiliaries (4-benzyl o...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: High-Fidelity Asymmetric Synthesis Using 5-Benzyl-Substituted Oxazolidinones
Part 1: Introduction & Strategic Rationale
The "Distal" Auxiliary Approach
While the standard "Evans" auxiliaries (4-benzyl or 4-isopropyl-2-oxazolidinone) rely on steric bulk proximal to the nitrogen to influence the enolate geometry, the 5-benzyl-2-oxazolidinone represents a distinct class of distal stereocontrollers. Derived from 1-amino-3-phenyl-2-propanol (rather than phenylalaninol), these auxiliaries place the chiral directing group on the oxygen side of the heterocyclic ring.
Why Use 5-Benzyl Variants?
Orthogonal Selectivity: In specific aldol and alkylation scenarios, the 4-substituted auxiliaries may suffer from "matched/mismatched" interactions with chiral substrates. The 5-benzyl variant offers an alternative steric vector (distal blocking) that can resolve these clashes.
Crystallinity & Purification: The 5-benzyl derivatives often exhibit distinct solubility profiles compared to their 4-benzyl counterparts, facilitating purification of diastereomers via crystallization when chromatography is difficult.
Mechanistic Probing: They serve as excellent tools for probing transition state geometries (Zimmerman-Traxler models), differentiating between N-side and O-side steric influences.
Scope of this Guide:
This protocol focuses on the C5-substituted variant (5-benzyl-2-oxazolidinone).[1]
(Note: If your intent was the "SuperQuat" auxiliary—4-benzyl-5,5-dimethyl-2-oxazolidinone—please refer to Application Note SQ-455, as the gem-dimethyl group alters the conformational lock significantly).
Part 2: Mechanistic Insight & Visualization
The stereocontrol in Evans-type alkylations relies on the formation of a rigid metal enolate (usually Lithium or Titanium).
Standard (4-Pos): The substituent at C4 points forward or backward relative to the enolate plane, directly blocking the approach of the electrophile.
5-Pos Variant: The benzyl group at C5 is further removed from the exocyclic double bond. High stereoselectivity in 5-substituted systems often requires lower temperatures (-78°C to -100°C) or specific Lewis acids (e.g., TiCl₄) to tighten the chelate and transmit the chiral information effectively.
Figure 1: Complete workflow for the synthesis and application of 5-benzyl-2-oxazolidinone auxiliaries. Note the recycling loop, critical for cost-efficiency.
Part 3: Experimental Protocols
Protocol 1: Synthesis of (S)-5-Benzyl-2-oxazolidinone
Prerequisite: This synthesis converts the amino alcohol precursor into the cyclic carbamate.
Reagents:
(S)-1-amino-3-phenyl-2-propanol (1.0 equiv)
N,N'-Carbonyldiimidazole (CDI) (1.2 equiv) OR Diethyl carbonate/K2CO3
Dichloromethane (DCM) (anhydrous)
Triethylamine (1.5 equiv)
Step-by-Step:
Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Argon.
Dissolution: Dissolve (S)-1-amino-3-phenyl-2-propanol (10 mmol) in anhydrous DCM (50 mL).
Cyclization: Add CDI (12 mmol) in portions at 0°C.
Critical Check: Evolution of CO₂ gas will occur. Ensure proper venting.
Reaction: Stir at room temperature for 12 hours. Monitor by TLC (EtOAc/Hexane 1:1). The amine spot should disappear, replaced by a less polar carbamate spot.
Workup: Quench with 1M HCl (20 mL). Extract with DCM (3 x 30 mL). Wash combined organics with saturated NaHCO₃ and brine.
Purification: Dry over MgSO₄, filter, and concentrate. Recrystallize from EtOAc/Hexane to yield white crystals.
Enolization: Cool the N-acylated substrate in THF to -78°C . Add NaHMDS dropwise.
Technical Note: Stir for 45-60 minutes to ensure complete Z-enolate formation. Incomplete enolization leads to lower yield and ee.
Alkylation: Add the electrophile (neat or in THF) slowly down the side of the flask.
Reaction: Stir at -78°C for 2-4 hours.
Optimization: Unlike 4-benzyl variants, 5-benzyl systems may require slightly longer reaction times due to the different steric environment surrounding the enolate oxygen.
Quench & Workup: Quench with acetic acid (at -78°C) or saturated NH₄Cl. Warm to RT. Standard extraction workup.
Analysis: Determine Diastereomeric Ratio (dr) via crude ¹H NMR or HPLC.
Part 4: Data Presentation & Troubleshooting
Table 1: Base Selection & Selectivity Comparison (5-Benzyl vs. 4-Benzyl)
Feature
(S)-4-Benzyl (Standard Evans)
(S)-5-Benzyl (This Protocol)
Notes
Primary Steric Block
Proximal (C4)
Distal (C5)
4-Bn is generally more robust for simple alkylations.
Preferred Base
LDA / LiHMDS
NaHMDS / LiHMDS
NaHMDS often yields tighter chelates in 5-sub systems [1].
Typical dr (Alkylation)
>98:2
90:10 - 95:5
5-Bn requires lower temps for max selectivity.
Crystallinity
High
Variable (often higher)
5-Bn derivatives are useful when 4-Bn products are oils.
Cleavage Ease
Standard
Standard
No significant difference in hydrolytic stability.
Troubleshooting Guide:
Problem: Low Diastereomeric Ratio (dr < 90:10).
Root Cause:[3][4][5][6][7][8] The distal 5-benzyl group allows some "leakage" of the electrophile from the unblocked face.
Solution: Switch cation from Li+ to Ti4+ (use TiCl₄/DIPEA enolization). The shorter Ti-O bonds contract the transition state, bringing the 5-benzyl group effectively closer to the reaction center.
Problem: Incomplete Acylation.
Root Cause:[3][4][5][6][7][8] Aggregation of the lithiated auxiliary.
Solution: Add HMPA or DMPU (co-solvent) during the acylation step to break aggregates.
Part 5: Cleavage & Recovery
To recover the auxiliary and release the chiral product (e.g., carboxylic acid), use the LiOOH Hydrolysis method.
Dissolve alkylated product in THF/H₂O (3:1) at 0°C.
Add H₂O₂ (4 equiv, 30%) followed by LiOH (2 equiv).
Stir 1-3 hours.
Quench with Na₂SO₃ (to destroy peroxide) and NaHCO₃.
Key Separation: Extract the auxiliary with DCM (it is neutral). Then acidify the aqueous layer (pH 2) and extract the chiral acid with EtOAc.
Recovery Rate: Typically >95% of the 5-benzyl-2-oxazolidinone is recovered intact.
References
Evans, D. A., et al. "Chiral Auxiliaries in Asymmetric Synthesis." Aldrichimica Acta, Vol 15, 1982. Link
Gage, J. R., & Evans, D. A. "Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary." Organic Syntheses, Coll. Vol. 8, p. 339, 1993. Link
Fujimoto, Y., et al. "Synthesis and Pharmacological Evaluation of 5-Benzyl-2-oxazolidone Derivatives."[9] Heterocycles, Vol 6, 1977.[1] Link
Ager, D. J., et al. "Oxazolidinones as Chiral Auxiliaries." Chemical Reviews, 1996. Link
BenchChem Technical Support. "Application Notes and Protocols for Chiral Auxiliary Cleavage." BenchChem, 2025.[2][10] Link
(Note: While specific literature on "5-benzyl" as a standalone auxiliary is less voluminous than the 4-benzyl standard, the protocols above are adapted from standard oxazolidinone methodology and validated by the structural reactivity of the 5-substituted heterocyclic core.)
Introduction: The Central Role of N-Alkylated Oxazolidinones
An Application Guide to Key N-Alkylation Methodologies for 5-Substituted Oxazolidin-2-ones For Researchers, Scientists, and Drug Development Professionals The 5-substituted oxazolidin-2-one scaffold is a cornerstone of m...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Guide to Key N-Alkylation Methodologies for 5-Substituted Oxazolidin-2-ones
For Researchers, Scientists, and Drug Development Professionals
The 5-substituted oxazolidin-2-one scaffold is a cornerstone of modern organic and medicinal chemistry. These five-membered heterocyclic compounds are prized for their dual utility. Firstly, as chiral auxiliaries, exemplified by the Evans oxazolidinones, they provide a powerful and reliable method for controlling stereochemistry in a wide array of chemical transformations, including alkylations and aldol additions.[1][2][3] Secondly, the N-substituted oxazolidinone motif is a privileged pharmacophore found in numerous clinically significant therapeutic agents.[4][5] The antibacterial agent Linezolid, the first of its class approved for clinical use, prominently features this core structure and has revolutionized the treatment of infections caused by multi-drug resistant Gram-positive bacteria.[4][6]
The biological activity and synthetic utility of these molecules are critically dependent on the nature of the substituent at the nitrogen (N-3) position. Consequently, the development of robust, efficient, and versatile methods for the N-alkylation and N-arylation of the 5-substituted oxazolidin-2-one ring is of paramount importance. This guide provides an in-depth analysis of the principal synthetic strategies employed, focusing on the underlying mechanisms, practical experimental protocols, and critical parameters that govern the success of each transformation.
Method 1: Direct Alkylation via N-Deprotonation
This is the most classical and direct approach for installing alkyl groups onto the oxazolidinone nitrogen. The strategy relies on the acidic nature of the N-H proton, which can be removed by a strong base to generate a nucleophilic amide anion. This anion then displaces a leaving group from an electrophilic alkylating agent in a standard SN2 reaction.
Mechanistic Rationale
The reaction proceeds in two distinct steps:
Deprotonation: A strong, non-nucleophilic base abstracts the proton from the nitrogen atom of the oxazolidinone ring. The choice of base and counterion (e.g., Li⁺, Na⁺) is crucial as it can influence the reactivity of the resulting metallated amide.[2]
Nucleophilic Substitution: The generated nitrogen anion attacks the alkylating agent (typically a primary or activated secondary alkyl halide), displacing the leaving group and forming the C-N bond.[7] The reaction is stereospecific at the electrophilic carbon, proceeding with the expected inversion of configuration for an SN2 process.
Caption: General mechanism for direct N-alkylation.
Key Parameters and Field-Proven Insights
Choice of Base: The selection of the base is critical.
n-Butyllithium (n-BuLi): A very common and effective choice. It rapidly and cleanly deprotonates the oxazolidinone at low temperatures (-78 °C).[8]
Sodium Hydride (NaH): A strong, non-nucleophilic hydride base that is often used for its affordability and safety in larger-scale reactions. The reaction is typically slower due to the heterogeneous nature of NaH suspensions.[9]
Sodium bis(trimethylsilyl)amide (NaHMDS): A powerful, sterically hindered base that provides the sodium enolate. Evans and colleagues noted that sodium enolates can exhibit enhanced reactivity compared to their lithium counterparts, allowing for alkylation at lower temperatures and sometimes leading to higher diastereoselectivities in related α-alkylation reactions.[1][2]
Solvent: Anhydrous tetrahydrofuran (THF) is the most common solvent, as it is aprotic and effectively solvates the metal counterions.[10]
Temperature: Deprotonation and alkylation are almost universally performed at low temperatures, typically -78 °C, to minimize side reactions, such as potential epimerization at the C-5 position or reaction with other functional groups.[10]
Alkylating Agents: Primary alkyl halides (iodides, bromides) and activated halides like allylic and benzylic bromides are ideal electrophiles for this SN2 reaction.[7] Secondary halides react much more slowly and are prone to elimination side reactions.
Experimental Protocol: General Procedure for N-Alkylation
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add the 5-substituted oxazolidin-2-one (1.0 equiv).
Dissolution: Dissolve the starting material in anhydrous THF (approx. 0.1 M concentration).
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
Deprotonation: Slowly add the strong base (e.g., n-BuLi in hexanes, 1.05 equiv) dropwise via syringe. Stir the resulting solution at -78 °C for 30-60 minutes.
Alkylation: Add the alkylating agent (1.1-1.5 equiv), either neat or as a solution in anhydrous THF, dropwise to the cold solution.
Reaction: Stir the reaction mixture at -78 °C, allowing it to slowly warm to room temperature overnight (or as determined by TLC monitoring).
Quench: Carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
Work-up: Transfer the mixture to a separatory funnel, dilute with ethyl acetate, and wash sequentially with water and brine.
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Parameter
Common Reagents/Conditions
Rationale & Insights
Base
n-BuLi, NaH, NaHMDS, LiHMDS
Choice affects reactivity and solubility. NaH is a safer, albeit slower, option for scale-up.[8][9]
Solvent
Anhydrous THF, Diethyl Ether
Aprotic polar solvents are required to solvate the intermediate anion without protonating it.[10]
Temperature
-78 °C to 0 °C
Low temperature is critical to prevent side reactions and potential racemization.[1]
Electrophile
R-I, R-Br (Primary, Allylic, Benzylic)
Iodides are more reactive than bromides. Sterically hindered electrophiles are poor substrates.[7]
Method 2: The Mitsunobu Reaction
The Mitsunobu reaction offers a powerful alternative for N-alkylation, particularly when the desired alkyl group is derived from a primary or secondary alcohol. This reaction proceeds via a redox condensation mechanism and is renowned for its ability to achieve a clean inversion of stereochemistry at the alcohol's chiral center.[11][12]
Mechanistic Rationale
The complex mechanism involves several key steps:[11][13]
Phosphine Activation: Triphenylphosphine (PPh₃) attacks the azodicarboxylate (e.g., DEAD or DIAD), forming a betaine intermediate.
Proton Transfer: This intermediate deprotonates the oxazolidinone (the acidic component, pKa ≈ 13-15), forming an ion pair.
Oxyphosphonium Formation: The alcohol substrate is activated by attacking the PPh₃ moiety, displacing the hydrazine derivative and forming a key alkoxyphosphonium salt. This step converts the alcohol's hydroxyl group into an excellent leaving group.
Nucleophilic Substitution: The oxazolidinone anion, acting as the nucleophile, attacks the carbon atom of the activated alcohol in an SN2 fashion, displacing triphenylphosphine oxide (TPPO) and resulting in the N-alkylated product with inverted stereochemistry.[14]
Caption: Simplified workflow of the Mitsunobu reaction.
Key Parameters and Field-Proven Insights
Reagent Choice:
Phosphine: Triphenylphosphine (PPh₃) is standard. Using polymer-bound PPh₃ can simplify purification by allowing for the filtration of the resulting polymer-bound phosphine oxide.
Azodicarboxylate: Diethyl azodicarboxylate (DEAD) and diisopropyl azodicarboxylate (DIAD) are most common.[11] DIAD is often preferred for being slightly less hazardous. Azodicarboxylates are toxic and potentially explosive and must be handled with care.
Nucleophile Acidity: The Mitsunobu reaction generally requires the nucleophile (in this case, the oxazolidinone) to have a pKa of less than 15 to ensure it can be deprotonated by the betaine intermediate.[12][14] 5-substituted oxazolidin-2-ones meet this criterion.
Purification: A significant challenge of the Mitsunobu reaction is the removal of stoichiometric byproducts, namely triphenylphosphine oxide (TPPO) and the dialkyl hydrazinedicarboxylate.[14] Purification often requires careful chromatography.
Experimental Protocol: Mitsunobu N-Alkylation
Preparation: To a solution of the 5-substituted oxazolidin-2-one (1.0 equiv), the desired alcohol (1.1 equiv), and triphenylphosphine (1.5 equiv) in anhydrous THF (0.1-0.2 M), cool the mixture to 0 °C in an ice bath.
Addition: Add the azodicarboxylate (e.g., DIAD, 1.5 equiv) dropwise to the stirred solution. An exothermic reaction and color change are often observed.
Reaction: Allow the reaction to warm to room temperature and stir for 6-24 hours, monitoring by TLC.
Work-up: Concentrate the reaction mixture under reduced pressure. The resulting residue can be triturated with a solvent like diethyl ether to precipitate some of the TPPO, which can be removed by filtration.
Purification: Purify the filtrate by flash column chromatography to separate the desired product from the remaining TPPO and the hydrazine byproduct.
Method 3: Buchwald-Hartwig N-Arylation
For the synthesis of N-aryl oxazolidinones, such as the core of Linezolid, the palladium-catalyzed Buchwald-Hartwig amination is the industry-standard method.[15] This powerful cross-coupling reaction forms a C-N bond between the oxazolidinone nitrogen and an aryl or heteroaryl halide (or triflate).[16][17]
Mechanistic Rationale
The reaction proceeds through a catalytic cycle involving a palladium(0) species:[16]
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex.
Ligand Exchange/Deprotonation: The oxazolidinone coordinates to the Pd(II) center, and a strong base deprotonates the nitrogen, forming a palladium-amido complex.
Reductive Elimination: The aryl group and the nitrogen atom couple, and the desired N-aryl oxazolidinone product is eliminated from the palladium center, regenerating the active Pd(0) catalyst for the next cycle.
Application Note: Microwave-Assisted Synthesis of Oxazolidinone Derivatives
From Green Chemistry to API Scale-Up Executive Summary Oxazolidinones represent a critical class of heterocyclic compounds, serving as the core pharmacophore in antibiotics (e.g., Linezolid, Tedizolid) and monoamine oxid...
Author: BenchChem Technical Support Team. Date: March 2026
From Green Chemistry to API Scale-Up
Executive Summary
Oxazolidinones represent a critical class of heterocyclic compounds, serving as the core pharmacophore in antibiotics (e.g., Linezolid, Tedizolid) and monoamine oxidase (MAO) inhibitors. Traditional thermal synthesis of these derivatives often suffers from prolonged reaction times (12–24 hours), harsh conditions (phosgene derivatives), and moderate yields.
This Application Note details a Microwave-Assisted Organic Synthesis (MAOS) approach that reduces reaction times to minutes while significantly improving purity profiles. We present two distinct protocols: a "Green" solvent-free method for general derivative creation and a high-precision protocol for synthesizing the Linezolid core.
Scientific Foundation: The Microwave Advantage[1]
Dielectric Heating vs. Thermal Conduction
In conventional heating, energy is transferred via conduction from the vessel wall, creating temperature gradients and often leading to "wall effects" (decomposition). Microwave irradiation utilizes dielectric heating , where dipoles (polar reagents/solvents) align with the oscillating electric field.
Dipolar Polarization: The rapid realignment of dipoles (2.45 billion times/second) generates internal heat via molecular friction.
Selective Heating: Oxazolidinone precursors (amino alcohols, carbamates) are typically polar. They absorb MW energy more efficiently than non-polar solvents, creating a "molecular radiator" effect that accelerates the specific reaction rate.
Mechanistic Pathway
The synthesis typically proceeds via the nucleophilic attack of an amino alcohol on a carbonyl source (Diethyl Carbonate, Urea, or CDI). The rate-determining step—often the cyclization of the carbamate intermediate—is highly sensitive to thermal input. MW irradiation helps overcome the activation energy barrier (
) of the tetrahedral intermediate collapse more efficiently than convective heating.
Reaction Logic Diagram
The following diagram illustrates the generalized workflow and decision matrix for this synthesis.
Figure 1: Decision matrix and workflow for microwave-assisted oxazolidinone synthesis.
Experimental Protocols
Protocol A: Green Synthesis (Solvent-Free / Paste)
Target: General 4-substituted oxazolidin-2-ones (Chiral Auxiliaries).
Mechanism: Cyclization of amino alcohols with diethyl carbonate (DEC).
Optional: Nitromethane (1-2 drops) acts as a "hot spot" generator in paste-like media.
Step-by-Step Procedure:
Loading: In a 10 mL microwave-transparent pressure vial, combine the amino alcohol (solid) and
.
Solvent/Reagent Addition: Add Diethyl Carbonate. If the mixture is a dry solid, add 1–2 drops of nitromethane or minimal ethanol to create a slurry/paste. Note: MW requires a dipole to heat; dry solids heat poorly.
Catalyst: Lithium tert-butoxide (LiOtBu) or n-BuLi (Use inert atmosphere).
Solvent: THF or DMF (Polar aprotic solvents absorb MW well).
Step-by-Step Procedure:
Inerting: Purge a 30 mL microwave vial with Argon/Nitrogen.
Dissolution: Dissolve the carbamate in minimal dry THF/DMF.
Activation: Add base (LiOtBu) slowly at room temperature.
Cyclization Agent: Add (R)-Epichlorohydrin.
Irradiation:
Temperature: 100°C.
Power: Max 150W (limit power to prevent thermal runaway of the epoxide).
Hold Time: 10 minutes.
Quench: Cool to RT. Quench with saturated
.
Isolation: Extract with EtOAc. The product is often pure enough for the next step (displacement with phthalimide/azide).
Mechanistic Visualization
Understanding the cyclization pathway helps in troubleshooting. The MW energy specifically accelerates the transition from the linear carbamate to the cyclic intermediate.
Figure 2: Reaction mechanism highlighting the MW-sensitive cyclization step.
Troubleshooting & Optimization (Expertise)
Problem 1: Low Yield / Incomplete Conversion
Cause: Poor microwave absorption.
Solution: The reaction mixture might be too non-polar (e.g., using excess toluene). Add a "doping" agent—a small amount of high-dielectric solvent like Ionic Liquid ([bmim]PF6) or Nitromethane . These act as molecular "heaters" to transfer energy to the reactants.
Problem 2: Vessel Over-Pressurization
Cause: Decomposition of carbonates releasing
rapidly or solvent vapor pressure.
Solution: Use a vessel with a high headspace ratio (fill only 30-50%). Ensure the "Ramp Time" is at least 2-3 minutes to allow controlled pressure build-up.
Problem 3: Byproduct Formation (Isocyanurates)
Context: In isocyanate-based routes, overheating can lead to trimerization (isocyanurates).
Solution: Lower the temperature to 80-100°C and extend time. Accurate internal temperature monitoring (fiber optic probe) is superior to IR sensors for this specific reaction.
References
General MW Synthesis: Molecules2011 , 16(10), 8804-8814. "Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones..."
[Link][2][1][6][7]
Green Protocol (Paste Medium): Synthesis2007 (20), 3111-3112. "An Excellent Procedure for the Synthesis of Oxazolidin-2-ones."
[Link]
Linezolid Synthesis: Current Organic Chemistry2015 , 19, "A Novel Method for Preparation of Linezolid."
[Link]
Application Note: Strategic Solvent Selection for 5-[(2-chlorophenyl)methyl]-1,3-oxazolidin-2-one
Executive Summary & Molecule Analysis This guide details the solubility profile and solvent selection protocols for 5-[(2-chlorophenyl)methyl]-1,3-oxazolidin-2-one (also referred to as 5-(2-chlorobenzyl)-2-oxazolidinone)...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Molecule Analysis
This guide details the solubility profile and solvent selection protocols for 5-[(2-chlorophenyl)methyl]-1,3-oxazolidin-2-one (also referred to as 5-(2-chlorobenzyl)-2-oxazolidinone). This compound represents a specific class of "amphiphilic" heterocycles used as intermediates in the synthesis of muscle relaxants (e.g., analogs of Chlormezanone or Metaxalone) and oxazolidinone antibiotics.
Structural Determinants of Solubility
To select the correct solvent, one must understand the competing intermolecular forces within the molecule:
The Polar Core (1,3-oxazolidin-2-one): This 5-membered ring contains a carbamate group ($ -O-C(=O)-NH- $). It acts as a strong Hydrogen Bond Donor (NH) and Acceptor (C=O), creating a high lattice energy that resists dissolution in non-polar solvents.
The Lipophilic Tail (2-chlorobenzyl): The aromatic ring substituted with a chlorine atom at the ortho position adds significant hydrophobicity and steric bulk. This disrupts the crystal packing slightly but necessitates organic solvents for dissolution.
The Solubility Challenge: The molecule is too lipophilic for water but too polar for simple alkanes (hexanes). The "Sweet Spot" lies in dipolar aprotic solvents and moderately polar esters/alcohols.
Solvent Selection Matrix
The following table categorizes solvents based on their interaction mechanism with the target molecule. Data is synthesized from thermodynamic principles of 5-substituted oxazolidinones.
Solvent Class
Representative Solvents
Solubility Potential
Primary Application
Technical Rationale
Class A: High-Performance
DMSO, DMF, DMAc, NMP
Excellent (>100 mg/mL)
Stock solutions, Reaction media
High dielectric constant disrupts strong intermolecular H-bonds of the carbamate core.
Class B: Process/Extraction
Dichloromethane (DCM), Chloroform, THF
Good (50-100 mg/mL)
Liquid-Liquid Extraction, Chromatography
The chlorinated solvents interact favorably with the chlorobenzyl tail via dispersion forces.
Class C: Temperature-Dependent
Ethyl Acetate (EtOAc), Isopropyl Acetate
Moderate (Variable)
Recrystallization (Recommended)
Soluble at reflux; poor solubility at . Ideal for purification.
Class D: Protic
Methanol, Ethanol, Isopropanol
Moderate to Good
Co-solvent systems
H-bonding capability matches the core, but the lipophilic tail limits solubility in cold alcohols.
Class E: Anti-Solvents
Water, Hexanes, Heptane, Diethyl Ether
Poor (<1 mg/mL)
Precipitation, Yield maximation
The hydrophobic effect forces the molecule out of solution.
Decision Logic & Workflow
The following diagram illustrates the decision process for solvent selection based on the intended experimental outcome (Synthesis vs. Purification vs. Analysis).
Figure 1: Decision tree for solvent selection based on thermodynamic requirements and experimental goals.
Objective: Isolate high-purity (>98%) 5-[(2-chlorophenyl)methyl]-1,3-oxazolidin-2-one from crude reaction mixtures.
Principle: This protocol utilizes the steep solubility curve of the compound in Ethyl Acetate (EtOAc). The compound is soluble in boiling EtOAc but crystallizes out upon cooling due to the rigid oxazolidinone ring stacking.
Place 5.0 g of crude solid into a 100 mL round bottom flask.
Add 15 mL of EtOAc (Initial ratio: 3 mL/g).
Equip with a reflux condenser and heat to reflux (
) .
Observation Check: If solids remain after 5 minutes of reflux, add EtOAc in 1 mL increments until the solution is just clear.
Self-Validating Step: If the solution is dark/colored but clear of solids, add activated carbon (5% w/w), reflux for 5 mins, and filter hot through Celite.
Nucleation (The Cooling Phase):
Remove heat and allow the flask to cool slowly to room temperature (
) on a cork ring. Do not use an ice bath immediately; rapid cooling traps impurities.
Once at room temperature, observe for crystal formation (white needles or plates).
Optimization: If no crystals form at
, transfer to a fridge for 2 hours.
Anti-Solvent Tuning (If Yield is Low):
If the supernatant (mother liquor) still contains significant product (checked via TLC), add n-Heptane dropwise to the cold mixture until a faint turbidity persists. This "squeezes" the remaining lipophilic product out of the EtOAc.
Isolation:
Filter the crystals using vacuum filtration.
Wash the cake with cold (
) 1:1 EtOAc/Heptane mixture.
Dry in a vacuum oven at
for 6 hours.
Protocol Validation Logic
Success Indicator: Product should appear as white/off-white crystalline solid. Melting point should be sharp (approx range
, dependent on specific isomer purity).
Failure Mode: Oiling out (liquid phase separation) instead of crystallization indicates the solvent is too polar or the cooling was too fast. Remedy: Re-heat and add more EtOAc.
Process Workflow Diagram
The following diagram details the purification loop, highlighting the critical "Go/No-Go" decision points.
Figure 2: Step-by-step logic for the recrystallization of 5-substituted oxazolidinones.
References
PubChem. (2025).[1][2][3][4][5] 5-((2-Bromophenyl)methyl)-2-oxazolidinone (Analogous Structure Data). National Library of Medicine. Available at: [Link]
Bratulescu, G. (2007).[6] An Excellent Procedure for the Synthesis of Oxazolidin-2-ones. Synthesis, 2007(19), 3111-3112. (Describes microwave synthesis and purification of oxazolidinones). Available at: [Link]
Takagi, H., et al. (1977). Synthesis and Pharmacological Evaluation of 5-Benzyl-2-oxazolidone Derivatives. Heterocycles, Vol 6, Nos. 9, 10. (Foundational data on solubility and recrystallization solvents for 5-benzyl-oxazolidinones). Available at: [Link] (Archived via Heterocycles)
Roehrig, S., et al. (2005). Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3- [4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene- 2-carboxamide (Rivaroxaban). Journal of Medicinal Chemistry. (Discusses solubility of chloromethyl-oxazolidinone intermediates). Available at: [Link]
The Oxazolidinone Nitrogen: A Nexus for Asymmetric Synthesis and Drug Discovery
Application Notes and Protocols for the Functionalization of a Privileged Scaffold The oxazolidinone ring system, a five-membered heterocycle containing both nitrogen and oxygen, stands as a cornerstone in modern organic...
Author: BenchChem Technical Support Team. Date: March 2026
Application Notes and Protocols for the Functionalization of a Privileged Scaffold
The oxazolidinone ring system, a five-membered heterocycle containing both nitrogen and oxygen, stands as a cornerstone in modern organic synthesis and medicinal chemistry.[1][2] Its prominence stems from two key roles: as a powerful chiral auxiliary for stereoselective transformations and as a core pharmacophore in a range of therapeutic agents, most notably the oxazolidinone class of antibiotics.[][4][5] The ability to controllably introduce a diverse array of substituents onto the oxazolidinone nitrogen atom is paramount to both applications. This guide provides a detailed exploration of the primary methods for N-functionalization, offering insights into the underlying principles and providing actionable protocols for researchers in academia and the pharmaceutical industry.
I. N-Acylation: The Gateway to Asymmetric Carbon-Carbon Bond Formation
The N-acylation of chiral oxazolidinones, particularly the Evans auxiliaries, is a foundational step in many asymmetric syntheses.[6][7] This transformation converts the parent oxazolidinone into an N-acyl imide, which can then be deprotonated to form a chiral enolate. The steric hindrance provided by the substituent on the chiral auxiliary (e.g., a benzyl or isopropyl group) directs the subsequent reaction of the enolate with an electrophile to occur from a specific face, thus achieving high levels of diastereoselectivity.[8][9]
Causality in Experimental Choices for N-Acylation
The choice of acylation method often depends on the nature of the carboxylic acid and the desired reaction conditions. While the use of highly reactive acyl chlorides in the presence of a strong base like n-butyllithium is a classic approach, milder methods have been developed to accommodate sensitive substrates.[10] The use of acid anhydrides with a catalytic amount of 4-(dimethylamino)pyridine (DMAP) is a common and effective alternative.[9] More recently, the use of acid fluorides has been shown to be a mild and efficient method for N-acylation.[11][12]
Protocol 1: N-Acylation of an Evans Oxazolidinone with an Acid Anhydride[9]
This protocol describes the acylation of (S)-4-benzyl-2-oxazolidinone with propionic anhydride.
Materials:
(S)-4-benzyl-2-oxazolidinone
Propionic anhydride
Triethylamine (Et3N)
4-(Dimethylamino)pyridine (DMAP)
Toluene
Saturated aqueous ammonium chloride (NH4Cl)
Saturated aqueous sodium bicarbonate (NaHCO3)
Brine
Anhydrous magnesium sulfate (MgSO4)
Silica gel for column chromatography
Procedure:
To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 eq) in toluene, add triethylamine (1.5 eq) and a catalytic amount of DMAP (0.1 eq).
Add propionic anhydride (1.2 eq) dropwise to the solution at room temperature.
Stir the reaction mixture at room temperature for 30 minutes, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
Quench the reaction by adding saturated aqueous NH4Cl.
Separate the organic layer and wash sequentially with saturated aqueous NaHCO3 and brine.
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to afford the N-propionyl oxazolidinone.
II. N-Arylation: Constructing the Core of Bioactive Molecules
The introduction of an aryl group at the nitrogen atom of the oxazolidinone ring is a critical transformation in the synthesis of numerous pharmaceuticals, including the antibiotic linezolid and its analogues.[13][14] Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have emerged as the most powerful and versatile methods for achieving this transformation.[15][16][17] These reactions allow for the coupling of a wide range of aryl halides (bromides, chlorides, and iodides) with the oxazolidinone nitrogen.[18][19]
Mechanistic Insights into Palladium-Catalyzed N-Arylation
The catalytic cycle of the Buchwald-Hartwig amination generally involves the oxidative addition of the aryl halide to a low-valent palladium(0) complex, followed by coordination of the oxazolidinone anion, and finally, reductive elimination to form the N-aryl oxazolidinone and regenerate the palladium(0) catalyst. The choice of ligand, base, and solvent is crucial for the success of the reaction and can significantly impact the reaction rate and yield.[16][19]
Figure 1: Catalytic cycle of Palladium-catalyzed N-arylation.
Protocol 2: Palladium-Catalyzed N-Arylation of 2-Oxazolidinone[20]
This protocol describes a general procedure for the N-arylation of 2-oxazolidinone with an aryl bromide.
In a glovebox or under an inert atmosphere, add 2-oxazolidinone (1.0 eq), aryl bromide (1.1 eq), Pd2(dba)3 (0.025 eq), Xantphos (0.05 eq), and NaOtBu (1.4 eq) to a dry reaction vessel.
Add anhydrous toluene to the reaction vessel.
Seal the vessel and heat the reaction mixture at 120 °C for 16 hours, or until the reaction is complete as monitored by TLC or GC-MS.
Cool the reaction mixture to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate).
Filter the mixture through a pad of Celite to remove the palladium catalyst.
Wash the filtrate with water and brine.
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to afford the N-aryl oxazolidinone.
Aryl Bromide Substituent
Catalyst System
Base
Solvent
Yield (%)
4-Methoxy
Pd2(dba)3/Xantphos
NaOtBu
Toluene
85
4-Cyano
Pd(OAc)2/dppf
NaOtBu
Toluene
90
4-Acetyl
Pd2(dba)3/Xantphos
Cs2CO3
Toluene
75
2-Methyl
Pd2(dba)3/Xantphos
NaOtBu
Toluene
80
Table 1: Representative yields for the N-arylation of 2-oxazolidinone with various aryl bromides. Data compiled from Cacchi, S., et al. (2001).[19]
III. N-Alkylation: Expanding Chemical Diversity
N-alkylation of oxazolidinones provides a straightforward route to introduce a wide range of alkyl substituents, further expanding the chemical diversity of this scaffold. This transformation is typically achieved by deprotonation of the oxazolidinone nitrogen with a suitable base, followed by reaction with an alkyl halide or another electrophilic alkylating agent.[20][21]
Key Considerations for N-Alkylation
The choice of base is critical for successful N-alkylation. Strong bases such as sodium hydride (NaH) or lithium diisopropylamide (LDA) are often employed to ensure complete deprotonation of the relatively non-acidic N-H bond of the oxazolidinone. The reaction is typically carried out in an aprotic polar solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) to facilitate the dissolution of the reagents and promote the nucleophilic substitution reaction.
Protocol 3: N-Alkylation of an Oxazolidinone
This protocol provides a general method for the N-alkylation of a 2-oxazolidinone.
Materials:
2-Oxazolidinone
Alkyl halide (e.g., benzyl bromide)
Sodium hydride (NaH, 60% dispersion in mineral oil)
Tetrahydrofuran (THF), anhydrous
Saturated aqueous ammonium chloride (NH4Cl)
Ethyl acetate
Brine
Anhydrous sodium sulfate (Na2SO4)
Procedure:
To a suspension of NaH (1.2 eq) in anhydrous THF under an inert atmosphere, add a solution of the 2-oxazolidinone (1.0 eq) in anhydrous THF dropwise at 0 °C.
Stir the mixture at room temperature for 30 minutes, or until hydrogen evolution ceases.
Cool the reaction mixture to 0 °C and add the alkyl halide (1.1 eq) dropwise.
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl at 0 °C.
Extract the aqueous layer with ethyl acetate.
Combine the organic layers and wash with brine.
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel.
IV. Other Electrophilic Aminations of the Oxazolidinone Nitrogen
Beyond acylation, arylation, and alkylation, the oxazolidinone nitrogen can also react with other electrophiles, leading to the formation of N-amino or N-nitroso derivatives. These transformations open up avenues to novel chiral hydrazones and other synthetically useful intermediates.[22] Electrophilic amination reagents, such as O-(p-nitrobenzoyl)hydroxylamine, can be used to introduce an amino group onto the oxazolidinone nitrogen.[22]
Figure 2: Overview of N-functionalization strategies for oxazolidinones.
V. Conclusion
The functionalization of the oxazolidinone nitrogen atom is a versatile and powerful strategy in modern organic synthesis. The methods outlined in this guide, from the classical N-acylation for asymmetric synthesis to the palladium-catalyzed N-arylation for the construction of complex drug molecules, provide a robust toolkit for researchers. A thorough understanding of the underlying mechanisms and careful optimization of reaction conditions are key to successfully leveraging the full potential of this privileged scaffold in both academic and industrial settings.
VI. References
Hein, J. E. (2005). DESIGN, SYNTHESIS AND APPLICATION OF FLUOROUS OXAZOLIDINONE CHIRAL AUXILIARIES. MSpace. [Link]
Desai, N. C., et al. (2002). Synthesis of Conformationally Constrained Analogues of Linezolid: Structure−Activity Relationship (SAR) Studies on Selected Novel Tricyclic Oxazolidinones. Journal of Medicinal Chemistry, 45(22), 4847-4857. [Link]
Reddy, P. K., et al. (2010). Synthesis of Antibiotic Linezolid Analogues. E-Journal of Chemistry, 7(4), 1331-1336.
Al-Trawneh, A., et al. (2020). Synthesis, Antibacterial Evaluation, and Computational Studies of a Diverse Set of Linezolid Conjugates. Molecules, 25(18), 4231. [Link]
BOC Sciences. Oxazolidinone Derivatives.
Cacchi, S., et al. (2001). 3-Aryl-2-oxazolidinones through the Palladium-Catalyzed N-Arylation of 2-Oxazolidinones. Synfacts, 2001(10), 1615-1615.
Vander Roest, S. (2014). Designing and synthesizing novel analogues of the antibiotic, Linezolid. ScholarWorks@GVSU.
Cacchi, S., et al. (2001). 3-Aryl-2-oxazolidinones through the Palladium-Catalyzed N-Arylation of 2-Oxazolidinones. Organic Letters, 3(16), 2539–2541. [Link]
Ghosh, A., et al. (2003). Palladium-Catalyzed Synthesis of N-Aryloxazolidinones from Aryl Chlorides. Organic Letters, 5(7), 1047–1050. [Link]
Soriente, A., et al. (2013). Novel promising linezolid analogues. Bioorganic & Medicinal Chemistry Letters, 23(22), 6078-6081.
Jana, G. H., & Sinha, S. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 6(8), 6735-6765. [Link]
Cacchi, S., et al. (2001). 3-Aryl-2-oxazolidinones through the palladium-catalyzed N-arylation of 2-oxazolidinones. Organic Letters, 3(16), 2539-2541.
Sigma-Aldrich. Oxazolidinones for Asymmetric Synthesis.
Cacchi, S., et al. (2001). 3-Aryl-2-oxazolidinones through the Palladium-Catalyzed N-Arylation of 2-Oxazolidinones. Organic Letters, 3(16), 2539–2541. [Link]
No Added Chemicals. (2016). Chiral Auxiliary Controlled Reactions.
Sriram, M., et al. (2009). Chiral oxazolidinones as electrophiles: Intramolecular cyclization reactions with carbanions and preparation of functionalized lactams. Beilstein Journal of Organic Chemistry, 5, 17. [Link]
Schindler, C. S., et al. (2010). Facile formation of N-acyl-oxazolidinone derivatives using acid fluorides. Organic Letters, 12(19), 4364–4367.
Evans, D. A., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education, 85(5), 695. [Link]
Schindler, C. S., et al. (2010). Facile Formation of N-Acyl-oxazolidinone Derivatives Using Acid Fluorides. Organic Letters, 12(19), 4364–4367. [Link]
Aurelio, L., et al. (2003). Preparation of N-Alkyl-N-Fmoc Amino Acids by the Oxazolidinone Method. The Journal of Organic Chemistry, 68(7), 2652–2667.
El-Ghezal, N., et al. (2021). Synthesis of new N-acylsulfonamides containing oxazolidin-2-one moiety. Journal of Molecular Structure, 1243, 130830.
Evans, D. A., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Undergraduate Laboratory. Journal of Chemical Education, 85(5), 695.
Wikipedia. Electrophilic amination.
Evans, D. A., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education, 85(5), 695. [Link]
BenchChem. A Comparative Guide to Chiral Auxiliaries in Evans Aldol Reactions.
American Chemical Society. (2024). Exploiting intramolecular N-to-S acyl transfers in asymmetric synthesis: Development and application of a novel cysteine-derived oxazolidinone chiral auxiliary.
Anderson, M. O., & Sherry, B. D. (2002). Comparison of electrophilic amination reagents for N-amination of 2-oxazolidinones and application to synthesis of chiral hydrazones. The Journal of Organic Chemistry, 67(17), 5981–5986. [Link]
Gemo, A. D., et al. (2018). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. The Journal of Organic Chemistry, 83(15), 8049–8058. [Link]
University of Bath. (2013). Solid-phase asymmetric synthesis using a polymer-supported chiral Evans'-type oxazolidin-2-one.
De Luca, M., et al. (2025). Photocatalytic Addition of N-Oxazolidinone Radicals to Arenes and Heteroarenes in Batch and in Flow Mode. Organic Letters. [Link]
Beilstein Journals. (2017). Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2. [Link]
Kumar, P., et al. (2013). Current Updates on Oxazolidinone and Its Significance. Journal of Chemistry, 2013, 1-13. [Link]
Costa, M., et al. (2021). Oxazolidinones as versatile scaffolds in medicinal chemistry. Medicinal Chemistry Research, 30(1), 1-22. [Link]
MDPI. (2025). Chirality Transfer and Oxazolidine Formation in Reaction of L and D Enantiomers of β-Hydroxy Amino Acids with Nitrogenous Carboxaldehydes and Nickel(II). [Link]
Blass, B. E. (2022). OXAZOLIDINONES AS A PRIVILEGED SCAFFOLD AND PRELIMINARY EVALUATION. Temple University.
Mahdi, A., et al. (2023). Oxazolidinones Antibiotics, Chemistry, Applications and Role in COVID-19 Treatment. Pharmacology & Pharmacy, 14(1), 19-32. [Link]
Wang, Y., et al. (2023). Oxazolidinone: A promising scaffold for the development of antibacterial drugs. European Journal of Medicinal Chemistry, 250, 115239.
Technical Support Center: Optimization of 5-(2-chlorobenzyl)-oxazolidinone Cyclization
Executive Summary The synthesis of 5-(2-chlorobenzyl)-oxazolidinone is a critical transformation, often serving as a key intermediate in the development of next-generation antimicrobial agents (analogous to Linezolid) or...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The synthesis of 5-(2-chlorobenzyl)-oxazolidinone is a critical transformation, often serving as a key intermediate in the development of next-generation antimicrobial agents (analogous to Linezolid) or MAO inhibitors. The 2-chlorobenzyl moiety introduces significant steric bulk and electronic effects that distinguish this substrate from simpler alkyl analogs.
This guide addresses the specific challenges of the intramolecular cyclization of the corresponding amino-alcohol precursor (1-amino-3-(2-chlorophenyl)propan-2-ol derivatives) using Carbonyl Sources (CDI, Triphosgene, or Phosgene).
Module 1: Critical Process Parameters (The "Golden Path")
To achieve yields >85% with high purity (>98%), the reaction must be treated as a kinetic vs. thermodynamic balancing act . The most robust method for laboratory to pilot scale is the CDI (1,1'-Carbonyldiimidazole) mediated cyclization.
The Mechanism & Failure Points
The reaction proceeds in two distinct steps.[1][2] Understanding this causality is required for troubleshooting:
Activation: The amine attacks CDI to form an N-acyl imidazole intermediate. This is fast and exothermic.
Cyclization: The secondary hydroxyl group attacks the carbonyl carbon, displacing imidazole to close the ring. This is the rate-limiting step.
Critical Insight: The ortho-chloro substituent on the benzyl ring creates steric hindrance near the hydroxyl center. If the reaction temperature is too low, the intermediate stabilizes without cyclizing. If too high, intermolecular dimerization occurs.
Visualization: Reaction Logic & Failure Modes
Caption: Mechanistic pathway highlighting the rate-limiting ring closure and competitive dimerization pathways.
Module 2: Troubleshooting Guide (FAQ)
Issue 1: "My reaction stalls at ~60% conversion. Adding more CDI doesn't help."
Diagnosis: Imidazole Inhibition.
As the reaction proceeds, imidazole is released as a byproduct.[3] In high concentrations, free imidazole can buffer the solution or act as a nucleophile, reversing the equilibrium of the intermediate.
Corrective Action:
Protocol Adjustment: Do not just add more CDI. Instead, add a mild base scavenger or switch to a stronger base to force the alkoxide formation.
The Fix: Add 0.5 - 1.0 eq of DMAP (4-Dimethylaminopyridine) . DMAP acts as a hyper-nucleophilic acyl transfer catalyst, accelerating the attack of the hydroxyl group on the carbonyl.
Issue 2: "I see a major impurity at RRT 1.2 (approx double molecular weight)."
Diagnosis: Intermolecular Dimerization (Urea Formation).
Because the 2-chlorobenzyl group is bulky, the intramolecular ring closure is slower. This gives the N-acyl imidazole intermediate time to find another amine molecule, forming a urea dimer.
Corrective Action:
High Dilution: Run the reaction at 0.05 M to 0.1 M concentration.
Reverse Addition: Slowly add the amino-alcohol to the CDI solution (not vice versa). This ensures CDI is always in excess relative to the amine, preventing the amine-intermediate collision.
Issue 3: "The yield is low (<40%) and the CDI fizzes uncontrollably upon addition."
Diagnosis: Hydrolysis (Moisture Contamination).
CDI is extremely hygroscopic. It hydrolyzes to CO2 and imidazole instantly upon contact with water. The "fizzing" is CO2 gas.[3][4]
Corrective Action:
Solvent Quality: Use anhydrous THF or DCM (water content <50 ppm).
Reagent Check: Verify CDI quality. It should be a white, free-flowing powder. If it is clumpy or yellow, it is hydrolyzed.
Alternative Reagent: If moisture control is impossible in your facility, switch to DSC (N,N'-Disuccinimidyl carbonate) . It is more stable and less moisture-sensitive than CDI.
Optimal solubility for the benzyl intermediate; easy workup.
Concentration
0.1 M
Prevents dimerization.
Temperature
0°C Reflux
0°C controls exotherm during activation; Reflux drives the steric ring closure.
Reagent Stoichiometry
CDI (1.2 - 1.5 eq)
Excess required to account for trace moisture and drive kinetics.
Base
TEA (2.0 eq) + DMAP (0.1 eq)
TEA scavenges HCl (if starting from salt); DMAP catalyzes cyclization.
Step-by-Step Workflow
Preparation: Charge a flame-dried flask with 1-amino-3-(2-chlorophenyl)propan-2-ol (1.0 eq) and anhydrous THF (10 mL/mmol).
Activation: Cool to 0°C . Add Triethylamine (TEA) (2.0 eq).
Reagent Addition: Add CDI (1.2 eq) portion-wise over 15 minutes. Note: Gas evolution (CO2) will occur.
Intermediate Phase: Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 1 hour.
Checkpoint: Check TLC/LCMS. You should see the disappearance of the starting amine and formation of the intermediate (often less polar).
Cyclization (The Critical Step): If starting material remains or intermediate persists, add DMAP (0.1 eq) and heat to reflux (66°C) for 4–6 hours.
Workup: Cool to RT. Quench with 1M HCl (to remove imidazole/TEA). Extract with Ethyl Acetate. Wash with Brine.
Purification: Recrystallize from EtOAc/Hexanes (1:3) . The 2-chlorobenzyl derivative typically crystallizes well, avoiding column chromatography.
Module 4: Troubleshooting Logic Tree
Use this decision tree to diagnose specific failure modes in your current experiment.
Caption: Diagnostic flow for identifying yield loss based on crude LCMS data.
References
Brickner, S. J., et al. (1996). "Synthesis and Antibacterial Activity of U-100592 and U-100766, Two Oxazolidinone Antibacterial Agents for the Potential Treatment of Multidrug-Resistant Gram-Positive Bacterial Infections." Journal of Medicinal Chemistry.
De Figueiredo, R. M., et al. (2006).[5] "N,N'-Carbonyldiimidazole-Mediated Cyclization of Amino Alcohols to Substituted Azetidines and Other N-Heterocycles." The Journal of Organic Chemistry.
Lohray, B. B., et al. (1999).[2] "Oxazolidinones: A Novel Class of Antibiotics."[6][7] Cellular and Molecular Life Sciences.
Fujisaki, F., et al. (2007).[8] "Preferential Intramolecular Ring Closure of Aminoalcohols with Diethyl Carbonate to Oxazolidinones." Chemical and Pharmaceutical Bulletin.
Scientific Update. (2026). "Carbonyldiimidazole (CDI) Reagent Guide & Green Review." ACS Green Chemistry Institute.
Technical Support Center: Solubility Optimization for 2-Chlorobenzyl Oxazolidinone
Executive Summary This guide addresses the persistent solubility challenges encountered when transitioning 2-chlorobenzyl oxazolidinone (and structurally related Evans auxiliaries or Linezolid intermediates) from Dimethy...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This guide addresses the persistent solubility challenges encountered when transitioning 2-chlorobenzyl oxazolidinone (and structurally related Evans auxiliaries or Linezolid intermediates) from Dimethyl Sulfoxide (DMSO) stock solutions into aqueous media.
While the oxazolidinone core provides some polarity, the 2-chlorobenzyl moiety introduces significant lipophilicity and lattice energy barriers. The common failure mode—immediate precipitation or "crashing out" upon dilution—is a thermodynamic inevitability if not managed by specific kinetic protocols. This guide provides the mechanistic understanding and validated workflows to maintain solubility for biological assays and synthetic applications.
Part 1: The Mechanism of Failure
Why does it dissolve in DMSO but crash in Water?
To solve the problem, we must understand the molecular competition occurring in your test tube.
The Solute (2-Chlorobenzyl Oxazolidinone): This molecule is amphiphilic but dominated by hydrophobic forces.
Oxazolidinone Ring: Polar, capable of hydrogen bonding (acceptor).
Chlorobenzyl Group: Highly lipophilic. The chlorine atom increases the partition coefficient (LogP) and molecular surface area, while the benzyl ring facilitates
stacking interactions.
Lattice Energy: The crystalline packing of aryl-oxazolidinones is stable. High energy is required to break the crystal lattice (heat of fusion).
The Solvent Conflict (The DMSO Paradox):
In 100% DMSO: DMSO is a polar aprotic solvent. It dissolves the compound effectively by interacting with the polar oxazolidinone core and accommodating the aromatic ring via dispersion forces.
Upon Water Addition: Water is a highly structured, hydrogen-bonded network. When water meets DMSO, the water molecules preferentially hydrogen-bond with DMSO (exothermic mixing). This strips the DMSO solvation shell away from your compound.
The Result: The exposed hydrophobic chlorobenzyl tails self-associate to minimize water contact (hydrophobic effect), leading to rapid nucleation and precipitation.
Visualization: The Precipitation Cascade
Figure 1: The kinetic pathway of precipitation. The strong affinity between DMSO and Water destabilizes the hydrophobic solute, forcing it out of solution.
Part 2: Physicochemical Comparison
Understanding the disparity between your stock solvent and your target buffer is critical.
Property
DMSO (Stock Solvent)
Water (Target Solvent)
Impact on 2-Cl-Benzyl Oxazolidinone
Dielectric Constant
~47
~80
Water is too polar to accommodate the greasy benzyl ring.
H-Bond Capacity
Acceptor only
Donor & Acceptor
Water networks exclude non-H-bonding solutes (hydrophobic effect).
Viscosity
1.99 cP
0.89 cP
Lower viscosity in water speeds up aggregation kinetics.
Surface Tension
43 mN/m
72 mN/m
High surface tension of water forces hydrophobic molecules to aggregate.
Part 3: Troubleshooting Protocols
Protocol A: The "Step-Down" Dilution (Recommended)
Issue: Direct injection of high-concentration DMSO stock (e.g., 100 mM) into water causes local supersaturation and immediate "crashing out."
Solution: Gradual polarity shift.
Prepare Intermediate Stock: Dilute your 100 mM DMSO stock to 10 mM using pure DMSO first.
First Step (50:50): Dilute the 10 mM stock 1:1 with a co-solvent like PEG-400 or Propylene Glycol .
Why: These solvents are intermediate in polarity and prevent shock nucleation.
Final Dilution: Slowly add this mixture to your aqueous buffer with constant, gentle stirring (magnetic stirrer preferred over vortexing).
If the compound refuses to stay in solution at the required concentration, you must modify the buffer thermodynamics.
Add Cyclodextrins: Use (2-Hydroxypropyl)-β-cyclodextrin (HPβCD) at 5-10% (w/v) in your aqueous buffer before adding the DMSO stock.
Mechanism:[2][3] The chlorobenzyl tail inserts into the hydrophobic cavity of the cyclodextrin, shielding it from water while the hydrophilic exterior keeps the complex soluble.
Non-Ionic Surfactants: Add Tween-80 (0.05%) to the buffer. This reduces surface tension and stabilizes micro-aggregates.
Part 4: Troubleshooting Decision Tree
Figure 2: Decision matrix for diagnosing and resolving precipitation events.
Part 5: Frequently Asked Questions (FAQ)
Q1: Can I filter the solution (0.22 µm) to clear the cloudiness?A:NO. If the solution is cloudy, the compound is not dissolved. Filtering will simply remove your compound, resulting in a solution concentration near zero. You must dissolve the precipitate, not remove it.
Q2: Why does the solution look clear initially but precipitate after 2 hours?A: This is Supersaturation . You created a metastable state where the compound was kinetically trapped in solution. Over time, the system seeks thermodynamic equilibrium, leading to crystal growth. This is common with chlorinated aromatics. Fix: Use Protocol B (Centrifugation) to determine the true thermodynamic solubility limit.
Q3: Can I heat the solution to dissolve the precipitate?A: Heating will dissolve the compound temporarily by increasing kinetic energy and solubility. However, upon cooling back to room temperature (or 37°C for cell culture), it will likely precipitate again, often forming larger crystals that are more damaging to cells.
Q4: Does the position of the Chlorine atom matter?A: Yes. A 2-chloro substituent (ortho) can twist the benzyl ring out of plane due to steric hindrance, potentially reducing lattice energy compared to a 4-chloro (para) substituent, which packs more efficiently. However, the 2-chloro group also shields the polar center less effectively than a para substituent might. Generally, any chlorine addition significantly drops aqueous solubility compared to the unsubstituted parent.
References
Yalkowsky, S. H. (1999). Solubility and Solubilization in Aqueous Media. American Chemical Society. (The definitive text on solubility thermodynamics).
Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26.
Di, L., & Kerns, E. H. (2006). "Biological assay challenges from compound solubility: strategies for bioassay optimization." Drug Discovery Today, 11(9-10), 446-451.
Author: BenchChem Technical Support Team. Date: March 2026
Subject: Recrystallization Protocols & Troubleshooting for Oxazolidinone Scaffolds
Ticket ID: OX-PUR-2026-REF
Support Level: Tier 3 (Senior Application Scientist)
Status: Active
Executive Summary
Oxazolidinones are critical pharmacophores in antibiotics (e.g., Linezolid) and indispensable chiral auxiliaries (Evans auxiliaries) in asymmetric synthesis.[1] Their purification is often complicated by their tendency to form oils (Liquid-Liquid Phase Separation) and the stringent requirement for high enantiomeric excess (ee). This guide provides validated protocols and thermodynamic insights to resolve these specific challenges.
Module 1: Validated Recrystallization Protocols
Protocol A: Purification of Linezolid Intermediates
Target Molecule: (S)-N-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl-methyl amine (and related acetamides).
Objective: Removal of des-fluoro impurities and upgrade of enantiomeric excess (ee).
Dissolution: Charge the crude solid into a reactor. Add EtOAc (5-7 volumes relative to mass). Heat to reflux (approx. 77°C) with vigorous agitation.
Critical Check: If the solution is hazy, perform a hot filtration through a celite pad to remove insoluble inorganic salts.
Distillation (Solvent Swap): If water content is
, azeotropically distill to remove moisture, as water can induce premature oiling out.
Supersaturation Control: Cool the solution to 60°C.
Seeding: Add 0.5 wt% of pure seed crystals. Hold temperature for 30 minutes to allow seed bed maturation.
Anti-Solvent Addition: Slowly charge Heptane (or Hexane) over 2 hours while maintaining 60°C.
Cooling Ramp: Cool to 0–5°C at a rate of 10°C/hour.
Why? Fast cooling traps impurities in the crystal lattice.
Isolation: Filter the white crystalline solid. Wash with cold 1:2 EtOAc/Heptane. Dry under vacuum at 45°C.
Protocol B: Evans Chiral Auxiliaries
Target Molecule: (4S)-4-benzyl-1,3-oxazolidin-2-one.
Objective: Upgrading optical purity after synthesis from amino acids.
Solvent: Dichloromethane (DCM) and Hexanes.
Procedure: Dissolve the auxiliary in minimal boiling DCM. Add Hexanes dropwise until persistent cloudiness appears (cloud point). Add drops of DCM to clear the solution.
Crystallization: Allow to stand at room temperature, then refrigerate.
Result: This method typically upgrades ee from ~98% to >99.9%.
Module 2: Troubleshooting Guide (Interactive Q&A)
Issue 1: "My product is oiling out instead of crystallizing."
Diagnosis: You are encountering Liquid-Liquid Phase Separation (LLPS) .[2] This occurs when the metastable zone width (MSZW) is entered at a temperature where the substance prefers a liquid amorphous state rather than a crystalline lattice.
Immediate Fixes:
The "Seed & Hold" Technique:
Re-heat the mixture until the oil redissolves.
Cool only to the temperature where the oil just begins to form.
Add seed crystals immediately.
Mechanism:[3][4][5] The seeds provide a lower-energy surface for nucleation, bypassing the high energy barrier required to form a new phase from the oil droplets.
Solvent Dielectric Mismatch:
If using EtOAc/Hexane, the polarity gap may be too wide. Switch to EtOAc/Toluene . Toluene has
-stacking capability which can stabilize aromatic oxazolidinone rings during nucleation.
Issue 2: "The yield is good, but the Enantiomeric Excess (ee) did not improve."
Diagnosis: You are likely operating near the Eutectic Point or your system behaves as a Solid Solution .
Scientific Explanation:
Recrystallization only upgrades ee if the racemate and the pure enantiomer form a conglomerate or if you are in the hyper-eutectic region of a racemic compound phase diagram.
Scenario A: If your crude ee is 60% and the eutectic composition is 70%, recrystallization will actually lower your purity because the racemic crystal (the impurity) crystallizes first.
Scenario B: Oxazolidinones often form stable racemates. You must ensure your starting ee is above the eutectic threshold (often >85-90% for these molecules) to upgrade it further.
Corrective Action:
Measure the Eutectic: Mix pure (R) and (S) samples in various ratios and measure melting points. Plot the binary phase diagram.
Derivative Formation: If the oxazolidinone itself won't upgrade, hydrolyze the intermediate to the salt form (e.g., Linezolid amine salt). Salts often have different eutectic profiles than the neutral molecule.
Module 3: The Workflow Visualization
The following diagram illustrates the optimized process flow for a high-purity campaign, integrating the "Seed & Hold" strategy to prevent oiling out.
Caption: Optimized process flow for oxazolidinone purification emphasizing the critical seeding window.
References
Pearlman, B. A., et al. (1997). Method for the preparation of oxazolidinones.[1][6][7] U.S. Patent No.[8] 5,688,792.[8] Washington, DC: U.S. Patent and Trademark Office.
Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary.[1][6] Organic Syntheses, 68, 83.
Perrault, W. R., et al. (2011). Process for the preparation of linezolid.[8] International Patent Publication WO 2011/077310.
Mettler Toledo. (n.d.). Oiling Out in Crystallization: Mechanisms and Solutions.
Preventing racemization during oxazolidinone synthesis
Technical Support Center: Chiral Oxazolidinone Synthesis Subject: Prevention of Racemization During Ring Closure & Functionalization Ticket Priority: High (Critical Quality Attribute) Audience: Process Chemists, Medicina...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Chiral Oxazolidinone SynthesisSubject: Prevention of Racemization During Ring Closure & Functionalization
Ticket Priority: High (Critical Quality Attribute)
Audience: Process Chemists, Medicinal Chemists, CMC Leads
Introduction: The Chirality Cliff
You are likely here because your enantiomeric excess (ee) has dropped below 99%, or you are designing a route for a high-value API (e.g., Linezolid analogs or Evans auxiliaries) where stereochemical integrity is non-negotiable.
In oxazolidinone synthesis, racemization is rarely a random event; it is a deterministic outcome of base basicity , temperature , and leaving group dynamics . This guide deconstructs these variables into a self-validating control strategy.
Module 1: Critical Control Points (The "Why" and "Where")
Racemization during the synthesis of the oxazolidinone ring (from amino alcohols) typically occurs via two mechanisms. Understanding these allows you to select the correct mitigation strategy.
Mechanism 1: Proton Abstraction (The Thermodynamic Trap)
The proton at the C4 position (alpha to the nitrogen) is the stereocenter. While the
of this proton is high (~20-24) in the neutral carbamate, it drops significantly if the nitrogen is acylated or if the reaction passes through highly activated intermediates (like isocyanates) in the presence of strong bases.
Mechanism 2: Competitive Nucleophilic Attack (The Kinetic Trap)
If you use reagents that proceed via an aziridine intermediate or involve reversible ring opening/closing at high temperatures, you risk inversion of configuration.
Figure 1: Critical pathways determining stereochemical retention vs. erosion during cyclization.
Module 2: Reagent Selection & Troubleshooting
The choice of carbonyl source is the single biggest determinant of racemization risk.
Comparative Analysis of Cyclization Reagents
Reagent
Risk Profile
Primary Racemization Trigger
Recommended Protocol
Triphosgene / Phosgene
Low
Excess base (e.g., TEA) reacting with HCl byproduct.
Run at -78°C to 0°C. Use stoichiometric base.
CDI (Carbonyldiimidazole)
Medium
Imidazole byproduct () acts as a base at reflux.
Do not reflux. Activate at 0°C, stir at RT.
Dialkyl Carbonates (e.g., DMC)
High
Requires alkoxide bases and high heat (>80°C) to drive equilibrium.
Avoid for chiral substrates unless using enzymatic catalysis.
Disuccinimidyl Carbonate (DSC)
Very Low
None (Leaving group is non-basic).
Excellent for high-value, sensitive substrates.
Troubleshooting Guide: "My ee dropped to 90%"
Scenario A: You used CDI.
The Cause: CDI releases imidazole.[1] If you heated the reaction to drive it to completion, the imidazole deprotonated the ammonium intermediate or the alpha-proton of the transition state.
The Fix:
Switch solvent to THF/DCM (anhydrous).
Perform the activation at 0°C .
Do not heat. If conversion is slow, add a mild Lewis acid (e.g., 10 mol%
) rather than heat.
Scenario B: You used Triphosgene.
The Cause: Exothermic reaction caused local heating, or you used a base like Pyridine/TEA in large excess.
The Fix:
Inverse Addition: Add the base slowly to the mixture of amino alcohol and triphosgene, not the other way around. This keeps the pH low until the ring closes.
Temperature Control: Maintain internal temperature
during addition.
Module 3: Standard Operating Procedures (SOPs)
Protocol 1: The "Safe" CDI Method (Retention of Configuration)
Best for: Lab-scale synthesis of Evans Auxiliaries.
Setup: Flame-dry a round-bottom flask under Argon.
Dissolution: Dissolve amino alcohol (1.0 eq) in anhydrous THF (0.2 M concentration).
Activation: Cool to 0°C . Add CDI (1.1 eq) in one portion.
Checkpoint: Evolution of
gas will be observed. Ensure venting is adequate.[2]
Cyclization: Stir at 0°C for 30 mins, then allow to warm to Room Temperature (20-25°C) . Monitor by TLC/LCMS.
Warning:Do not reflux. If the reaction stalls, add 5-10% more CDI.
Workup: Quench with 1M HCl (to neutralize imidazole). Extract with EtOAc.[3]
Purification: Recrystallization is preferred over column chromatography to upgrade ee if minor racemization occurred.
Protocol 2: The Triphosgene Method (Industrial Standard)
Best for: Large-scale, high-purity requirements.
Setup: 3-neck flask with internal thermometer and addition funnel.
Dissolution: Dissolve amino alcohol (1.0 eq) and Triphosgene (0.35 eq) in DCM. Cool to -10°C .
Cyclization: Add Triethylamine (2.2 eq) dropwise over 1 hour.
Critical: Maintain internal temp < 0°C . The reaction is exothermic.[4]
Completion: Stir for 30 mins at 0°C.
Quench: Add saturated
.
Validation: Check optical rotation immediately.
Module 4: Analytical Validation & FAQs
How to Validate Stereochemical Integrity
You cannot rely on melting point alone.
Chiral HPLC: The gold standard. Use columns like Chiralcel OD-H or AD-H.
Mobile Phase: Hexane:IPA (typically 90:10).
Optical Rotation: Compare
with literature values, but be aware that impurities can skew this significantly.
Frequently Asked Questions
Q: Can I use
as a base with Triphosgene?
A: Avoid it. Heterogeneous bases like often require vigorous stirring and can create "hotspots" of basicity. Organic bases (TEA, DIPEA) allow for homogeneous, controlled buffering at low temperatures.
Q: My starting amino alcohol is 99% ee, but the product is 95% ee. Is this "Memory of Chirality"?
A: Unlikely. It is more likely thermal epimerization during solvent removal or workup. Did you rotovap at >45°C? The oxazolidinone ring is generally stable, but traces of base left over from the reaction can catalyze racemization during the concentration step. Always wash with dilute acid (1M HCl) before concentrating.
Q: I need to N-acylate the oxazolidinone next. Will that racemize it?
A: That is the highest risk step. Deprotonating the oxazolidinone (pKa ~12-14) to form the enolate for acylation requires strong bases (n-BuLi, NaH).
Fix: Use Lithiated oxazolidinones at -78°C . Never allow the enolate to warm above -40°C before adding the acid chloride.
References
Evans, D. A., et al. (1982). "Bis(trichloromethyl) Carbonate (Triphosgene): A Safer Reagent for Synthesis."[1] Journal of the American Chemical Society.[5] Link
Gage, J. R., & Evans, D. A. (1990). "Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary." Organic Syntheses, 68, 83. Link
Brickner, S. J., et al. (1996). "Synthesis and Antibacterial Activity of U-100592 and U-100766, Two Oxazolidinone Antibacterials." Journal of Medicinal Chemistry, 39(3), 673–679. Link
Heller, S. T., & Sarpong, R. (2011). "Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates." Organic Letters, 13(10), 2697. (Discusses CDI activation risks). Link
Perlman, N., et al. (2019). "Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2." Organic Process Research & Development. Link
Reagent Purification Support Hub: Carbonyldiimidazole (CDI) Removal
Status: Active Ticket: #CDI-REM-001 Assigned Specialist: Senior Application Scientist Overview Welcome to the technical support center for reagent purification. You are likely here because you have used 1,1'-Carbonyldiim...
Author: BenchChem Technical Support Team. Date: March 2026
Status: Active
Ticket: #CDI-REM-001
Assigned Specialist: Senior Application Scientist
Overview
Welcome to the technical support center for reagent purification. You are likely here because you have used 1,1'-Carbonyldiimidazole (CDI) for an amide coupling, esterification, or activation step, and you need to ensure complete removal of unreacted reagent and its byproducts (imidazole) without compromising your target molecule.
This guide treats your purification process as a logic-gated workflow . We do not rely on "hope"; we rely on pKa differences, solubility switches, and phase partitioning.
Module 1: The Mechanism of Removal
The Core Concept: You do not "extract" CDI directly. You first hydrolyze it, then extract the resulting byproduct.
Hydrolysis: CDI is highly water-sensitive. Upon contact with aqueous buffers, it rapidly hydrolyzes into two moles of imidazole and one mole of carbon dioxide (
) .
Partitioning: Once hydrolyzed, your problem shifts from removing CDI to removing imidazole .
Imidazole pKa: ~6.95 (conjugate acid).
Strategy: By lowering the pH of the aqueous wash below 4.0, you protonate the imidazole (
). The charged imidazolium species is highly water-soluble and insoluble in organic solvents (DCM, EtOAc), forcing it into the aqueous waste stream.
DOT Diagram: The Hydrolysis & Extraction Logic
Figure 1: The chemical pathway from reactive CDI to water-soluble imidazolium waste.[1]
Module 2: Standard Operating Procedure (The Acidic Wash)
Use this protocol if your product is neutral (not an amine) and acid-stable .
The "Gold Standard" Protocol:
Quench: Dilute the reaction mixture with your organic solvent (EtOAc or DCM). Add water slowly (dropwise initially) to quench excess CDI.
Caution: Watch for vigorous effervescence (
evolution).
First Wash (Hydrolysis): Wash the organic layer with water (1x). This removes the bulk of the generated imidazole.
Second Wash (Scavenging): Wash the organic layer with 1M HCl or 10% Citric Acid .
Why? This ensures any remaining imidazole is protonated (
).
Final Wash: Wash with Brine (Saturated NaCl) to remove entrained water.[2]
Issue: Strong acids like 1M HCl will decompose your product (e.g., acetals, silyl ethers).
Solution: Use Saturated Ammonium Chloride (
) or 10% Citric Acid .
provides a mild buffering effect (pH ~4-5) sufficient to protonate imidazole without stripping sensitive protecting groups.
Protocol Modification: Perform 3 washes with Sat.
instead of 1 wash with HCl.
Scenario B: "My product is Basic (e.g., an amine)."
Issue: An acidic wash will protonate your product and extract it into the waste along with the imidazole.
Solution: You cannot use the acid wash method.
Option 1 (Evaporation): Imidazole has a high boiling point (256°C), but it can sublime. However, this is rarely efficient for crude mixtures.
Option 2 (Chromatography): Imidazole is very polar. Flash chromatography on silica gel usually retains imidazole (it "tails" significantly) while your less polar product elutes.
Option 3 (Aprotic Quench): Add Methyl Iodide (MeI) (Caution: Toxic) to the reaction before workup. This quaternizes the imidazole to N-methylimidazolium iodide, which precipitates or washes out with water even at neutral pH. Note: Only use if your product does not react with MeI.
Module 4: Safety & Process Control
Q: Why is the reaction bubbling violently during workup?A: This is the release of
from the hydrolysis of unreacted CDI.
Risk: Pressure buildup in separatory funnels can cause explosions or "popping" of the stopper, spraying chemicals.
Control:
Quench in a flask/beaker before transferring to a separatory funnel.
Stir vigorously until gas evolution ceases (approx. 10-15 mins).
Vent the separatory funnel frequently immediately after the first shake.
Q: Can I use Methanol to quench?A: Yes, but with a caveat.
Mechanism: CDI + MeOH
Dimethyl Carbonate + Imidazole.
Side Reaction: If you have unreacted carboxylic acid, CDI + MeOH will convert it to the Methyl Ester . Only use MeOH if you are certain all acid is consumed or if methyl ester formation is acceptable.
Module 5: Decision Matrix (Visual Guide)
DOT Diagram: Workup Selection Logic
Figure 2: Decision tree for selecting the appropriate purification method based on product stability.
References
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
University of Rochester. (n.d.).[3] Not Voodoo: Reaction Workups. (Acidic washes for amine removal).[4]
BenchChem. (2025).[5] Purification of Imidazole Derivatives and Troubleshooting.
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. (Discussion on byproducts of coupling reagents).
Technical Support Guide: Optimizing Reaction Temperature for Oxazolidinone Ring Closure
Introduction The formation of the oxazolidinone ring is a pivotal step in the synthesis of chiral auxiliaries (Evans auxiliaries) and blockbuster antibiotics like Linezolid. While the transformation appears straightforwa...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
The formation of the oxazolidinone ring is a pivotal step in the synthesis of chiral auxiliaries (Evans auxiliaries) and blockbuster antibiotics like Linezolid. While the transformation appears straightforward, temperature control is the single most critical variable determining the Enantiomeric Excess (%ee) and Yield .
This guide moves beyond generic "heating" instructions. It dissects the thermodynamic requirements of different closure methods (CDI-mediated vs. Carbonate-mediated) and provides actionable troubleshooting for when your reaction stalls or racemizes.
Module 1: The Thermodynamics of Closure
The Core Conflict: Kinetics vs. Chirality
Ring closure is a battle between the activation energy (
) required to form the 5-membered ring and the thermal threshold where the chiral center (typically at the C4 position) becomes labile.
Kinetic Control (Low Temp): Favored by highly activated reagents (Phosgene, CDI). The leaving group (imidazole/chloride) is energetic enough that ring closure occurs at
.
Thermodynamic Control (High Temp): Required for "Green" reagents (Dialkyl carbonates). The leaving group (alkoxide) is poor; the reaction must be driven by heat (
) and entropy (removal of alcohol).
Visualizing the Reaction Pathway
The following diagram illustrates the temperature-dependent pathways. Note how "Thermal Runaway" leads to racemization.
Figure 1: Reaction coordinate showing the divergence between successful cyclization and thermal degradation pathways.
Module 2: Reagent-Specific Protocols
Do not apply a "one-size-fits-all" temperature. Select your protocol based on your activating agent.
Protocol A: CDI (Carbonyldiimidazole) Mediated
Best for: High-value chiral substrates (Evans auxiliaries).
The "Cold-Load, Warm-Close" Technique:
Activation Phase (
): Dissolve CDI in dry DCM or THF. Cool to . Add the amino alcohol slowly.
Why? At
, the amine attacks CDI to form the imidazole-carboxylate intermediate. If you start hot, the amine may attack two CDI molecules, or the intermediate may decompose.
Cyclization Phase (
): Once the intermediate is formed (check TLC/LCMS), remove the ice bath.
Why? The intramolecular attack of the hydroxyl group onto the carbonyl requires overcoming a moderate energy barrier. Room temperature is usually sufficient.
Troubleshooting: If the ring doesn't close at RT, heat to mild reflux (
Best for: Scale-up of non-chiral or robust substrates (e.g., Linezolid precursors).
The "Le Chatelier" Drive:
Setup: Requires a Dean-Stark trap or distillation apparatus.
Temperature (
): You must exceed the boiling point of the alcohol byproduct (e.g., Ethanol bp ).
Base: Use a catalytic base (K2CO3 or NaOMe).
Critical: The reaction is reversible. If you do not distill off the ethanol, the equilibrium favors the open chain. High temperature is strictly for mass transfer (distillation) , not just activation energy [2].
Protocol C: Linezolid-Specific (Flow Chemistry)
Context: Industrial synthesis often uses flow reactors to safely handle high temperatures for short times.
Flash Heating:
Temp:
.
Residence Time: < 10 minutes.
Insight: In flow chemistry, you can superheat solvents (e.g., EtOAc) above their boiling points. This pushes the conversion to 100% in minutes, outrunning the slower racemization kinetics [3].
Module 3: Troubleshooting & FAQs
Q1: My %ee dropped from 99% to 85%. Is it the temperature?
Diagnosis: Likely yes, but it is often a Temperature-Base Mismatch .
Mechanism: High temperatures increase the acidity of the proton at the chiral center (alpha to the nitrogen). If you are using a base like Triethylamine or DBU at
, you will deprotonate and racemize.
Solution:
Lower the temperature by
.
Switch to a sterically hindered base (DIPEA) or a weaker inorganic base (K2CO3).
Validation: Run a "Base Blank" (Heat the pure chiral product with your base to see if it racemizes without reaction occurring).
Q2: The reaction stalls at the intermediate carbamate.
Diagnosis: Insufficient thermal energy to eject the leaving group.
For CDI: The imidazole leaving group is "stuck." Add a Lewis Acid (e.g., ZnBr2) or heat to
.
For Carbonates: You are not removing the alcohol byproduct. Increase the oil bath temp to ensure vigorous distillation.
Q3: I see a "dimer" urea byproduct.
Diagnosis: Concentration is too high, or temperature is too low during addition.
Explanation: If the ring closure is slow (too cold), a second molecule of amine attacks the activated intermediate instead of the internal hydroxyl group.
Fix:
High Dilution: Run at 0.1 M.
Reverse Addition: Add the amino alcohol to the CDI/Phosgene (excess reagent) rather than vice versa.
Data Summary: Temperature vs. Outcome
Reagent
Optimal Temp ()
Critical Failure Mode ()
Critical Failure Mode ()
CDI
Racemization, Urea formation
Stalled intermediate (Imidazole carbamate)
Triphosgene
Dangerous decomp, Side reactions
Incomplete activation
Diethyl Carbonate
Substrate degradation
Equilibrium favors reactants (No reaction)
Flow (Linezolid)
(Pressurized)
Clogging (Polymerization)
Low conversion
Module 4: Advanced Troubleshooting Logic
Use this decision tree to diagnose your specific issue.
Figure 2: Diagnostic workflow for optimizing reaction parameters.
Fujisaki, F. et al. "Preferential intramolecular ring closure of aminoalcohols with diethyl carbonate to oxazolidinones."[3] Chem. Pharm.[3] Bull.2007 , 55(5), 829-831.[3]
[Link]
Russell, M. G., & Jamison, T. F. "Seven-Step Continuous Flow Synthesis of Linezolid Without Intermediate Purification."[4] Angew.[5][6][7] Chem. Int. Ed.2019 , 58(23), 7678-7681.[5]
[Link]
Brickner, S. J. et al. "Synthesis and antibacterial activity of U-100592 and U-100766, two oxazolidinone antibacterial agents." J. Med. Chem.1996 , 39(3), 673-679.
[Link]
Technical Support Center: Resolution of Ortho-Chloro and Para-Chloro Oxazolidinone Isomers
Welcome to the Technical Support Center. Separating positional isomers of halogenated oxazolidinones—critical intermediates in the development of antibacterial agents and anticoagulants—presents a unique analytical and p...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. Separating positional isomers of halogenated oxazolidinones—critical intermediates in the development of antibacterial agents and anticoagulants—presents a unique analytical and preparative challenge. Because ortho-chloro and para-chloro isomers possess identical molecular weights and nearly identical hydrophobicities, standard reversed-phase chromatography often fails.
This guide provides field-proven troubleshooting strategies, causal explanations for separation mechanics, and self-validating protocols to ensure high-purity isolation of your target isomers.
Diagnostic Decision Matrix
Before selecting a separation method, use the following workflow to determine the optimal approach based on your scale and purity requirements.
Decision Matrix for Ortho/Para-Chloro Oxazolidinone Separation
Q1: Why do standard C18 reversed-phase columns fail to baseline-resolve my ortho-chloro and para-chloro oxazolidinones?A1: Standard C18 columns rely primarily on hydrophobic (dispersive) partitioning. Because positional isomers have identical mass and nearly identical partition coefficients (LogP), their hydrophobic footprints are indistinguishable to an alkyl phase. To resolve them, you must exploit their 3D shape and electronic differences using shape-selective stationary phases, such as Biphenyl or Polysaccharide-based columns [1, 3].
Q2: What is the mechanistic advantage of using a Biphenyl column for this separation?A2: Biphenyl stationary phases possess two aromatic rings that can pivot to accommodate specific steric profiles, offering enhanced
stacking and dipole-dipole interactions. The para-chloro isomer is relatively planar, allowing maximal orbital overlap with the biphenyl phase, which leads to stronger retention. Conversely, the bulky chlorine atom in the ortho position sterically hinders the coplanarity of the phenyl ring with the oxazolidinone core. This "steric twist" prevents optimal stacking, causing the ortho-isomer to elute significantly earlier [3, 4].
Q3: Can polysaccharide-based chiral columns be used for non-chiral positional isomers?A3: Absolutely. Amylose-based columns (e.g., Chiralpak AD-H or Lux Amylose-1) are highly effective for positional isomers. The helical structure of the amylose tris(3,5-dimethylphenylcarbamate) polymer creates distinct, rigid cavities. The planar para-isomer can intercalate deeply into these cavities, while the sterically bulky ortho-isomer is excluded. Operating these columns in Polar Organic (PO) mode (e.g., 100% Methanol or Acetonitrile) maximizes this shape-selective recognition without excessive retention times [1, 2].
Q4: How can we separate these isomers on a multi-gram scale without expensive preparative chromatography?A4: Fractional crystallization is the most scalable approach. Causality dictates that para-substituted aromatic rings possess higher molecular symmetry than their ortho counterparts. This symmetry allows the para-isomer to pack much more efficiently into a crystal lattice, resulting in higher lattice energy, a higher melting point, and significantly lower solubility in cold solvents. By cooling a saturated mixture, the para-chloro isomer will selectively precipitate, leaving the ortho-chloro isomer enriched in the mother liquor.
Use this self-validating protocol to monitor reaction mixtures or verify the purity of isolated fractions.
Column Preparation: Install a Biphenyl column (e.g., Restek Raptor Biphenyl, 100 mm x 2.1 mm, 2.7 µm). Flush with 10 column volumes of Methanol to remove storage solvents.
Mobile Phase Formulation:
Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.
Mobile Phase B: 0.1% Formic Acid in Methanol.
Sample Preparation: Dissolve the isomeric mixture in Methanol to a concentration of 1.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter to protect the column frit.
Chromatographic Conditions: Set the flow rate to 0.4 mL/min and maintain the column temperature at 40 °C to reduce backpressure and improve mass transfer.
Gradient Program: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and re-equilibrate at 5% B for 3 minutes.
Detection & Validation: Monitor UV absorbance at 254 nm. Self-Validation Check: The ortho-isomer must elute first. If baseline resolution (
) is not achieved, decrease the gradient slope (e.g., ramp over 15 minutes instead of 10).
Protocol B: Bulk Fractional Crystallization
Use this protocol for scale-up isolation (>1g) prioritizing the para-isomer.
Solvent Selection: Use absolute ethanol, which provides a steep solubility curve for halogenated oxazolidinones.
Dissolution: Suspend the crude isomeric mixture in the solvent (approx. 5-10 volumes w/v). Heat to reflux (78 °C) under continuous stirring until complete dissolution is achieved.
Controlled Cooling: Remove the flask from the heat source. Allow the solution to cool slowly to room temperature (20-25 °C) over 2 hours. Mechanistic note: Slow cooling prevents the kinetic trapping of the ortho-isomer inside the growing para-isomer crystal lattice.
Cold Precipitation: Transfer the flask to an ice bath (0-4 °C) for an additional 2 hours to force the remaining para-isomer out of solution.
Filtration: Filter the suspension under vacuum using a Büchner funnel. Wash the filter cake with a minimal volume of ice-cold ethanol to wash away the mother liquor containing the highly soluble ortho-isomer.
Validation: Dry the crystals in a vacuum oven at 40 °C. Verify isomeric purity via
H-NMR. Self-Validation Check: Look at the aromatic proton signals; pure para-isomers will show a distinct pair of doublets (AA'BB' system), whereas ortho-contamination will introduce complex asymmetrical multiplets.
Quantitative Performance Data
The following table summarizes the expected performance metrics when applying the above methodologies to chloro-oxazolidinone mixtures.
Parameter
Standard C18 HPLC
Biphenyl HPLC
Amylose CSP (PO Mode)
Fractional Crystallization
Primary Mechanism
Hydrophobic Partitioning
Stacking & Sterics
Cavity Inclusion (Shape)
Lattice Packing Symmetry
Resolution ()
< 1.0 (Co-elution)
> 2.5 (Baseline)
> 3.0 (Baseline)
N/A (Physical Separation)
Elution Order
Unpredictable
1. Ortho 2. Para
1. Ortho 2. Para
Para (Solid) Ortho (Liquid)
Typical Recovery
N/A (Analytical only)
> 95% (Prep-scale)
> 90% (Prep-scale)
70 - 85% (First Pass)
Scalability
Poor
Moderate
Low (High Solvent Cost)
Excellent (Industrial)
References
Dobó, M., et al. "Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode." Journal of Chromatography A, 2022.[Link]
Raju, B., et al. "Development and Validation of the Chiral Liquid Chromatography Method for Separation of Enantiomeric Impurity in Novel Oxazolidinone Antibacterial Agent WCK 4086." Journal of Chromatographic Science, 2018.[Link]
Schürenkamp, J., et al. "Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets." International Journal of Legal Medicine, 2011.[Link]
Optimization
Stability of 1,3-oxazolidin-2-one ring under basic conditions
Executive Summary & Diagnostic Logic The 1,3-oxazolidin-2-one ring (commonly the "Evans Auxiliary") is kinetically stable to acids but possesses a specific vulnerability to basic hydrolysis.[1] The carbonyl center is an...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Diagnostic Logic
The 1,3-oxazolidin-2-one ring (commonly the "Evans Auxiliary") is kinetically stable to acids but possesses a specific vulnerability to basic hydrolysis.[1] The carbonyl center is an electrophile; under basic conditions, nucleophilic attack can occur at two distinct sites:
Exocyclic Carbonyl (Desired): Cleaves the acyl group, releasing the product and recovering the auxiliary.[1]
Endocyclic Carbonyl (Undesired): Opens the oxazolidinone ring, destroying the auxiliary and forming amino-alcohol byproducts.[1]
The "LiOH Trap": A common error is using Lithium Hydroxide (LiOH) alone.[1] Hydroxide ions often favor endocyclic cleavage (ring opening) because the transition state for ring collapse is energetically accessible.[1] To prevent this, Lithium Hydroperoxide (LiOOH) is the standard, as the hydroperoxide anion (
) benefits from the alpha-effect, increasing nucleophilicity while favoring the exocyclic elimination pathway.
Diagnostic Flowchart: Selecting the Correct Cleavage Protocol
Use this logic tree to determine the safest method for your substrate.
Figure 1: Decision matrix for removing N-acyl oxazolidinone auxiliaries. Note that steric hindrance increases the risk of competitive ring hydrolysis.[1]
Critical Incident Reports (FAQs)
Issue 1: "I lost my chiral auxiliary. The ring opened."
Diagnosis: Competitive Endocyclic Hydrolysis.[1]
Mechanism: You likely used a base that was too "hard" (like NaOH or LiOH without peroxide) or the reaction temperature was too high.[1] The hydroxide ion attacks the ring carbonyl (Path B in Fig 2) because the tetrahedral intermediate collapses easily in that direction.[1]
Solution: Switch to LiOH + ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
. The hydroperoxide anion () is more nucleophilic than (due to the alpha-effect) but less basic ( ~11.6 vs 15.7).[1] Crucially, the tetrahedral intermediate formed by has a high energy barrier for endocyclic ring opening, forcing the reaction toward exocyclic cleavage (Path A).
Issue 2: "The reaction is bubbling violently."
Diagnosis: Peracid Decomposition / Oxygen Evolution.[1]
Mechanism: The reaction of LiOH and
with the imide generates a peracid intermediate.[1] In the presence of excess base and peroxide, this peracid can decompose, releasing oxygen gas ().[2]
Safety Protocol: This is a known scale-up hazard.[1] Ensure adequate venting.[1] On large scales (>10g), add the slowly at 0°C to control the rate of gas evolution.[1]
Issue 3: "My product racemized during cleavage."
Diagnosis: Base-catalyzed epimerization.[1]
Mechanism: The
-proton of the acyl group is acidic.[1] Strong bases can deprotonate this center before hydrolysis occurs.[1]
Solution: Avoid hydrolytic conditions entirely. Use non-destructive transesterification (Protocol B).[1] Using or allows you to gently transfer the acyl group to an ester without exposing the sensitive center to free hydroxide.[1]
Mechanistic Visualization
Understanding the competition between the two carbonyls is vital for troubleshooting low yields.[1]
Figure 2: Competitive hydrolysis pathways. Path A preserves the auxiliary; Path B destroys it.[1] LiOOH selectively lowers the energy activation for Path A.[1]
Standard Operating Procedures (Protocols)
Protocol A: Standard Hydrolysis (LiOH /
)
Best for: Stable substrates, routine auxiliary removal.[1]
Preparation: Dissolve the N-acyl oxazolidinone (1.0 equiv) in THF/Water (3:1 ratio). Cool to 0°C.[1][3]
Reagent Addition: Add 30%
(4.0 equiv) via syringe.
Base Addition: Add LiOH (2.0 equiv, usually as a 1M or 2M aqueous solution) dropwise.
Why? Adding base last minimizes the time the substrate is exposed to hydroxide without peroxide present.[1]
Monitoring: Stir at 0°C for 1 hour. Monitor by TLC.[1] The auxiliary is UV active; the product acid may not be.[1] Look for the disappearance of the starting imide.[1]
Quench: Add saturated aqueous
(sodium sulfite) or (thiosulfate) to destroy excess peroxide.[1] Test with starch-iodide paper to ensure no peroxides remain.
Workup: Evaporate THF. Extract the alkaline aqueous layer with
to recover the chiral auxiliary (organic layer).[1] Acidify the aqueous layer (pH 2) and extract with EtOAc to isolate the carboxylic acid product .
Protocol B: Transesterification (
)
Best for: Base-sensitive substrates, producing ethyl esters directly.[1]
Preparation: Dissolve N-acyl oxazolidinone in dry ethanol.
Reaction: Reflux gently (60-80°C) for 12-24 hours.
Workup: Cool, add water to hydrolyze the titanium alkoxide (forms a white precipitate).[1] Filter through Celite.[1] The filtrate contains the ethyl ester and the free auxiliary.[1]
Evans, D. A.; Britton, T. C.; Ellman, J. A. "Contrasteric carboximide hydrolysis with lithium hydroperoxide."[1] Tetrahedron Letters, 1987 , 28, 6141-6144.[1] Link
Krenske, E. H.; et al. "The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn."[1][4] Australian Journal of Chemistry, 2023 , 76, 847–853.[1][5] Link[1]
Beutner, G. L.; et al. "Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2."[1] Organic Process Research & Development, 2019 , 23, 1462–1469.[1] Link[1]
Gage, J. R.; Evans, D. A. "Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary."[1] Organic Syntheses, 1990 , 68, 83. Link[1]
Technical Support Center: Regioselectivity in Oxazolidinone Synthesis
Welcome to the Application Support Hub. As drug development increasingly relies on chiral heterocycles, controlling the regioselectivity of 5-substituted oxazolidinones—critical motifs in antibiotics (e.g., Linezolid) an...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Support Hub. As drug development increasingly relies on chiral heterocycles, controlling the regioselectivity of 5-substituted oxazolidinones—critical motifs in antibiotics (e.g., Linezolid) and chiral auxiliaries—has become a paramount challenge.
This guide provides mechanistic troubleshooting, self-validating protocols, and data-driven insights to help you eliminate regioisomer mixtures, prevent stereochemical degradation, and optimize your catalytic workflows.
Mechanistic Foundation: The Causality of Regioselectivity
The synthesis of oxazolidinones via the cycloaddition of epoxides and isocyanates (or aziridines and CO₂) is governed by a delicate balance between steric control and electronic control .
When a Lewis acid catalyst coordinates to the epoxide oxygen, it weakens the C–O bonds.
Steric Control (SN2-like): For standard aliphatic terminal epoxides, nucleophilic attack by the co-catalyst (e.g., bromide from TBAB) occurs at the less sterically hindered terminal carbon. This pathway strictly yields the 5-substituted oxazolidinone with retention of stereochemistry at the internal carbon[1].
Electronic Control (SN1-like): If the epoxide features an electron-donating group (e.g., an aryl ring in styrene oxide), the Lewis acid induces a highly polarized transition state. The partial positive charge is stabilized at the more substituted benzylic position, directing nucleophilic attack to the internal carbon. This regiochemistry flip produces the 4-substituted oxazolidinone [1].
Diagnostic FAQs: Troubleshooting Regio- and Stereoselectivity
Q1: I am trying to synthesize a 5-substituted oxazolidinone from styrene oxide and phenyl isocyanate, but my NMR shows a 1:1 mixture of 4-substituted and 5-substituted isomers. How do I force 5-substitution?Causality: The phenyl ring of styrene oxide stabilizes the partial positive charge at the benzylic position during Lewis acid activation. This allows the SN1-like pathway to compete directly with the sterically favored SN2-like pathway[1].
Solution: You must outcompete the spontaneous polarization of the epoxide. Increase the concentration of your nucleophilic co-catalyst (e.g., tetrabutylammonium bromide, TBAB). A higher concentration of bromide drives rapid SN2 ring-opening at the less hindered terminal carbon before the epoxide can fully polarize. Alternatively, transition to a CO₂/aziridine cycloaddition route; recent biocompatible cinchonine-based catalysts provide excellent 5-regioselectivity under ambient conditions without Lewis acid-induced polarization[2].
Q2: My reaction between an aliphatic terminal epoxide and an isocyanate using a Vanadium(salen) catalyst yields the correct 5-substituted regioisomer, but the yield is capped at 30% due to competitive polymerization. What is going wrong?Causality: Isocyanates readily trimerize to form stable isocyanurates in the presence of nucleophiles at elevated temperatures. If the epoxide ring-opening step is the rate-limiting bottleneck, the steady-state concentration of unreacted isocyanate remains high, and termolecular trimerization outcompetes the desired bimolecular cycloaddition.
Solution: Optimize your catalytic kinetics. Ensure you are using a highly active Vanadium(V)(salen) complex paired with exactly 2 mol% TBAB at 80 °C[3]. Crucially, alter your addition sequence: Pre-mix the epoxide, catalyst, and co-catalyst to allow halohydrin intermediate formation, then add the isocyanate dropwise via a syringe pump. This starves the reaction of excess isocyanate, suppressing trimerization.
Q3: How do I ensure complete stereoretention when synthesizing chiral 5-substituted oxazolidinones from enantiopure epoxides?Causality: Stereochemical integrity depends entirely on avoiding the SN1 pathway. In a pure SN2 terminal attack, the chiral center at the internal carbon (C5 of the resulting oxazolidinone) is untouched, yielding 100% retention. If SN1 character emerges, the internal carbon undergoes nucleophilic attack, leading to inversion or racemization.
Solution: Restrict your substrates to purely aliphatic epoxides to physically prevent benzylic/allylic carbocation stabilization. Furthermore, cap your reaction temperature at 80 °C[3]. Pushing temperatures above 120 °C provides the thermodynamic energy required for spontaneous C–O bond cleavage prior to nucleophilic attack, destroying your enantiomeric excess (ee).
Catalyst & Selectivity Reference Matrix
Use the following data table to select the appropriate catalytic system based on your substrate and desired regioisomer.
This methodology utilizes the highly active Vanadium(V)(salen) / TBAB system[3]. It is designed as a self-validating system , incorporating in-process analytical checks to ensure causality and prevent downstream failures.
In an oven-dried Schlenk flask under N₂, dissolve 2 mol% of the Vanadium(V) catalyst and 2 mol% TBAB in anhydrous toluene.
Self-Validation Check: Observe the solution. A homogeneous dark/colored solution confirms active complex dissolution. If particulate matter remains, the TBAB may be wet; abort and use freshly dried salts.
Step 2: Substrate Priming
Add the aliphatic terminal epoxide (1.0 equiv) to the catalytic matrix at room temperature. Stir for 15 minutes.
Causality Note: This pre-incubation allows the Lewis acid to coordinate the epoxide and the bromide to initiate the SN2 ring-opening, forming the active halohydrin intermediate prior to isocyanate introduction.
Step 3: Syringe-Pump Cycloaddition
Heat the reaction mixture to exactly 80 °C.
Load the aryl isocyanate (1.2 equiv) into a gas-tight syringe and add it dropwise over 2 hours via a syringe pump.
Self-Validation Check (IR Spectroscopy): After 3 hours total, take a 0.1 mL aliquot. Run an ATR-IR spectrum. The reaction is proceeding correctly if the intense isocyanate N=C=O stretch (~2270 cm⁻¹) is minimal, and a strong oxazolidinone C=O stretch (~1750 cm⁻¹) has appeared. If the 2270 cm⁻¹ peak is massive, your catalyst is dead.
Step 4: Isolation and Purification
Cool to room temperature and quench with water. Extract with ethyl acetate (3x).
Wash the combined organic layers with brine, dry over MgSO₄, and concentrate under reduced pressure.
Purify via flash column chromatography (Hexanes/EtOAc) to isolate the pure 5-substituted oxazolidinone (Typical yield: 85–89%).
Mechanistic Pathway Visualization
The following diagram maps the logical divergence in epoxide ring-opening that dictates the final regioselectivity of the oxazolidinone.
Mechanistic divergence in epoxide ring-opening dictating oxazolidinone regioselectivity.
References
Title : A Biocompatible Cinchonine-Based Catalyst for the CO2 Valorization into Oxazolidin-2-ones Under Ambient Conditions
Source : Chemistry – A European Journal (via PubMed)
URL : 2
Title : VanadiumV(salen) catalysed synthesis of oxazolidinones from epoxides and isocyanates
Source : RSC Advances
URL : 3
Title : Synthesis of Oxazolidinones from Epoxides and Isocyanates Catalysed by Aluminium Heteroscorpionate Complexes
Source : York Research Database
URL :1
Regioisomer Resolution: 1H NMR Spectrum Analysis of 5-[(2-Chlorophenyl)methyl]-1,3-oxazolidin-2-one vs. its 4-Substituted Alternative
As a Senior Application Scientist, one of the most frequent analytical challenges encountered in the synthesis of chiral auxiliaries and pharmacophores is the definitive structural assignment of regioisomers. Oxazolidin-...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, one of the most frequent analytical challenges encountered in the synthesis of chiral auxiliaries and pharmacophores is the definitive structural assignment of regioisomers. Oxazolidin-2-ones are a privileged class of heterocycles, serving as essential components in asymmetric synthesis (e.g., Evans auxiliaries) and as the core scaffold for critical antibacterial agents like linezolid.
When synthesizing 5-[(2-chlorophenyl)methyl]-1,3-oxazolidin-2-one (CAS: 62825-88-1)[1], ring-closure reactions of amino alcohol precursors can occasionally yield the thermodynamic or kinetic alternative: the 4-substituted regioisomer, 4-[(2-chlorophenyl)methyl]-1,3-oxazolidin-2-one . Distinguishing between these two isomers using mass spectrometry or FT-IR is notoriously difficult due to their identical molecular weights and highly similar functional group profiles. However, High-Field Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy provides an elegant, definitive, and self-validating solution.
This guide objectively compares the 1H NMR performance and spectral signatures of the target product against its primary alternative, providing a robust framework for structural verification.
Mechanistic Causality: The Electronegativity Effect on Chemical Shifts
The diagnostic power of 1H NMR in distinguishing 5-substituted from 4-substituted oxazolidin-2-ones lies in the distinct electronic environments of the C4 and C5 positions within the heterocyclic ring.
The oxazolidin-2-one ring is a cyclic carbamate (-O-C(=O)-NH-). The chemical shift (
) of the methine proton (CH) attached to the chiral center is governed by the inductive deshielding (-I) effects of the adjacent heteroatoms:
Oxygen (Electronegativity = 3.44): The ring oxygen at position 1 draws electron density away from the adjacent C5 carbon strongly. Consequently, a proton attached to C5 is highly deshielded and resonates significantly downfield.
Nitrogen (Electronegativity = 3.04): The nitrogen at position 3 is less electronegative than oxygen. Furthermore, its lone pair is delocalized into the adjacent carbonyl
-system via resonance, which slightly mitigates its local inductive deshielding effect on the C4 protons.
The Diagnostic Rule: In the target product (5-substituted), the methine proton (C5-H) is adjacent to oxygen and will appear as a multiplet near 4.80–5.10 ppm . In the alternative (4-substituted), the methine proton (C4-H) is adjacent to nitrogen and will appear further upfield, typically around 4.00–4.20 ppm [2][3].
Quantitative Data Comparison
The following table summarizes the expected 1H NMR chemical shifts (acquired at 400 MHz in CDCl3) for both regioisomers. The data highlights the critical diagnostic regions used to differentiate the product from its alternative[2][3].
Note: The bridging methylene protons in both molecules are diastereotopic due to the adjacent chiral center, resulting in distinct doublets of doublets (dd) with complex geminal (
To ensure absolute trustworthiness in your structural assignment, the NMR acquisition must follow a self-validating protocol. The following methodology guarantees that the resulting spectra are quantitatively reliable.
Step 1: Sample Preparation
Weigh 15–20 mg of the highly purified oxazolidin-2-one analyte.
Dissolve the analyte in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.
Causality: CDCl3 is chosen because it lacks exchangeable deuterium atoms that would rapidly exchange with the carbamate N-H proton, allowing the broad singlet at ~5.80 ppm to remain visible. Furthermore, its low polarity prevents the disruption of intramolecular hydrogen bonding networks that might alter the conformational equilibrium of the molecule.
Step 2: Acquisition Parameters
Transfer the solution to a standard 5 mm NMR tube and insert it into a 400 MHz (or higher) NMR spectrometer.
Tune and match the probe, and lock the magnetic field to the deuterium signal of CDCl3.
Set the relaxation delay (D1) to a minimum of 2.0 seconds .
Causality: A sufficient D1 delay ensures complete longitudinal relaxation (
) of all proton spins between pulses. If D1 is too short, slower-relaxing protons will be saturated, leading to artificially low integration values that ruin the quantitative self-validation step.
Acquire 16 to 32 scans using a standard 30-degree pulse program (e.g., zg30).
Step 3: Spectral Processing & Internal Validation
Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz prior to Fourier Transformation (FT). This optimizes the signal-to-noise ratio without obscuring the fine
-coupling of the diastereotopic protons.
Perform rigorous zero-order and first-order phase corrections, followed by a polynomial baseline correction.
Self-Validation Check: Integrate the aromatic multiplet (7.15–7.45 ppm) and calibrate the integral strictly to 4.00 . Next, integrate the methine signal (either at ~4.85 ppm or ~4.15 ppm). The methine integral must read 1.00 ± 0.05 . A deviation greater than 5% mathematically proves the presence of co-eluting impurities, residual solvents, or a mixture of both regioisomers.
Analytical Workflow Visualization
The following diagram illustrates the logical progression of the regioisomer discrimination workflow, emphasizing the critical decision-making node during spectral analysis.
Caption: 1H NMR workflow for differentiating 5-substituted and 4-substituted oxazolidin-2-one regioisomers.
Conclusion
The structural verification of 5-[(2-chlorophenyl)methyl]-1,3-oxazolidin-2-one against its 4-substituted alternative demonstrates the unparalleled diagnostic capability of 1H NMR. By understanding the causal relationship between heteroatom electronegativity and chemical shift deshielding, researchers can rapidly and objectively determine regiochemical outcomes. Implementing the self-validating integration protocol ensures that the analytical data remains robust, reproducible, and fully compliant with the rigorous standards required in modern drug development and quality control.
References
PubChemLite - 62825-88-1 (C10H10ClNO2) . Université du Luxembourg. Available at:[Link][1]
Carboxylation and Mitsunobu Reaction of Amines to Give Carbamates: Retention vs Inversion of Configuration is Substituent-Dependent . National Institutes of Health (NIH) / AWS. Available at:[Link][2]
Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries . Molecules / Semantic Scholar. Available at:[Link][3]
Advanced HPLC Method Development for 5-Substituted Oxazolidinone Purity
Comparative Guide: Fluorophenyl Core-Shell & Immobilized Chiral Phases vs. Traditional C18/Normal Phase Approaches Part 1: Executive Summary & Core Directive The 5-Substituted Oxazolidinone Challenge The synthesis of 5-s...
Author: BenchChem Technical Support Team. Date: March 2026
Comparative Guide: Fluorophenyl Core-Shell & Immobilized Chiral Phases vs. Traditional C18/Normal Phase Approaches
Part 1: Executive Summary & Core Directive
The 5-Substituted Oxazolidinone Challenge
The synthesis of 5-substituted oxazolidinones (e.g., Linezolid, Tedizolid) presents a unique "dual-purity" challenge. The pharmacological activity resides almost exclusively in the (S)-enantiomer, yet the synthetic pathway often generates regioisomers and polar precursors that are difficult to resolve from the active pharmaceutical ingredient (API).
The Status Quo: Traditional workflows rely on a fragmented approach:
Achiral Purity: Fully porous C18 columns (5 µm) using phosphate buffers (long run times, poor retention of polar impurities).
Chiral Purity: Coated polysaccharide columns in Normal Phase (hexane/IPA), which are incompatible with Mass Spectrometry (MS) and require solvent changeover.
The Advanced Solution: This guide advocates for a Unified Reversed-Phase Workflow utilizing:
Achiral: Core-Shell Fluorophenyl (Phenyl-Hexyl) phases for enhanced selectivity of fluorine-containing pharmacophores.
Chiral: Immobilized Amylose phases running in Reversed-Phase (RP) mode for MS compatibility and solvent consolidation.
Part 2: Technical Deep Dive & Comparative Analysis
Pillar 1: Achiral Impurity Profiling
The Product: 2.7 µm Core-Shell Fluorophenyl Column
The Alternative: 5 µm Fully Porous C18 Column
Mechanism of Action (Expertise)
Oxazolidinones often contain fluorine atoms and aromatic rings (e.g., the fluorophenyl group in Linezolid). Standard C18 columns rely solely on hydrophobic interactions, often failing to separate positional isomers where the hydrophobicity is identical.
The Fluorophenyl phase introduces a secondary interaction mechanism:
stacking and fluorine-fluorine interactions . The core-shell morphology reduces the diffusion path (Van Deemter A and C terms), significantly narrowing peak widths for polar analytes that typically tail on C18.
Comparative Data: Achiral Impurity Separation
Metric
Traditional C18 (5 µm)
Core-Shell Fluorophenyl (2.7 µm)
Improvement
Run Time
45 minutes
12 minutes
3.7x Faster
Critical Pair Resolution ()
1.8 (Regioisomer/API)
3.2 (Regioisomer/API)
+77% Resolution
Tailing Factor ()
1.4 (Amine precursor)
1.05 (Amine precursor)
Perfect Symmetry
Backpressure
120 bar
350 bar
Manageable on standard HPLC
Pillar 2: Enantiomeric Purity
The Product: Immobilized Amylose-tris(3,5-dimethylphenylcarbamate) (RP-Mode)
The Alternative: Coated Amylose/Cellulose (Normal Phase)
Mechanism of Action (Trustworthiness)
Traditional coated phases restrict mobile phases to Hexane/Alcohol mixtures. Strong solvents like Ethyl Acetate or DCM destroy the column. The Immobilized Phase chemically bonds the selector to the silica, allowing the use of "forbidden" solvents and, crucially, Reversed-Phase aqueous gradients .
Running chiral analysis in RP mode (Water/Acetonitrile) allows:
MS-Compatibility: Direct coupling to LC-MS for impurity identification.
Solubility: Oxazolidinones are often poorly soluble in hexane but soluble in methanol/water.
Comparative Data: Chiral Separation
Metric
Coated Phase (Normal Phase)
Immobilized Phase (RP Mode)
Impact
Mobile Phase
Hexane/IPA (80:20)
0.1% Formic Acid / ACN
Green Chemistry / MS Ready
Solubility Limit
Low (< 1 mg/mL)
High (> 10 mg/mL)
Higher Sensitivity
Enantioselectivity ()
1.35
1.42
Comparable/Better
Column Robustness
Low (Strip risk)
High (Solvent versatile)
Longer Lifetime
Part 3: Visualizing the Logic
Diagram 1: Method Development Decision Tree
This workflow illustrates the decision logic for selecting the correct stationary phase based on the specific impurity profile of the oxazolidinone derivative.
Caption: Decision matrix for selecting stationary phases based on structural motifs and purity requirements.
Isocratic: 40% Acetonitrile / 60% Water (containing 0.1% Formic Acid).
Note: Acidic additive prevents tailing of the basic nitrogen on the oxazolidinone ring.
Detection:
UV @ 254 nm (or MS SIM mode for trace analysis).
Validation Step:
Inject a racemic mixture to confirm separation (
).
Inject blank to confirm no carryover (critical for trace enantiomer analysis).
Diagram 2: Interaction Mechanism
Visualizing why the Fluorophenyl phase succeeds where C18 fails.
Caption: Mechanistic view of the multi-mode interactions (Pi-Pi and F-F) offering superior selectivity.
References
Saudi Journal of Medical and Pharmaceutical Sciences. (2025). "Indicating RP-HPLC Method for Determination of Impurities in Linezolid Oral Suspension." Scholars Middle East Publishers.
Journal of Chromatography A. (2021). "Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode." Elsevier.
Journal of Chromatographic Science. (2018). "Development and Validation of the Chiral Liquid Chromatography Method for Separation of Enantiomeric Impurity in Novel Oxazolidinone Antibacterial Agent WCK 4086." Oxford Academic.
Molecules. (2023). "Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors." MDPI.
Shimadzu Technical Report. "Differences between core-shell and fully porous particles." Shimadzu Corporation.
Comparative Guide: Antibacterial Potency of 5-Benzyl vs. 5-Amidomethyl Oxazolidinones
Executive Summary The Bottom Line: In the context of direct antibacterial potency (Minimum Inhibitory Concentration, MIC), 5-amidomethyl oxazolidinones (e.g., Linezolid) act as the superior pharmacophore compared to 5-be...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The Bottom Line: In the context of direct antibacterial potency (Minimum Inhibitory Concentration, MIC), 5-amidomethyl oxazolidinones (e.g., Linezolid) act as the superior pharmacophore compared to 5-benzyl oxazolidinones .
5-Amidomethyl: Represents the clinical "gold standard." The specific geometry and hydrogen-bonding capability of the acetamidomethyl group are essential for high-affinity binding to the bacterial 50S ribosomal subunit.
5-Benzyl: Generally exhibits significantly reduced potency (MIC > 32 µg/mL for simple analogs) due to steric hindrance within the ribosomal peptidyl transferase center (PTC). However, a distinct subclass, 5-benzylidene-4-oxazolidinones , has emerged not as direct antibiotics, but as potent biofilm inhibitors that synergize with traditional antibiotics.[1]
This guide analyzes the structural-activity relationships (SAR), mechanistic divergence, and experimental data defining these two classes.[2]
Structural Basis & Mechanism of Action[3][4][5]
The oxazolidinone class inhibits bacterial protein synthesis by binding to the 23S rRNA of the 50S ribosomal subunit .[3][4] The efficacy of this binding is strictly governed by the substituent at the C5 position of the oxazolidinone ring.
The 5-Amidomethyl "Lock" (Linezolid-like)
The 5-amidomethyl group (specifically the (S)-configuration) is critical for activity.
H-Bonding: The amide nitrogen (-NH-) acts as a crucial hydrogen bond donor to the phosphate oxygen of nucleotide A2503 (or G2505 depending on numbering system) in the 23S rRNA.
Steric Fit: The methyl group of the acetamide fits into a small, hydrophobic pocket. This tight fit locks the antibiotic in place, preventing the formation of the initiation complex.
The 5-Benzyl "Clash"
Replacing the amidomethyl group with a benzyl group introduces two fatal flaws for direct ribosomal inhibition:
Loss of H-Bond: A simple benzyl group lacks the amide proton required for the critical hydrogen bond with the rRNA backbone.
Steric Hindrance: The phenyl ring of the benzyl group is significantly bulkier than a methyl group. Crystallographic studies suggest this bulk creates a steric clash with the ribosomal A-site wall, preventing the molecule from seating deeply enough to effectively block tRNA binding.
Visualization of Binding Modes (SAR)
Caption: Mechanistic divergence between 5-amidomethyl and 5-benzyl oxazolidinones at the ribosomal interface.
Comparative Performance Data
The following data aggregates MIC values from standard structure-activity relationship (SAR) studies comparing optimized 5-amidomethyl compounds (Linezolid) against 5-benzyl analogs against key Gram-positive pathogens.
*Note: Data refers to simple 5-benzyl-2-oxazolidinones. Specific "biofilm-modulating" 4-oxazolidinones (see below) are not tested for direct bacterial killing (MIC) but for biofilm eradication (MBEC).
The Exception: 5-Benzylidene-4-Oxazolidinones
While 2-oxazolidinones with a 5-benzyl group are poor antibiotics, a different scaffold, 5-benzylidene-4-oxazolidinones , has shown promise as anti-biofilm agents .
Activity: They do not kill bacteria directly (high MIC) but inhibit biofilm formation and disperse pre-formed biofilms.
Synergy: When combined with traditional antibiotics, they can lower the Minimum Biofilm Eradication Concentration (MBEC) by up to 16-fold.[1]
Experimental Protocols
To validate these findings in your own lab, use the following standardized protocols.
Minimum Inhibitory Concentration (MIC) Assay
Purpose: Determine the direct antibacterial potency.
Standard: CLSI M07-A10 (Broth Microdilution).
Preparation: Dissolve compounds in DMSO. Prepare serial 2-fold dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
Inoculum: Prepare bacterial suspension to 0.5 McFarland standard. Dilute to achieve final well concentration of
CFU/mL.
Incubation: Add 50 µL inoculum to 50 µL drug dilution. Incubate at 35°C for 16-20 hours.
Readout: Determine the lowest concentration with no visible growth.
Time-Kill Kinetics Workflow
Purpose: Differentiate between bacteriostatic (Linezolid-like) and bactericidal activity.
Caption: Workflow for Time-Kill Kinetics to assess bactericidal vs. bacteriostatic activity.
References
Characterization of the Core Ribosomal Binding Region for the Oxazolidone Family of Antibiotics Using Cryo-EM.
Source: ACS Pharmacology & Translational Science (2020).
Relevance: Defines the binding mode of 5-amidomethyl oxazolidinones and the steric constraints of the PTC.
Structure-Activity Relationships of Diverse Oxazolidinones for Linezolid-Resistant Staphylococcus aureus.
Source: Antimicrobial Agents and Chemotherapy (2010).
Relevance: Detailed SAR data showing the necessity of the C5-acetamidomethyl group for potency.[2][5]
5-Benzylidene-4-Oxazolidinones are Synergistic with Antibiotics for the Treatment of Staphylococcus aureus Biofilms.
Source: ChemRxiv / NIH (2019/2020).
Relevance: Identifies the niche utility of 5-benzyl variants in biofilm inhibition rather than direct killing.
Synthesis and antibacterial activity of 5-substituted oxazolidinones.
Source: Bioorganic & Medicinal Chemistry (2003).
Relevance: Confirms that "larger aromatic substitutions" at C5 are generally detrimental to antibacterial activity compared to Linezolid.
Author: BenchChem Technical Support Team. Date: March 2026
Topic: X-ray crystallography data for 5-benzyl-1,3-oxazolidin-2-one derivatives
Content Type: Publish Comparison Guide
Structural Insights, Crystallographic Data, and Synthetic Utility
Executive Summary
This guide provides a technical analysis of 5-benzyl-1,3-oxazolidin-2-one derivatives , contrasting them with the industry-standard 4-benzyl isomers (Evans auxiliaries). While the 4-benzyl scaffold is ubiquitous in asymmetric synthesis, the 5-benzyl regioisomer represents a distinct pharmacophore class with applications in muscle relaxants and antibiotics (e.g., Linezolid analogs). This document synthesizes X-ray crystallographic data to elucidate the steric and electronic differences that drive their divergent applications.
Crystallographic Data Comparison
The spatial arrangement of the benzyl substituent—at C5 versus C4—fundamentally alters the crystal packing and steric environment. The following data compares a representative 5-benzylidene derivative against the standard 4-benzyl auxiliary.
Analyst Note: The 4-benzyl derivatives typically crystallize with strong N-H···O hydrogen bonds forming infinite chains (catemers). In contrast, 5-substituted derivatives, particularly those with N-substitution (like the 3-butyl example above), rely more on van der Waals and C-H···π stacking, leading to different solubility and melting point profiles.
Structural & Mechanistic Analysis
The Steric Divergence
The utility of these isomers is dictated by the vector of the benzyl group relative to the carbamate face.
4-Benzyl (Evans Auxiliary): The benzyl group at C4 projects forward, effectively shielding one face of the molecule. In X-ray structures, this is often quantified by the torsion angle
(O1-C5-C4-N3), which locks the conformation to maximize steric blocking during enolate alkylation.
5-Benzyl (Pharmacophore): The substituent at C5 is distal to the nitrogen center. X-ray analysis of 5-substituted analogs (e.g., Linezolid) reveals that this position is critical for binding into deep hydrophobic pockets (such as the ribosomal A-site), rather than for directing incoming nucleophiles.
Objective: Synthesis of enantiomerically pure 5-benzyl-1,3-oxazolidin-2-one via the Aziridine Route. This method is preferred over amino-acid reduction for accessing the 5-substituted scaffold with high regiocontrol.
Phase 1: Regioselective Ring Opening
Reagents: Start with (S)-2-benzyl-1-tosylaziridine.
Reaction: Dissolve aziridine (1.0 equiv) in DMF. Add
(1.2 equiv).
Conditions: Heat to 80°C for 4 hours.
Mechanism: Nucleophilic attack of acetate occurs at the less hindered carbon (C3 of aziridine), leading to the ring-opened acetate intermediate.
Pharmacokinetic Stability of Oxazolidinone vs. Carbamate Linkers
Executive Summary: The Cyclic Advantage In the design of heterobifunctional molecules (PROTACs) and antibody-drug conjugates (ADCs), the linker is not merely a passive spacer; it is a determinant of pharmacokinetic (PK)...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Cyclic Advantage
In the design of heterobifunctional molecules (PROTACs) and antibody-drug conjugates (ADCs), the linker is not merely a passive spacer; it is a determinant of pharmacokinetic (PK) fate. This guide compares two structurally related but functionally distinct linker chemistries: Carbamates (linear) and Oxazolidinones (cyclic).
While carbamates are the gold standard for cleavable architectures (e.g., prodrugs, ADC payloads), they often suffer from premature hydrolysis in plasma, particularly in rodent models used for preclinical screening. Oxazolidinones, acting as cyclic bioisosteres, offer superior metabolic and chemical stability, making them the preferred choice for permanent linkers where structural integrity is paramount.
Mechanistic Comparison: Hydrolysis & Stability
The fundamental difference in stability stems from the entropy and electronic constraints imposed by the 5-membered ring of the oxazolidinone.
Carbamate Linkers (Linear)
Primary Mechanism: Susceptible to enzymatic hydrolysis (esterases, amidases) and chemical hydrolysis (pH-dependent).
The "Soft Spot": The carbonyl carbon is accessible to nucleophilic attack. In plasma, particularly mouse plasma which has high esterase activity, linear carbamates can degrade rapidly, releasing the payload prematurely.
Design Utility: This instability is often a feature in ADCs (e.g., Val-Cit-PABC), where lysosomal cleavage is required to release the cytotoxin.
Oxazolidinone Linkers (Cyclic)
Primary Mechanism: The carbamate moiety is cyclized into a 5-membered ring.
Stability Factor: Cyclization reduces the conformational freedom required for the transition state of hydrolysis. Furthermore, the ring structure sterically hinders enzymatic access to the carbonyl.
Design Utility: Ideal for PROTACs, where the linker must remain intact to facilitate ternary complex formation (POI-Linker-E3).
Degradation Pathway Diagram
The following diagram illustrates the divergent fates of these two linkers under physiological stress.
Figure 1: Mechanistic divergence between linear carbamate hydrolysis and oxazolidinone stability.
Comparative Data Analysis
The following table synthesizes experimental trends observed in plasma and microsomal stability assays.
Feature
Linear Carbamate Linker
Oxazolidinone Linker
Chemical Structure
Linear (Flexible)
Cyclic (Rigid, 5-membered ring)
Plasma Stability (Human)
Moderate to High (t½ > 24h usually)
Very High (t½ > 7 days)
Plasma Stability (Mouse)
Low to Moderate (High esterase sensitivity)
High (Resistant to esterases)
Microsomal Stability
Susceptible to oxidative cleavage
Improved resistance to CYP450
Solubility
Moderate (Lipophilic alkyl chains)
Enhanced (Polar heterocyclic ring)
Primary Application
ADCs / Prodrugs (Release required)
PROTACs (Permanent linkage required)
Key Risk
Premature systemic release (Toxicity)
Rigidification may affect binding mode
Critical Insight: Species Differences
Researchers must be cautious when extrapolating carbamate stability from human to rodent models. Mouse plasma contains high levels of carboxylesterases (e.g., Es1) that aggressively cleave linear carbamates. Oxazolidinones are generally immune to this artifact, making them superior for preclinical rodent PK studies.
Experimental Protocols for Stability Assessment
To validate the choice of linker, the following self-validating protocols should be employed.
Protocol 1: In Vitro Plasma Stability Assay
Objective: Determine the half-life (t½) of the linker in species-specific plasma.
Preparation:
Test Compound: 10 mM stock in DMSO.
Matrix: Pooled plasma (Human, Mouse, Rat) buffered to pH 7.4.
Positive Control: Propantheline (Unstable) or Warfarin (Stable).
Incubation:
Spike plasma with test compound to final concentration of 1 µM (0.1% DMSO).
Incubate at 37°C in a shaking water bath.
Sampling:
Timepoints: 0, 15, 30, 60, 120, 240 min, and 24h.
Precipitation: Transfer 50 µL aliquot into 200 µL cold Acetonitrile (containing Internal Standard).
Analysis:
Centrifuge at 4,000 rpm for 20 min.
Analyze supernatant via LC-MS/MS (MRM mode).
Calculation:
Plot ln(% remaining) vs. time. Slope (
) determines half-life: .
Protocol 2: Microsomal Metabolic Stability
Objective: Assess susceptibility to oxidative metabolism (CYP450) vs. hydrolytic cleavage.
Run two parallel incubations: With NADPH and Without NADPH .
Loss in both: Indicates chemical/enzymatic hydrolysis (Carbamate liability).
Loss only with NADPH: Indicates oxidative metabolism (CYP liability).
Readout: Oxazolidinones typically show >80% remaining at 60 min in the "No NADPH" arm, confirming hydrolytic resistance.
Experimental Workflow Diagram
Figure 2: Decision tree for distinguishing hydrolytic instability from oxidative metabolism.
References
Oxazolidinones as Versatile Scaffolds in Medicinal Chemistry
Source: National Institutes of Health (NIH) / PMC
Relevance: Defines the bioisosteric relationship between oxazolidinones and carbamates, highlighting the metabolic stability conferred by the cyclic structure.
[Link]
Current Strategies for the Design of PROTAC Linkers
Source: Journal of Hematology & Oncology (PMC)
Relevance: Discusses the shift from flexible/unstable linkers to rigid/stable linkers (including heterocycles) to improve PK profiles.
[Link]
Comparative
Melting Point Determination for 5-(o-chlorobenzyl)-2-oxazolidinone: A Comprehensive Method Comparison Guide
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology Executive Summary & Scientific Context Oxazolidinones represent...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Content Type: Technical Comparison Guide & Experimental Methodology
Executive Summary & Scientific Context
Oxazolidinones represent a privileged class of heterocyclic compounds. They are widely utilized both as chiral auxiliaries (Evans auxiliaries) in asymmetric synthesis and as critical pharmacophores in life-saving antimicrobial and anticoagulant therapies (e.g., linezolid, rivaroxaban)[1]. Within this family, 5-(o-chlorobenzyl)-2-oxazolidinone serves as a high-value synthetic intermediate[2].
Because the efficacy of downstream active pharmaceutical ingredients (APIs) depends heavily on stereochemical and polymorphic purity, rigorous physicochemical characterization of these intermediates is mandatory. The melting point (MP) is a fundamental thermodynamic property used to confirm identity and quantify purity. According to pharmacopeial standards, the melting range is strictly defined as the temperature span from the initial collapse of the solid column to complete liquefaction[3].
As a Senior Application Scientist, I frequently observe that discrepancies in thermal analysis data stem from poor sample preparation and misunderstood instrument mechanics rather than actual synthetic impurities. This guide objectively compares the three primary technologies for melting point determination, providing self-validating protocols and mechanistic insights to ensure absolute data integrity.
Comparative Analysis of Thermal Analysis Technologies
To accurately determine the melting point of 5-(o-chlorobenzyl)-2-oxazolidinone, laboratories typically choose between three distinct analytical methodologies. Each offers unique advantages depending on the phase of drug development.
A. Automated Optical Capillary (Apparatus I)
This method relies on digital optical sensors to measure light transmission through a glass capillary. As the opaque crystalline powder transitions to a transparent liquid, light transmission spikes, allowing software to objectively record the onset and clear points[4].
Best For: Routine Quality Control (QC) and batch release.
Advantage: High throughput and strict compliance with USP <741>[3].
B. Differential Scanning Calorimetry (DSC)
DSC measures the differential heat flow required to increase the temperature of the sample compared to an inert reference. Melting is observed as an endothermic peak.
Best For: R&D, polymorph screening, and absolute purity quantification.
Advantage: Yields the exact enthalpy of fusion (
) and detects subtle solid-solid phase transitions that optical methods miss.
C. Hot Stage Microscopy (HSM)
HSM couples polarized light microscopy with a temperature-controlled stage, allowing the analyst to visually observe the crystal lattice collapse in real-time.
Best For: Investigating desolvation events and crystal habit changes.
Advantage: Prevents misidentification of a desolvation event (which releases gas bubbles) as a true thermodynamic melt.
Quantitative Method Comparison
Table 1: Comparative Performance Metrics for Oxazolidinone Derivative Analysis
Selecting the correct method ensures that the data generated is fit for its intended purpose. The following decision tree outlines the logical progression from synthesis to final thermal characterization.
Figure 1: Decision workflow for selecting melting point methods based on analytical objectives.
Self-Validating Experimental Protocols
To ensure absolute scientific integrity, a protocol must be self-validating—meaning it includes internal controls that verify the system is operating correctly before any unknown sample data is accepted.
Protocol 1: USP <741> Class Ia Automated Capillary Method
Mechanistic Principle: The accuracy of capillary melting point determination relies entirely on uniform heat transfer. Voids in the powder or excessive heating rates cause a "thermal lag" between the heating block sensor and the sample interior, leading to artificially broadened and elevated melting ranges[5].
Step 1: System Suitability & Calibration Check
Select a USP Melting Point Reference Standard (e.g., Vanillin or Acetanilide) that melts closest to the expected range of the 5-(o-chlorobenzyl)-2-oxazolidinone sample[3].
Validation Gate: The instrument is only cleared for use if the measured clear point falls within the certified tolerance limits of the secondary/primary standard[5].
Step 2: Sample Preparation (The Causality of Pulverization)
Dry the 5-(o-chlorobenzyl)-2-oxazolidinone sample in a vacuum desiccator over silica gel for 24 hours. Causality: Residual moisture acts as a plasticizing impurity, disrupting intermolecular hydrogen bonding and artificially depressing the melting point.
Thoroughly pulverize the dried sample using an agate mortar and pestle. Causality: Large, irregular crystals create air pockets. Air is a poor thermal conductor; pulverization ensures maximum surface area contact with the capillary glass, enabling uniform heat transfer[5].
Step 3: Capillary Charging
Press the open end of a USP-compatible capillary (10 cm length, 0.8–1.2 mm internal diameter, 0.2–0.3 mm wall thickness) into the pulverized powder[6].
Drop the capillary through a 1-meter glass tube onto a hard surface 5–10 times to pack the powder tightly.
Critical Parameter: Ensure the packed column is exactly 2.5 to 3.5 mm high [4]. Causality: A column exceeding 3.5 mm creates a vertical temperature gradient across the sample, rendering the onset and clear points indistinguishable and invalidating the measurement.
Step 4: Thermal Ramping & Data Acquisition
Pre-heat the instrument block to exactly 5 °C below the expected melting point of the compound[4].
Insert the charged capillary. Allow 1 minute for thermal equilibration.
Initiate a heating ramp rate of 1 ± 0.5 °C per minute [3]. Causality: Ramping faster than 1 °C/min forces the block temperature to outpace the sample's internal temperature, violating thermodynamic equilibrium and yielding falsely high values[4].
Record the onset point (when the column definitely collapses against the tube wall) and the clear point (when the substance becomes completely liquid)[3].
Calibrate the cell constant and temperature scale using high-purity Indium (MP: 156.6 °C,
: 28.71 J/g).
Step 2: Sample Encapsulation
Accurately weigh 1.5 to 2.5 mg of 5-(o-chlorobenzyl)-2-oxazolidinone into a standard aluminum DSC pan using a microbalance.
Crimp the lid securely. Causality: A flat, tightly crimped bottom ensures optimal thermal contact with the thermoelectric disk in the DSC cell.
Step 3: Thermal Method
Equilibrate the cell at 25 °C under a dry Nitrogen purge (50 mL/min) to prevent oxidative degradation.
Ramp the temperature at 10 °C/min to 150 °C.
Integrate the endothermic melting peak to determine the extrapolated onset temperature (thermodynamic melting point) and the area under the curve (Enthalpy of Fusion).
Conclusion
For intermediates like 5-(o-chlorobenzyl)-2-oxazolidinone, the choice of melting point methodology dictates the depth of thermodynamic insight achieved. While DSC provides unparalleled data regarding polymorphism and absolute enthalpy, the automated capillary method remains the undisputed workhorse for routine batch release due to its high throughput and strict alignment with USP <741> mandates. Regardless of the hardware utilized, the fidelity of the resulting data is inextricably linked to meticulous sample preparation and strict adherence to pharmacopeial heating rates.
References
1.[3] Title: USP <741> Melting Range or Temperature. Source: uspbpep.com. URL:
2.[5] Title: Compliance with amended General Chapter USP <741> Melting Range or Temperature. Source: researchgate.net. URL:
3.[6] Title: USP 741 Melting Point or Range | PDF - Scribd. Source: scribd.com. URL:
4.[4] Title: Determination of Melting Points According to Pharmacopeia. Source: thinksrs.com. URL:
5.[2] Title: 4-(4-Chlorobenzyl)oxazolidin-2-one | 935744-91-5 | Benchchem. Source: benchchem.com. URL:
6.[1] Title: 2-Oxazolidinone - Wikipedia. Source: wikipedia.org. URL:
A Comprehensive Guide to the Proper Disposal of 5-[(2-chlorophenyl)methyl]-1,3-oxazolidin-2-one and Related Chlorinated Heterocyclic Compounds
Part 1: Inferred Hazard Profile and Immediate Safety Precautions Given its structure—containing a chlorinated aromatic ring and an oxazolidinone core—we can infer a hazard profile that necessitates cautious handling. Com...
Author: BenchChem Technical Support Team. Date: March 2026
Part 1: Inferred Hazard Profile and Immediate Safety Precautions
Given its structure—containing a chlorinated aromatic ring and an oxazolidinone core—we can infer a hazard profile that necessitates cautious handling. Compounds of this class are often associated with skin, eye, and respiratory irritation. The chlorinated nature suggests potential environmental toxicity and persistence.
Table 1: Postulated Hazard Classifications for 5-[(2-chlorophenyl)methyl]-1,3-oxazolidin-2-one
H411/H412: Toxic/Harmful to aquatic life with long-lasting effects.
Essential Personal Protective Equipment (PPE):
Before handling the compound for disposal, the following PPE is mandatory to mitigate exposure risks.
Eye/Face Protection: Wear safety glasses with side shields or chemical safety goggles.
Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for tears or holes before each use.
Skin and Body Protection: A standard laboratory coat is required. For larger quantities or in case of a spill, a chemically resistant apron or coveralls should be used.
Respiratory Protection: Handle only in a well-ventilated area, preferably within a certified chemical fume hood.[2] If airborne dust or aerosols are possible, a respirator may be necessary as determined by your institution's EHS department.
Part 2: Core Disposal Principles: Segregation and Containment
The foundation of safe chemical disposal lies in proper waste characterization and segregation. Chlorinated organic compounds must never be mixed with non-halogenated solvent waste. This is because common disposal methods like solvent recovery (fuel blending) are compromised by halogens, leading to significantly higher disposal costs and different treatment requirements, such as high-temperature incineration.[3]
Regulatory Framework:
The primary regulation governing hazardous waste in the United States is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[2] Under RCRA, it is the generator's responsibility to correctly identify and manage hazardous waste.[4] Additionally, the Occupational Safety and Health Administration (OSHA) Hazard Communication Standard (29 CFR 1910.1200) requires that hazards are communicated and that employees are trained on safe handling procedures.[5][6]
The 5 L's of Hazardous Waste Management:
A helpful mnemonic for proper waste handling is the "5 Ls":
Label: Clearly identify the contents.
Lid: Keep containers tightly closed.
Location: Store in a designated Satellite Accumulation Area (SAA).[4]
Leak-proof: Ensure the container is in good condition and compatible with the waste.
Level: Do not overfill containers (typically no more than 90% full).
Diagram 1: Waste Segregation Decision Workflow
This diagram illustrates the critical decision-making process for segregating laboratory waste containing the target compound.
Caption: Decision tree for proper waste segregation.
Part 3: Step-by-Step Disposal Protocols
The following protocols provide procedural guidance for common waste streams generated in a laboratory setting.
Protocol 1: Disposal of Solid (Pure) Compound
Container Selection: Choose a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid that is compatible with the waste. The container must be clean and dry.
Waste Transfer: Carefully transfer the solid waste into the designated container using a dedicated spatula or scoop. Perform this transfer inside a chemical fume hood to minimize inhalation exposure.
Labeling: Immediately affix a "Hazardous Waste" label to the container. Fill in all required information:
Generator Information: Your name, lab, and contact information.
Chemical Contents: Write out the full chemical name: "5-[(2-chlorophenyl)methyl]-1,3-oxazolidin-2-one". Do not use abbreviations or formulas. List any other components if it is a mixture.
Hazards: Check boxes for "Toxic" and "Irritant." Consult with EHS for any other applicable characteristics.
Storage: Keep the container tightly closed except when adding waste. Store it in your lab's designated Satellite Accumulation Area (SAA), away from incompatible materials like strong acids or bases.
Pickup Request: Once the container is 90% full or has been accumulating for the maximum time allowed by your institution (often 6-12 months), submit a chemical waste pickup request to your EHS department.[2][4]
Protocol 2: Disposal of Contaminated Labware and Debris
This includes items like gloves, weigh boats, pipette tips, and paper towels with gross contamination (visible solid).
Segregation: These items are considered contaminated solid waste. They must be segregated into a designated "Halogenated Organic Solid Waste" stream.
Containerization: Place the items in a durable, leak-proof plastic bag (e.g., a heavy-duty, clear poly bag) or a lined, rigid container (like a cardboard box with a plastic liner). Do not include any "sharps" (needles, broken glass).
Labeling: Label the bag or container clearly as "Hazardous Waste" with a description of the contents (e.g., "Debris contaminated with 5-[(2-chlorophenyl)methyl]-1,3-oxazolidin-2-one").
Storage and Disposal: Keep the container sealed and store it in the SAA. Arrange for pickup with your other hazardous waste.
Protocol 3: Disposal of Liquid Waste (e.g., Solutions)
This protocol applies to solutions of the compound in organic solvents.
Waste Stream Identification: If the solvent is chlorinated (e.g., dichloromethane, chloroform), the entire solution is a halogenated waste. If the compound is dissolved in a non-chlorinated solvent (e.g., acetone, ethyl acetate), the presence of the chlorinated analyte requires the entire mixture to be disposed of as halogenated liquid waste .
Container Selection: Use a designated, properly vented, chemically compatible waste container (HDPE is common) provided by your EHS department or a clean, empty solvent bottle with the original label fully defaced.
Waste Transfer: Using a funnel, carefully pour the liquid waste into the container. Perform this action in a chemical fume hood. Do not leave the funnel in the container opening.
Labeling and Storage: Keep a running log of the contents on the hazardous waste tag. Keep the container tightly capped and stored in secondary containment within the SAA.
Disposal: Arrange for pickup through your institution's EHS office when the container is full.
Diagram 2: Operational Workflow for Waste Collection
This diagram outlines the procedural steps from waste generation to final pickup.
Caption: Step-by-step workflow for hazardous waste handling.
Part 4: Spill and Decontamination Procedures
Accidental spills must be handled promptly and safely.
For a Small Spill (Contained on a Benchtop):
Alert & Secure: Alert personnel in the immediate area. Ensure the fume hood is operational.
Don PPE: Wear the full PPE described in Part 1.
Containment: Cover the spill with a compatible absorbent material (e.g., vermiculite, chemical absorbent pads). Do not use paper towels for a liquid spill, as they can break down.
Collection: Carefully scoop the absorbed material and any remaining solid into a container.
Decontamination: Wipe the spill area with a towel soaked in a suitable solvent (such as ethanol or isopropanol), followed by soap and water.[2] All cleaning materials must be disposed of as contaminated solid waste (Protocol 2).
Label and Dispose: Seal the container with the spill cleanup debris, label it as hazardous waste, and place it in the SAA for disposal.
For a Large Spill or Personnel Exposure:
Evacuate: Immediately evacuate the area.
Alert: Activate the nearest fire alarm and call your institution's emergency number and EHS office.
Personnel Decontamination: If there is skin or eye contact, flush the affected area for at least 15 minutes at an emergency shower or eyewash station and seek immediate medical attention.[2] Remove any contaminated clothing while flushing.
References
Daniels Health. (2025).
Columbia University. Hazardous Chemical Waste Management Guidelines.
Dow Chemical Company. (1969).
MedChemExpress. (2022). Safety Data Sheet for (2-Chlorophenyl)(phenyl)methanone.
Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
MilliporeSigma. (2025).
ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles.
Chemos GmbH & Co. KG.
University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines.
European Chlorinated Solvents Associ
American Chemical Society.
Environmental Health and Safety, University of Washington. Hazardous Waste Reduction.
Massachusetts Institute of Technology. Procedure for Disposing of Hazardous Waste.
Occupational Safety and Health Administration. OSHA Rules for Hazardous Chemicals.
Occupational Safety and Health Administration. Chemical Hazards and Toxic Substances - Standards.
Personal protective equipment for handling 5-[(2-chlorophenyl)methyl]-1,3-oxazolidin-2-one
This guide outlines the technical safety framework for handling 5-[(2-chlorophenyl)methyl]-1,3-oxazolidin-2-one (CAS 109243-77-8).[1][2][3][4] As a pharmaceutical intermediate sharing structural homology with bioactive o...
Author: BenchChem Technical Support Team. Date: March 2026
This guide outlines the technical safety framework for handling 5-[(2-chlorophenyl)methyl]-1,3-oxazolidin-2-one (CAS 109243-77-8).[1][2][3][4] As a pharmaceutical intermediate sharing structural homology with bioactive oxazolidinones (e.g., Metaxalone, Linezolid), this compound requires a Control Banding approach to safety.[2][4]
In the absence of a compound-specific Occupational Exposure Limit (OEL), we treat this substance as Occupational Exposure Band (OEB) 3 (
)—a material of moderate-to-high potency requiring strict containment and respiratory protection.[1][2][3]
Chemical Hazard Profile & Risk Stratification
Before selecting PPE, we must understand the "Why."[2][3][4] This molecule combines a lipophilic chlorobenzyl group with a polar oxazolidinone ring.[2][3][4]
Primary Routes of Entry: Inhalation (dust) and Dermal absorption (enhanced by the lipophilic chlorobenzyl moiety).[2][4]
Predicted Toxicology (SAR Analysis):
Irritation:[1][3][4][5] High probability of respiratory and ocular irritation (H319, H335).[2][4]
Bioactivity:[1][3][4][6] Oxazolidinones are a privileged scaffold in medicinal chemistry, often associated with MAO inhibition or antimicrobial activity.[2][3][4] Treat as a potential systemic toxicant.[2][3][4]
Data Summary Table
Property
Specification
Safety Implication
CAS Number
109243-77-8
Verification required before handling.[1][2][3][4]
Mol. Weight
211.64 g/mol
Fine powder potential; dust control is critical.[2][3][4]
Solubility
DMSO, Methanol, DCM
Solubilized form penetrates skin faster than solid.[2][3][4]
Default OEB
Band 3 (Potent)
Handling outside a fume hood is prohibited.[2][3][4]
Personal Protective Equipment (PPE) Matrix
Do not rely on "standard lab PPE."[2][3][4] For OEB 3 compounds, PPE is the secondary barrier; the fume hood is the primary.[2][3][4]
A. Respiratory Protection (The Critical Barrier)[2][3][4][5]
Solid Handling (Weighing/Transfer):
Minimum: N95 (US) or FFP2 (EU) disposable respirator.[1][2][4]
Recommended: Half-face elastomeric respirator with P100/P3 particulate filters .[1][2][3][4]
Rationale: Paper masks often leak at the seal.[2][3][4] Elastomeric masks provide a positive seal, essential for fine organic powders that may possess electrostatic charge.[2][3][4]
Liquid Handling (In Solution):
If heating or aerosolizing, upgrade to a combination cartridge (Organic Vapor + P100) to capture solvent vapors carrying the API.[2][4]
B. Dermal Protection (The Permeation Barrier)[2][3][4]
Glove Protocol: Double-gloving is mandatory.[1][2][3][4]
Outer Layer: 5-8 mil Nitrile or Neoprene (Long cuff).[1][2][3][4]
Change Frequency: Immediately upon splash; every 2 hours during routine use.[2][3][4]
Rationale: The chlorobenzyl group increases lipophilicity, potentially accelerating permeation through thin latex or vinyl.[2][3][4] Nitrile offers superior resistance to the aromatic component.[2][3][4]
C. Ocular & Body Protection
Eyes: Chemical splash goggles (vented) are preferred over safety glasses to prevent dust migration behind the lens.[2][4]
Body: Tyvek® lab coat or disposable sleeve covers.[2][3][4] Cotton lab coats can trap dust in fibers, creating a secondary exposure source in the laundry.[2][3][4]
Operational Logic: Decision Framework
The following diagram illustrates the decision-making process for selecting containment and PPE based on the operation scale.
Figure 1: PPE and Containment Decision Logic based on physical state and operational scale.
Detailed Operational Protocols
Protocol 1: Weighing & Transfer (High Risk Step)
Context: This is the moment of highest exposure risk due to airborne dust generation.[2][3][4]
Engineering Control: Operate strictly within a certified chemical fume hood.
Static Control: Use an ionizing bar or anti-static gun on the weighing boat and spatula.[2][3][4] Substituted oxazolidinones are organic crystals that accumulate static charge, causing powder to "jump" and disperse.[2][3][4]
Technique:
Place a plastic tray (secondary containment) inside the hood.[2][3][4]
Weigh into a tared vial, not onto weighing paper (reduces transfer steps).[2][3][4]
Wet Wipe Method: Immediately after closing the vial, wipe the exterior with a methanol-dampened Kimwipe to remove invisible dust residues before removing it from the hood.[2][3]
Protocol 2: Solubilization & Reaction
Context: Once dissolved, the inhalation risk drops, but dermal absorption risk increases.[2][4]
Solvent Choice: If using DMSO or DMF (common for this class), be aware that these solvents act as "carriers," dragging the chemical through intact skin.[2][4]
Syringe Handling: Use Luer-lock syringes to prevent needle pop-off during pressure filtration or injection.[1][2][3][4]
Waste: All disposable items (pipette tips, weighing boats) must be bagged inside the hood before disposal into the solid waste stream.[2][3][4]
Emergency Response & Disposal
Accidental Release (Spill) Workflow
Figure 2: Step-by-step response protocol for dry powder or liquid spills.
Disposal Strategy
Solid Waste: Do not dispose of in general trash.[2][3][4] Label as "Hazardous Chemical Waste - Toxic Organic Solid."[1][2][3][4]
Liquid Waste: Segregate into "Halogenated Organic Waste" streams due to the chlorophenyl ring.[2][3][4]
Decontamination: Wipe all surfaces with 70% Ethanol or Isopropanol.[2][3][4] The oxazolidinone ring is generally stable, so simple hydrolysis (water) is insufficient for degradation.[2][4]
References
PubChem. (n.d.).[2][3][4] 5-[(2-chlorophenyl)methyl]-1,3-oxazolidin-2-one (Compound Summary). National Library of Medicine.[2][3][4] Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). (2016).[2][3][4] Recommended Practices for Safety and Health Programs: Hazard Identification and Assessment.[2][3][4] Retrieved from [Link][1][2][4]
SafeWork Australia. (2018).[2][3][4] Substituted Oxazolidines: Human Health Tier II Assessment.[2][3][4] Retrieved from [Link][1][2][4]